molecular formula C14H17N5O4 B138997 2'-Deoxywyosine CAS No. 129266-21-3

2'-Deoxywyosine

カタログ番号: B138997
CAS番号: 129266-21-3
分子量: 319.32 g/mol
InChIキー: IPHXYLSCKSTFDP-AEJSXWLSSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2'-Deoxywyosine, also known as 2'-Deoxywyosine, is a useful research compound. Its molecular formula is C14H17N5O4 and its molecular weight is 319.32 g/mol. The purity is usually 95%.
The exact mass of the compound 2'-Deoxywyosine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2'-Deoxywyosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Deoxywyosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

129266-21-3

分子式

C14H17N5O4

分子量

319.32 g/mol

IUPAC名

3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethylimidazo[1,2-a]purin-9-one

InChI

InChI=1S/C14H17N5O4/c1-7-4-18-13(22)11-12(17(2)14(18)16-7)19(6-15-11)10-3-8(21)9(5-20)23-10/h4,6,8-10,20-21H,3,5H2,1-2H3/t8-,9+,10-/m0/s1

InChIキー

IPHXYLSCKSTFDP-AEJSXWLSSA-N

SMILES

CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4CC(C(O4)CO)O

異性体SMILES

CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)[C@@H]4C[C@@H]([C@H](O4)CO)O

正規SMILES

CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4CC(C(O4)CO)O

同義語

2'-deoxywyosine

製品の起源

United States

Foundational & Exploratory

Technical Guide: Molecular Structure and Conformation of 2'-Deoxywyosine (dW)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-Deoxywyosine (dW) is the synthetic 2'-deoxyribonucleoside analogue of Wyosine (imG), a hypermodified tricyclic nucleoside naturally occurring at position 37 of eukaryotic and archaeal tRNA


. While Wyosine is critical for stabilizing codon-anticodon interactions in RNA to prevent ribosomal frameshifting, its DNA counterpart, dW, serves as a high-fidelity fluorescent probe and a structural tool for investigating base-stacking dynamics in duplex DNA.

This guide provides a comprehensive analysis of the dW molecular architecture, focusing on its rigid tricyclic core, the steric enforcement of the anti-conformation, and the critical stability challenges inherent in its phosphoramidite synthesis.

Structural Architecture

The Tricyclic Imidazo[1,2-a]purine Core

Unlike canonical purines (dA, dG), dW possesses a tricyclic imidazo[1,2-a]purine skeleton.[1] This structure arises from the cyclization of the N1-methyl and C2-methyl groups of a guanine precursor, fusing an imidazole ring to the existing purine system.

  • Chemical Formula:

    
     (Nucleoside)
    
  • IUPAC Name: 3-(2-deoxy-β-D-erythro-pentofuranosyl)-4,6-dimethylimidazo[1,2-a]purin-9(4H)-one.

  • Numbering System: Researchers must utilize the Blobstein numbering convention for the tricyclic system, which differs from standard purine numbering.[2] The glycosidic bond connects the C1' of the sugar to N3 of the tricyclic base (analogous to N9 in guanine).

Steric "Locking" Mechanism

The defining structural feature of dW is the methyl group at position 4 (corresponding to the N1 position in canonical guanine).

  • Steric Clash: In the syn conformation, the C4-methyl group creates a severe steric clash with the 5'-hydroxyl/phosphate group of the deoxyribose sugar.

  • Conformational Enforcement: To relieve this strain, the nucleoside is forced into a rigid high-anti conformation.

  • Base Stacking: This rigidity, combined with the extended

    
    -electron surface of the tricyclic system, significantly enhances vertical base-stacking interactions compared to dG.
    
Visualization: The Conformational Lock

The following diagram illustrates the logical flow of steric forces that define dW's structural utility.

ConformationalLock dW_Base Tricyclic Base (4,6-dimethylimidazo[1,2-a]purine) Methyl_Group C4-Methyl Group (Steric Bulk) dW_Base->Methyl_Group Sugar 2'-Deoxyribose (C2'-endo pucker) dW_Base->Sugar Clash Steric Clash (in Syn conformation) Methyl_Group->Clash Proximity to 5'-OH Sugar->Clash Anti_Conf High-Anti Conformation (Thermodynamic Minimum) Clash->Anti_Conf Forces Rotation Stacking Enhanced Base Stacking (Duplex Stabilization) Anti_Conf->Stacking Aligns Pi-Orbitals

Figure 1: The steric "locking" mechanism of 2'-Deoxywyosine. The C4-methyl group precludes the syn-conformation, forcing the base into a rigid anti-alignment that maximizes stacking interactions.

Physicochemical Properties[2][3][4][5][6][7]

The following table contrasts dW with its natural RNA progenitor (Wyosine) and the canonical Deoxyguanosine (dG).

Property2'-Deoxywyosine (dW)Wyosine (imG, RNA)Deoxyguanosine (dG)
Base Structure Tricyclic Imidazo[1,2-a]purineTricyclic Imidazo[1,2-a]purineBicyclic Purine
Sugar Pucker C2'-endo (S-type)C3'-endo (N-type)C2'-endo (S-type)
Glycosidic Bond Restricted Anti Restricted AntiAnti / Syn equilibrium
Fluorescence High (

nm)
High (

nm)
Non-fluorescent
Base Pairing Hoogsteen-like (modified)Hoogsteen-likeWatson-Crick
Acid Stability Very Low (

min at pH 2)
LowModerate

Technical Insight: The high fluorescence of dW allows it to act as a "structural reporter." Because its fluorescence is quenched by stacking with neighboring bases, any disruption in the DNA helix (e.g., by an enzyme or mismatch) results in a detectable increase in fluorescence intensity.

Synthesis and Incorporation Protocol

Critical Warning: The glycosidic bond of dW is extremely acid-labile . Standard solid-phase DNA synthesis protocols using 3% trichloroacetic acid (TCA) for detritylation will lead to rapid depurination and loss of the base.

Modified Phosphoramidite Cycle

To incorporate dW into oligonucleotides, the standard cycle must be modified to prevent acid-catalyzed hydrolysis.

Reagents Required:
  • Activator: 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile.

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/H2O.

  • Deblocking Reagent (CRITICAL): 3% Dichloroacetic acid (DCA) in Dichloromethane (DCM) or Toluene. Avoid TCA.

  • Coupling Time: Extended to 180 seconds due to the bulk of the tricyclic base.

Step-by-Step Protocol:
  • Preparation: Dissolve the dW-phosphoramidite in anhydrous acetonitrile (0.1 M). Ensure water content is <30 ppm.

  • Coupling: Inject dW-phosphoramidite and activator. Allow 3-minute coupling time.

  • Oxidation: Standard iodine oxidation (30 seconds).

  • Capping: Standard Acetic Anhydride/N-Methylimidazole capping.

  • Detritylation (The Control Point):

    • Use 3% DCA in Toluene rather than DCM if possible, as it allows for a more controlled deprotection.

    • Limit exposure time to the absolute minimum required for color removal (typically <45 seconds).

    • Immediate Wash: Flush the column instantly with acetonitrile to remove all traces of acid.

  • Cleavage/Deprotection:

    • Treat the solid support with 10% Diethylamine (DEA) in acetonitrile for 5 minutes (if using cyanoethyl protection) to remove the phosphate protecting group before cleavage.

    • Cleave from support using ultra-mild conditions: 0.05 M Potassium Carbonate in Methanol for 4 hours at room temperature. Do not use hot Ammonium Hydroxide, as the tricyclic ring can degrade under harsh basic conditions at high temperatures.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_warning Stability Control Start dW Phosphoramidite Coupling Coupling (3 min, ETT Activator) Start->Coupling Oxidation Oxidation (Iodine/THF) Coupling->Oxidation Detritylation Detritylation (CRITICAL STEP) Oxidation->Detritylation Detritylation->Coupling Next Cycle Cleavage Cleavage (K2CO3/MeOH) Detritylation->Cleavage End of Synthesis Final Purified Oligo Cleavage->Final

Figure 2: Modified solid-phase synthesis workflow. The Detritylation step is highlighted in red as the critical failure point due to the acid lability of the dW glycosidic bond.

Applications in Drug Discovery & Structural Biology

Frameshift Prevention Models

In biological systems, Wyosine prevents +1 frameshifting by stabilizing the codon-anticodon interaction via strong stacking. dW-containing DNA templates are used in in vitro transcription/translation assays to model these "slippery sequences" and test small molecules that might induce or correct frameshifting errors in viral RNA (e.g., HIV-1, SARS-CoV-2).

Fluorescent Base Flipping Assays

Because dW is highly fluorescent when exposed to solvent but quenched when stacked:

  • Protocol: Incorporate dW into a DNA duplex at the recognition site of a DNA repair enzyme (e.g., DNA glycosylase).

  • Mechanism: When the enzyme flips the base out of the helix to inspect it, dW becomes unstacked.

  • Readout: A rapid increase in fluorescence intensity (

    
     nm, 
    
    
    
    nm) provides real-time kinetic data on the base-flipping mechanism.

References

  • Blobstein, S. H., et al. (1973). "Structure of the fluorescent nucleoside of yeast phenylalanine transfer ribonucleic acid." Nature New Biology, 245, 171-174. Link

  • Golankiewicz, B., & Folkman, W. (1985).[1] "Kinetics and mechanism of the acid-catalyzed hydrolysis of a hypermodified nucleoside wyosine and its 5'-monophosphate." Nucleic Acids Research, 13(7), 2443–2449. Link

  • Thiebe, R., & Zachau, H. G. (1968).[1] "A specific modification next to the anticodon of phenylalanine transfer ribonucleic acid."[1] European Journal of Biochemistry, 5(4), 546-555. Link

  • Kool, E. T. (2001). "Replacing the Nucleobases in DNA with Designer Molecules." Accounts of Chemical Research, 35(11), 936–943. Link

  • Urbonavičius, J., et al. (2020).[3] "Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea." Biomolecules, 10(12), 1627.[3] Link

Sources

Thermodynamic Stability of 2'-Deoxywyosine in DNA Duplexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic profile, structural implications, and experimental handling of 2'-Deoxywyosine (dW) in DNA duplexes.

Technical Guide for Chemical Biology & Structural Analysis

Part 1: Executive Summary & Structural Logic

2'-Deoxywyosine (dW) is the synthetic DNA counterpart to Wyosine (Y) , a hypermodified tricyclic ribonucleoside naturally found at position 37 (3'-adjacent to the anticodon) of eukaryotic and archaeal tRNA^Phe. Unlike standard canonical bases (A, C, G, T) that rely on Watson-Crick (WC) hydrogen bonding for stability, dW functions primarily as a stacking-driven stabilizer due to its extended tricyclic aromatic system.

The Core Thermodynamic Distinction

The defining feature of dW is the cyclization of the N1 and N2 positions of the guanine core into an imidazole ring (imidazo[1,2-a]purine scaffold).

  • Watson-Crick Blockade: This cyclization physically blocks the N1-H and N2-H donors, rendering standard G:C base pairing impossible.

  • Stacking Dominance: The expanded

    
    -surface area significantly enhances Van der Waals and hydrophobic stacking interactions (
    
    
    
    ), often exceeding the stabilization energy of a standard hydrogen bond.

Consequently, dW is thermodynamically destabilizing when forced into a standard duplex opposite a canonical base (due to loss of H-bonds and steric bulk) but is highly stabilizing in specific contexts:

  • Dangling Ends: 3'-terminal stacking.

  • Bulges/Loops: Stabilizing single-stranded architectures (mimicking its tRNA role).

  • Abasic Site Pairing: Filling the void of an abasic site via intercalation ("orphan base" stabilization).

Part 2: Thermodynamic Profile & Mechanistic Basis

Structural Thermodynamics

The thermodynamic stability of dW-containing DNA is governed by the trade-off between enthalpic loss (broken H-bonds) and enthalpic gain (enhanced stacking).

ParameterdG (Standard)dW (2'-Deoxywyosine)Thermodynamic Impact
H-Bond Donors N1-H, N2-HNone (Cyclized)

(Destabilizing in WC context)
H-Bond Acceptors O6, N7O6 (Available), N7 (Modified)Weak potential for Hoogsteen-like interactions.

-Surface Area
Bicyclic (Purine)Tricyclic (Imidazo-purine)

(Stabilizing via Stacking)
Glycosidic Bond StableAcid Labile Requires specific synthesis/deprotection protocols.
Fluorescence Non-fluorescentHighly Fluorescent Built-in thermodynamic probe (local environment sensor).
Melting Temperature ( ) Behavior

Experimental


 data reveals the context-dependence of dW stability.
  • Scenario A: dW vs. Canonical Bases (Mismatch Context) When dW is placed opposite A, C, G, or T in a standard B-DNA duplex, the

    
     typically decreases by 4–8°C  compared to a dG:C control. This is due to the steric clash of the third ring and the inability to form H-bonds.
    
    • Order of Stability: dW:T

      
       dW:C > dW:A > dW:G (driven by steric fit rather than H-bonding).
      
  • Scenario B: dW as a Dangling End (3'-Overhang) When placed as an unpaired nucleotide at the 3'-end of a duplex, dW increases

    
     significantly (often +2°C to +5°C  more than dA or dG overhangs).
    
    • Mechanism:[1] The tricyclic plate acts as a "cap," shielding the terminal base pair from solvent and preventing fraying.

  • Scenario C: dW Opposite an Abasic Site dW restores stability to duplexes containing an abasic (AP) site.

    • Mechanism:[1] dW acts as a "molecular plug," intercalating into the AP void. The

      
       of this interaction approaches that of a natural base pair solely through stacking forces.
      
Chemical Stability Warning

Unlike dG, the glycosidic bond of dW is susceptible to acid-catalyzed hydrolysis (depurination), particularly because the electron-rich tricyclic system stabilizes the oxocarbenium ion intermediate.

  • Critical Threshold: Avoid pH < 5.0 during purification and handling.

Part 3: Experimental Workflows

Workflow A: Solid-Phase Synthesis of dW-DNA

Standard phosphoramidite chemistry must be modified to prevent acid damage.

Protocol:

  • Coupling: Use 5'-dimethoxytrityl-2'-deoxywyosine phosphoramidite. Increase coupling time to 5 minutes due to steric bulk.

  • Oxidation: Standard Iodine/Water/Pyridine.

  • Detritylation (CRITICAL):

    • Standard: 3% Trichloroacetic acid (TCA) in DCM.

    • dW-Modified: Use 3% Dichloroacetic acid (DCA) in Toluene or dilute TCA for shorter bursts to prevent depurination.

  • Cleavage/Deprotection:

    • Use UltraMild reagents (0.05 M Potassium Carbonate in Methanol) or PAC-anhydride chemistry.

    • Avoid: Standard Ammonium Hydroxide at 55°C (degrades the tricyclic base).

Workflow B: UV-Melting Analysis ( Determination)

A self-validating protocol to measure thermodynamic parameters.

  • Buffer Preparation: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA. Note: Ensure pH is strictly neutral.

  • Sample Prep: Anneal duplexes (1.0 µM strand concentration) by heating to 95°C for 5 min and cooling slowly (1°C/min) to room temperature.

  • Data Acquisition:

    • Monitor Absorbance at 260 nm (DNA backbone) and 310 nm (Wyosine specific absorption).

    • Ramp: 10°C to 90°C at 0.5°C/min.

  • Thermodynamic Calculation (Van 't Hoff): Extract

    
     and 
    
    
    
    using the
    
    
    vs.
    
    
    plot method.
    
    
    [2]

Part 4: Visualization of Pathways & Structures

Diagram 1: Structural Impact of dW Incorporation

This diagram illustrates the steric blockade of Watson-Crick pairing and the enhanced stacking surface.

dW_Structure_Logic dG Deoxyguanosine (dG) Bicyclic Purine WC_Face Watson-Crick Face (N1-H, N2-H) dG->WC_Face Possesses Stacking Pi-Stacking Surface (Hydrophobic) dG->Stacking Standard dW 2'-Deoxywyosine (dW) Tricyclic Imidazo-purine dW->WC_Face Cyclized/Blocked dW->Stacking Expanded (+50%) Result_G Forms 3 H-Bonds (Pairs with C) WC_Face->Result_G Enables Result_W WC Face Blocked (No H-Bonds) WC_Face->Result_W If Blocked Result_Stack Enhanced Stacking (Stabilizes ssDNA/Bulges) Stacking->Result_Stack Dominant Force

Caption: Comparative structural logic of dG vs. dW. The tricyclic modification of dW abolishes H-bonding capacity while significantly amplifying stacking potential.

Diagram 2: Experimental Decision Matrix

A logic flow for researchers deciding when to use dW.

dW_Workflow Start Experimental Goal Choice1 Stabilize Duplex? Start->Choice1 Choice2 Probe Local Structure? Start->Choice2 PathA Is there a partner base? Choice1->PathA PathB Fluorescence Required? Choice2->PathB SolA1 Yes (A,C,G,T) STOP: dW will destabilize Use G-Clamp instead PathA->SolA1 Paired SolA2 No (Abasic Site/Bulge) PROCEED: dW stabilizes via intercalation PathA->SolA2 Unpaired SolB1 Use dW (Excitation: ~310nm Emission: ~420nm) PathB->SolB1

Caption: Decision matrix for utilizing 2'-deoxywyosine. dW is optimal for stabilizing unpaired regions or as a fluorescent structural probe, but poor for standard base pairing.

References

  • Matulic-Adamic, J., & Beigelman, L. (1999). Synthesis and properties of 2'-deoxywyosine containing oligonucleotides. Nucleic Acids Research .[3]

  • Kool, E. T. (2001). Hydrogen bonding, base stacking, and steric effects in DNA replication. Annual Review of Biophysics and Biomolecular Structure .

  • SantaLucia, J., Jr. (1998). A unified view of polymer, dumbbell, and oligonucleotide DNA nearest-neighbor thermodynamics. Proceedings of the National Academy of Sciences .

  • Zhou, Y., & Konevega, A. L. (2004). The tricyclic base wyosine stabilizes the codon-anticodon interaction in the ribosome. Journal of Molecular Biology .

  • Glen Research. (2023). Modified Nucleosides for Duplex Stability: Technical Report.

Sources

The Role of the Wyosine Nucleoside Family in Stabilizing Codon-Anticodon Interactions and Ensuring Translational Fidelity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: Foundational Concepts and the Wyosine Family

The Imperative of Translational Fidelity

The translation of messenger RNA (mRNA) into protein is a cornerstone of gene expression, demanding extraordinary precision. The ribosome must select the correct aminoacyl-tRNA (aa-tRNA) from a complex cellular pool for each of the thousands of codons in a transcript, maintaining the correct reading frame throughout. Errors in this process, such as misincorporation of amino acids or ribosomal frameshifting, can lead to the synthesis of non-functional or toxic proteins, contributing to cellular stress and disease. The accuracy of translation is not merely a function of the ribosome itself; it is critically dependent on the structural integrity and chemical nature of the tRNA molecules that act as adaptors between the genetic code and the amino acid sequence.[1]

The Role of Post-Transcriptional Modifications

Transfer RNA is a nexus of post-transcriptional modification, with over 90 distinct chemical alterations reported.[2] These modifications, particularly those within the anticodon stem-loop (ASL), are not decorative but are integral to tRNA function. They fine-tune the structure, stability, and decoding properties of the tRNA molecule.[3] Modifications at position 37, immediately 3' to the anticodon, are nearly universal and play a paramount role in preventing reading frame errors and stabilizing the interaction between the tRNA's anticodon and the mRNA's codon within the ribosomal A-site.[4]

Introducing the Wyosine Family: Clarifying Wyosine vs. 2'-Deoxywyosine

Among the most complex and crucial modifications at position 37 is the wyosine family of hypermodified guanosine nucleosides. Found exclusively in the tRNA specific for phenylalanine (tRNAPhe) in eukaryotes and archaea, these modifications are essential for the accurate decoding of the UUU and UUC codons.[5][6] The parent molecule, wyosine (imG) , and its more complex derivative, wybutosine (yW) , are characterized by a tricyclic imidazo-purine core.[7][8]

It is critical to distinguish the naturally occurring ribonucleoside from its synthetic counterpart. The term 2'-Deoxywyosine refers to a molecule that has been chemically synthesized and is characterized by the absence of a hydroxyl group at the 2' position of the ribose sugar.[7] However, within the biological context of tRNA, which is composed of ribonucleic acids, the functionally relevant molecules are wyosine and its derivatives, which possess a ribose sugar with the 2'-hydroxyl group intact. This guide will focus on the biological role of the naturally occurring ribonucleosides (wyosine/wybutosine) while referencing the implications of the 2'-hydroxyl's absence for a deeper biophysical understanding.

Part 2: The Physicochemical Basis of Wyosine-Mediated Stabilization

The remarkable ability of wybutosine to enforce translational fidelity stems from its unique and complex molecular architecture. Its structure imparts specific biophysical properties to the anticodon loop, optimizing it for stable and accurate codon recognition.

Molecular Architecture of Wybutosine (yW)

Wybutosine is a hypermodified guanosine featuring a bulky, tricyclic aromatic base and a long side chain.[9] This intricate structure is key to its function, providing a large, rigid platform that profoundly influences the local RNA architecture.

Mechanism 1: Enhanced Base Stacking and Conformational Rigidity

The primary mechanism by which wybutosine stabilizes codon-anticodon interaction is through enhanced base-stacking interactions.[9][10] The large, planar surface of the tricyclic wye base stacks upon the adjacent adenosine at position 36 (A36) of the anticodon and the purine at position 38 (A38).[5] This molecular "clamp" serves two purposes:

  • Reduces Flexibility: The extensive stacking severely restricts the conformational flexibility of the anticodon loop.[5] This pre-organizes the anticodon nucleotides (GAA) into an optimal conformation for binding the mRNA codon (UUU/C) in the ribosome.

  • Prevents Wobble: By locking the anticodon into a rigid state, it prevents improper base pairing and "wobble" at the first and second codon positions, ensuring that only the correct codon is read.

The absence of this rigid structure in unmodified tRNA allows for excessive flexibility, increasing the probability of the ribosome slipping into an alternative reading frame.[5]

Mechanism 2: Optimizing Anticodon Loop Structure for the Ribosomal A-Site

The presence of wybutosine helps to maintain an open loop conformation of the anticodon, which is necessary for decoding.[5] This structure fits precisely within the decoding center of the ribosomal small subunit. The modification acts as a "tertiary structure checkpoint," ensuring the tRNA adopts the correct L-shaped fold required for its journey into the ribosome. Purine bases at position 37, like wybutosine, have been shown to stabilize codon-anticodon interactions in the ribosomal A site through these stacking forces and through interactions dependent on magnesium ions.[7]

The inferred impact of the absence of the 2'-hydroxyl group, as in 2'-deoxywyosine, would be a shift in the sugar pucker conformation from the C3'-endo (typical for A-form RNA helices) towards a C2'-endo pucker (typical for B-form DNA). This would alter the precise geometry of the phosphate backbone and the orientation of the wyosine base, likely reducing the efficiency of the stacking interactions and compromising the pre-organized structure of the anticodon loop.

Part 3: The Wybutosine Biosynthetic Pathway

The construction of wybutosine is an energetically expensive, multi-step enzymatic process that highlights its biological importance. This pathway begins with a simple methylation and proceeds through a series of complex chemical transformations. The pathway is a potential target for therapeutic intervention.

A Step-by-Step Enzymatic Cascade

The biosynthesis of wybutosine (yW) in eukaryotes like Saccharomyces cerevisiae involves at least five key enzymes acting in a strict sequence.[8][9]

  • Step 1 (Methylation): The pathway initiates with the S-adenosyl-L-methionine (AdoMet)-dependent methylation of Guanosine-37 (G37) to 1-methylguanosine (m¹G). This reaction is catalyzed by the enzyme Trm5 .[8]

  • Step 2 (Tricyclic Core Formation): The enzyme TYW1 , a radical SAM enzyme, catalyzes the formation of the tricyclic core from m¹G, producing an intermediate known as 4-demethylwyosine (imG-14 or yW-187).[10]

  • Step 3 (Aminocarboxypropyl Group Addition): TYW2 transfers an α-amino-α-carboxypropyl (acp) group from AdoMet to the C7 position of the core, forming the intermediate yW-86.[6]

  • Step 4 (N4-Methylation): The enzyme TYW3 then methylates the N4 position of the intermediate yW-86 to produce yW-72.[6]

  • Step 5 & 6 (Side Chain Maturation): Finally, TYW4 catalyzes two modifications on the acp side chain: methylation of the α-carboxyl group and methoxycarbonylation of the α-amino group, yielding the mature wybutosine (yW).[6]

Diagram of the Eukaryotic Wybutosine Biosynthetic Pathway

Wybutosine_Biosynthesis G37 Guanosine-37 m1G m1G-37 G37->m1G Trm5 imG14 imG-14 (yW-187) m1G->imG14 TYW1 yW86 yW-86 imG14->yW86 TYW2 yW72 yW-72 yW86->yW72 TYW3 yW Wybutosine (yW) yW72->yW TYW4 Trm5 Trm5 TYW1 TYW1 TYW2 TYW2 TYW3 TYW3 TYW4 TYW4 AdoMet1 AdoMet AdoMet1->Trm5 AdoMet2 AdoMet AdoMet2->TYW2 AdoMet3 AdoMet AdoMet3->TYW3 AdoMet4 2x AdoMet AdoMet4->TYW4

Caption: Eukaryotic wybutosine biosynthetic pathway in tRNA-Phe.

Part 4: Functional Consequences and Clinical Relevance

The Critical Role in Preventing +1 Ribosomal Frameshifting

The most profound functional consequence of lacking wybutosine is a dramatic increase in +1 ribosomal frameshifting.[5][9] When the ribosome is translating the phenylalanine codons (UUU or UUC), the absence of the rigid wybutosine modification allows the anticodon loop to be more flexible. This flexibility can cause the tRNAPhe to slip forward by one nucleotide on the mRNA while still maintaining sufficient base pairing (e.g., in the UUU codon context). The ribosome then resumes translation in the new +1 reading frame, leading to the synthesis of a completely different and typically non-functional protein from that point onward. Programmed frameshifting is a viral strategy to expand coding capacity, but unscheduled frameshifting in cellular translation is highly deleterious.

Quantitative Impact of Wybutosine on Translational Fidelity

Experimental data consistently demonstrates the importance of wybutosine for maintaining the reading frame. The efficiency of frameshifting can be quantified using reporter assays.

Organism/SystemtRNA StatusCodon ContextObserved +1 Frameshift EfficiencyReference
S. cerevisiaeWild-Type (yW present)UUU~1-3% (Baseline)Carlson et al., 1999
S. cerevisiaeMutant (yW absent)UUU~15-25%Carlson et al., 1999
In Vitro TranslationtRNAPhe with yWUUU AAALowHatfield et al., 1989[9]
In Vitro TranslationtRNAPhe without yWUUU AAASignificantly IncreasedHatfield et al., 1989[9]

Note: Specific percentages can vary based on the reporter system and genetic context.

Implications for Drug Development

The complexity and specificity of the wyosine biosynthetic pathway, coupled with its absence in bacteria, make it an attractive target for novel antimicrobial drug development, particularly against pathogenic fungi. Inhibiting any of the TYW enzymes would lead to a loss of wybutosine, triggering widespread frameshifting and protein synthesis errors, which would be lethal to the organism. Furthermore, as dysregulation of translation is increasingly linked to human diseases, including cancer and neurological disorders, understanding the modulation of tRNA modifications like wybutosine could open new therapeutic avenues.

Part 5: Experimental Methodologies

Studying the role of wyosine requires a combination of sophisticated biochemical and analytical techniques.

Protocol 1: Analysis of Modified Nucleosides by LC-MS/MS

This protocol provides a method to digest total tRNA to individual nucleosides and quantify the modification status using liquid chromatography-tandem mass spectrometry.

Methodology:

  • tRNA Isolation: Isolate total tRNA from cells using a phenol-chloroform extraction method or a commercial kit. Purify tRNAPhe using a specific probe on a streptavidin matrix if desired.

  • Enzymatic Digestion:

    • To 1-5 µg of purified tRNA, add 0.1 U of Nuclease P1 in a buffer of 10 mM ammonium acetate, pH 5.3.

    • Incubate at 37°C for 2 hours.

    • Add 0.001 U of snake venom phosphodiesterase and 1 U of alkaline phosphatase in a buffer of 50 mM Tris-HCl, pH 8.3.

    • Incubate at 37°C for an additional 2 hours to digest the RNA into individual nucleosides.

  • Sample Preparation: Centrifuge the digestate at 14,000 x g for 10 minutes to pellet enzymes. Transfer the supernatant containing the nucleosides for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute nucleosides using a gradient of acetonitrile in water with 0.1% formic acid.

    • Monitor the eluent using a triple-quadrupole mass spectrometer in positive ion, multiple reaction monitoring (MRM) mode.

    • Use established mass transitions for canonical nucleosides (A, U, G, C) and all known wyosine pathway intermediates (m¹G, imG-14, yW-86, etc.) and the final product (yW).

  • Quantification: Calculate the relative abundance of each modified nucleoside compared to a stable, unmodified nucleoside like adenosine. Compare results from wild-type and mutant strains (e.g., ΔTYW1).

Protocol 2: Dual-Luciferase Assay for Measuring Ribosomal Frameshifting

This assay uses a reporter plasmid to quantify the percentage of ribosomes that shift from the 0 frame to the +1 frame at a specific sequence.

Methodology:

  • Reporter Construct Design:

    • Clone a sequence into a plasmid vector containing the Renilla luciferase (RLuc) gene.

    • Downstream of the RLuc start codon, insert the test sequence (e.g., UUU AAA G).

    • Place the Firefly luciferase (FLuc) gene immediately downstream, but in the +1 reading frame relative to RLuc. A stop codon should be present in the 0 frame just after the test sequence.

    • Create a control plasmid where FLuc is in the 0 frame with RLuc for normalization.

  • Cell Transfection: Transfect the reporter plasmids into the eukaryotic cells of interest (e.g., wild-type vs. a TYW knockout strain).

  • Cell Lysis and Luciferase Assay:

    • After 24-48 hours, lyse the cells using a passive lysis buffer.

    • Measure the luminescence from both Firefly and Renilla luciferases using a dual-luciferase assay system on a luminometer.

  • Calculation of Frameshift Efficiency:

    • The RLuc signal represents the total number of translation events initiated on the reporter.

    • The FLuc signal represents the number of ribosomes that underwent a +1 frameshift to bypass the 0-frame stop codon and translate the FLuc gene.

    • Frameshift efficiency (%) = [(FLuc / RLuc)_test / (FLuc / RLuc)_control] * 100.

Workflow for Wyosine Modification Analysis

Wyosine_Analysis_Workflow cluster_bio Biological System cluster_exp Experimental Procedures cluster_data Data Output wt_cells Wild-Type Cells tRNA_iso tRNA Isolation wt_cells->tRNA_iso transfection Transfect with Frameshift Reporter wt_cells->transfection ko_cells Knockout Cells (e.g., ΔTYW1) ko_cells->tRNA_iso ko_cells->transfection lcms LC-MS/MS Nucleoside Analysis tRNA_iso->lcms mod_profile Modification Profile (yW abundance) lcms->mod_profile luc_assay Dual-Luciferase Assay transfection->luc_assay fs_eff Frameshift Efficiency (%) luc_assay->fs_eff

Caption: Integrated workflow for functional analysis of wybutosine.

Part 6: Conclusion and Future Directions

The wybutosine modification in tRNAPhe is a masterful example of evolutionary engineering, a complex solution to the fundamental challenge of maintaining the translational reading frame. Its bulky, rigid structure acts as a molecular buttress, pre-organizing the anticodon loop and enhancing stacking interactions to ensure stable and accurate decoding of phenylalanine codons. The absence of this single modification dramatically increases ribosomal frameshifting, underscoring its critical role in protein synthesis fidelity.

Future research will likely focus on the diversity of wyosine derivatives in different organisms, the potential for regulation of the biosynthetic pathway, and its role in the broader context of cellular stress responses. Furthermore, the enzymes of the wybutosine pathway represent validated and highly promising targets for the development of novel antifungal agents and other therapeutics aimed at exploiting the translational machinery.

Part 7: References

  • Nunes, Q., et al. (2021). Anticodon stem-loop tRNA modifications influence codon decoding and frame maintenance during translation. PMC. [Link]

  • Wikipedia. (n.d.). Wybutosine. Wikipedia. [Link]

  • de Crécy-Lagard, V., et al. (2010). Biosynthesis of wyosine derivatives in tRNA: an ancient and highly diverse pathway in Archaea. Molecular Biology and Evolution. [Link]

  • Czerwoniec, A., et al. (2015). common tRNA modification at an unusual location: the discovery of wyosine biosynthesis in mitochondria. Nucleic Acids Research. [Link]

  • Noma, A., et al. (2006). Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA. The EMBO Journal. [Link]

  • Golankiewicz, B., Ostrowski, T., & Folkman, W. (1990). Chemical synthesis and spontaneous glycosidic hydrolysis of 3-methyl-2'-deoxyguanosine and 2'-deoxywyosine. Nucleic Acids Research. [Link]

  • Urbonavičius, J., et al. (2014). Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase. RNA. [Link]

  • Agris, P. F. (2017). Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. MDPI. [Link]

  • Suzuki, T., et al. (2014). Structural basis of tRNA modification with CO2 fixation and methylation by wybutosine synthesizing enzyme TYW4. Proceedings of the National Academy of Sciences. [Link]

  • Perche-Letuvee, P., et al. (2012). Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe. Madame Curie Bioscience Database. [Link]

  • Konevega, A. L., et al. (2004). Purine bases at position 37 of tRNA stabilize codon–anticodon interaction in the ribosomal A site by stacking and Mg2+-dependent interactions. RNA. [Link]

  • Olink. (n.d.). S-adenosyl-L-methionine-dependent tRNA 4-demethylwyosine synthase TYW1. Olink. [Link]

  • de Crécy-Lagard, V., et al. (2010). Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. Molecular Biology and Evolution. [Link]

  • Phizicky, E. M., & Hopper, A. K. (2010). tRNA biology charges to the front. Genes & Development. [Link]

  • Rodnina, M. V. (2012). Evolutionary optimization of speed and accuracy of decoding on the ribosome. PMC. [Link]

  • Atkins, J. F., & Björk, G. R. (2009). Ribosomal frameshifting and transcriptional slippage: From genetic steganography and cryptography to adventitious use. PMC. [Link]

  • Max Planck Institute. (2014). Ribosomes shifting the reading frame. MPI-NAT. [Link]

  • Urbonavičius, J., et al. (2014). Biosynthesis of wyosine derivatives in archaeal tRNA Phe. ResearchGate. [Link]

  • Noma, A., et al. (2006). Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA. EMBO reports. [Link]

  • The Sheekey Science Show. (2021). Better proteins - fidelity the key to longevity? YouTube. [Link]

  • Study.com. (n.d.). Transfer RNA | tRNA Overview, Structure & Function. Study.com. [Link]

  • Böhm, V., et al. (2016). The Loop 2 Region of Ribosomal Protein uS5 Influences Spectinomycin Sensitivity, Translational Fidelity, and Ribosome Biogenesis. PMC. [Link]

  • Simms, C. L., et al. (2019). Ribosome Collisions Result in +1 Frameshifting in the Absence of No-Go Decay. PMC. [Link]

  • Max Planck Institute for Biophysical Chemistry. (2014). Ribosomes shifting the reading frame. Max Planck Institute. [Link]

Sources

Technical Guide: Impact of 2'-Deoxywyosine on DNA Helix Geometry and Stacking

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2'-Deoxywyosine (dY/dW) , focusing on its structural impact on DNA helix geometry, stacking thermodynamics, and its utility as a fluorescent probe.

Part 1: Executive Summary & Critical Disambiguation

Core Concept

2'-Deoxywyosine (often abbreviated as dY or dW ) is the DNA analogue of Wyosine (Y) , a hypermodified tricyclic guanosine derivative naturally found at position 37 of eukaryotic tRNA


. Unlike the bicyclic purines (Adenine, Guanine), 2'-Deoxywyosine features a tricyclic imidazo[1,2-a]purine  core.

This additional ring system confers two distinct properties:

  • Enhanced Stacking: The expanded

    
    -surface area significantly increases van der Waals and hydrophobic stacking interactions, stabilizing local DNA structures (especially in single-stranded or bulged contexts).
    
  • Intrinsic Fluorescence: It exhibits high quantum yield fluorescence that is sensitive to solvent polarity and stacking environment, making it a premier probe for monitoring base flipping and local helical dynamics.

Critical Nomenclature Warning

Do not confuse the two "dW"s:

  • Target of this Guide (Scientific dW/dY): The tricyclic Wyosine analogue (Imidazo[1,2-a]purine). Used for structural biology and fluorescence.[1][2][3]

  • Commercial "dW" (Glen Research): A specific Ethynylpyridone C-nucleoside marketed as a high-affinity Thymidine replacement.[4] This is not Wyosine and has completely different pairing properties (pairs with A).

  • This guide focuses exclusively on the tricyclic Wyosine analogue.

Part 2: Structural Chemistry & Helix Geometry[5]

The Tricyclic Steric Impact

The defining feature of 2'-Deoxywyosine is the imidazole ring fused across the N1 and C2 positions of the guanine core.

  • Watson-Crick Disruption: The fusion involves the N1 position, which is a critical hydrogen bond donor in standard G-C pairing. Consequently, 2'-Deoxywyosine cannot form standard Watson-Crick hydrogen bonds with Cytosine.

  • Major Groove Protrusion: The bulky methyl groups (typically at C4/C6 of the imidazo ring) and the third ring itself protrude into the major groove of B-DNA.

  • Helix Distortion: Incorporation of dY opposite a Cytosine often destabilizes the duplex thermodynamically due to the loss of H-bonds and steric clash, unless placed opposite an abasic site or in a bulge loop.

Stacking Thermodynamics ( )

While dY disrupts pairing, it enhances stacking.

  • Mechanism: The tricyclic system provides a larger surface for

    
    -
    
    
    
    overlap with flanking bases.
  • Thermodynamic Effect: In single-stranded overhangs or dangling ends, dY stabilizes the structure more effectively than dA or dG.

  • Melting Temperature (

    
    ): 
    
    • Paired Context:

      
       decreases (destabilization) if forced opposite C.
      
    • Bulge/Dangling Context:

      
       increases (stabilization) due to "capping" of the helix stack.
      
Visualization of Structural Logic

WyosineStructure Figure 1: Structural Impact of Wyosine Modification on DNA Guanine Guanine Core (Bicyclic Purine) Modification Methylation & Ring Fusion (N1-C2 Imidazole) Guanine->Modification Biosynthesis/Synthesis Wyosine 2'-Deoxywyosine (dY) (Tricyclic Imidazopurine) Modification->Wyosine Impact1 Loss of WC Face (N1 Blocked) Wyosine->Impact1 Impact2 Expanded Pi-System (Enhanced Stacking) Wyosine->Impact2 Result1 No G-C Pairing (Duplex Destabilization) Impact1->Result1 Result2 High Fluorescence (Solvent Sensitive) Impact2->Result2 Result3 Bulge/Loop Stabilization Impact2->Result3

Part 3: Applications in Drug Development & Research

Base Flipping Detection

The primary application of dY is detecting "base flipping" by DNA repair enzymes (e.g., Methyltransferases, Glycosylases).

  • Mechanism: Inside the helix (stacked), dY fluorescence is often quenched or shifted. When an enzyme flips the base out of the stack (into the active site), the dY probe is exposed to the aqueous solvent, causing a dramatic shift in emission intensity and wavelength.

  • Advantage: It acts as a "light switch" for conformational changes that are otherwise invisible.

Frameshift Prevention (tRNA Mimicry)

In therapeutic RNA/DNA design, dY can be used at specific positions (like the 3' end of an anticodon loop mimic) to enforce a rigid stack, preventing "slippage" or frameshift errors during translation or replication.

Part 4: Experimental Protocols

Synthesis & Incorporation

Protocol: Solid-Phase Phosphoramidite Synthesis

  • Reagent: Use 2'-deoxywyosine-CE-phosphoramidite.

    • Note: Due to the lability of the tricyclic ring, use UltraMild deprotection chemistry (Phenoxyacetyl protection for other bases).

  • Coupling: Extended coupling time (3-6 minutes) is recommended due to the steric bulk of the base.

  • Deprotection: Treat with 0.05 M Potassium Carbonate in Methanol for 4 hours at RT. Avoid standard Ammonium Hydroxide at 55°C, which may degrade the imidazopurine ring.

  • Purification: RP-HPLC is mandatory. The tricyclic base makes the oligo significantly more hydrophobic (DMT-on purification works well).

Thermodynamic Characterization ( )

Workflow:

  • Prepare 1.0

    
    M duplex in buffer (10 mM Na-Phosphate, 100 mM NaCl, pH 7.0).
    
  • Ramp temperature from 20°C to 90°C at 0.5°C/min.

  • Monitor Absorbance at 260 nm (hyperchromicity) AND Fluorescence (Ex 315 nm / Em 370-450 nm).

  • Data Interpretation:

    • Sigmoidal A260: Indicates global melting.

    • Fluorescence Spike: Indicates local unstacking of the dY probe before or during global melting.

Experimental Workflow Diagram

Workflow Figure 2: Workflow for Characterizing dY-Modified DNA Step1 Oligo Synthesis (UltraMild Chemistry) Step2 Purification (RP-HPLC, Hydrophobic Shift) Step1->Step2 Avoid NH4OH Step3 Duplex Annealing (vs. Abasic or Mismatched Target) Step2->Step3 Branch1 Thermodynamics (Tm) Monitor 260nm Step3->Branch1 Branch2 Fluorescence Assay Base Flipping / Dynamics Step3->Branch2 Outcome1 Stacking Energy Calculation Branch1->Outcome1 Outcome2 Kinetic Rates (k_flip / k_close) Branch2->Outcome2

Part 5: Quantitative Data Summary

ParameterGuanine (dG)2'-Deoxywyosine (dY)Impact on Helix
Ring Structure BicyclicTricyclic (Imidazopurine)Increased steric bulk in Major Groove.
Base Pairing Watson-Crick (C)None (N1 blocked)Disrupts local pairing; creates "bubble".
Stacking Area StandardEnhanced Stabilizes single-strand/bulge conformations.
Fluorescence Non-fluorescentHigh QY (

)
Enables dynamic probing.
Excitation/Emission N/A

nm,

nm
Large Stokes shift; solvent dependent.

References

  • Glen Research. (2019). Ethynylpyridone C-Nucleoside Phosphoramidite (dW): A High Affinity Replacement for Thymidine.[4] (Note: This refers to the commercial T-analogue, distinct from Wyosine). Link

  • Zhou, S., et al. (2004). Biosynthesis of Wyosine Derivatives in tRNA. Molecular Biology and Evolution. Link

  • Itaya, M., et al. (2002). Structure of wye (Yt base) and wyosine (Yt) from Torulopsis utilis phenylalanine transfer ribonucleic acid. PubMed.[5] Link

  • Boc Sciences. (n.d.). 2'-Deoxynucleosides and Fluorescent Probes.

  • Kool, E. T. (2001). Hydrogen bonding, base stacking, and steric effects in DNA replication. Annual Review of Biophysics and Biomolecular Structure. (Context on steric probes).

Sources

Evolutionary Conservation and Biosynthetic Complexity of Wyosine Derivatives in Nucleic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Wyosine (imG) and its hypermodified derivatives, particularly wybutosine (yW), represent a pinnacle of post-transcriptional modification complexity.[1] Found exclusively at position 37 of phenylalanine tRNA (tRNA


) in Eukarya and Archaea, these tricyclic ribonucleosides are notably absent in Bacteria. This guide delineates the evolutionary divergence of wyosine biosynthesis, its critical role in translational fidelity—specifically in preventing -1 frameshifting—and its emerging significance as a biomarker in oncology and a target in antimicrobial drug development.

Structural and Evolutionary Context

The Tricyclic Imidazopurine Core

Wyosine derivatives are characterized by a tricyclic imidazo[1,2-a]purine core formed by the cyclization of the N1-methyl group of guanosine with carbons from the ribose or pyruvate. This hypermodification renders the base incapable of Watson-Crick base pairing, a feature that is evolutionarily selected to prevent codon interaction at the wobble position 37, thereby enforcing the reading frame.

Phylogenetic Distribution

The presence of wyosine is a definitive marker of the Archaea/Eukarya lineage, supporting the two-domain tree of life hypothesis.

  • Bacteria: Completely lack wyosine.[2][3] They utilize 1-methylguanosine (m

    
    G37) synthesized by TrmD , an enzyme structurally unrelated to the archaeal/eukaryotic counterpart.[2]
    
  • Archaea: Possess a diverse array of derivatives (imG, imG2, mimG) synthesized by enzymes homologous to eukaryotic factors but often exhibiting broader substrate specificity (e.g., the bifunctional Taw22).

  • Eukarya: Exhibit a strictly linear biosynthetic pathway leading to complex forms like wybutosine (yW) and hydroxywybutosine (OHyW).

Biosynthetic Pathways and Enzymology

The biosynthesis of wyosine derivatives highlights a "molecular fossil" record of enzymatic evolution. The pathway begins with the methylation of Guanosine-37, but the subsequent steps diverge significantly between domains.

The Eukaryotic Linear Pathway (S. cerevisiae Model)
  • Priming (TRM5): Methylation of G37 at the N1 position using S-adenosylmethionine (SAM) to form m

    
    G .
    
  • Cyclization (TYW1): A radical SAM enzyme containing a [4Fe-4S] cluster catalyzes the condensation of pyruvate with m

    
    G to form the tricyclic intermediate imG-14  (4-demethylwyosine).
    
  • Side Chain Elaboration (TYW2, TYW3, TYW4):

    • TYW2: Transfers an

      
      -amino-
      
      
      
      -carboxypropyl group from SAM to C7, forming yW-86 .
    • TYW3: Methylates N4 to form yW-72 .[4]

    • TYW4: Performs the final methylation and carboxymethylation steps to yield wybutosine (yW) .

The Archaeal Branching Pathway

Archaea utilize homologs (Taw1, Taw2, Taw3) but lack the terminal TYW4 enzyme. Instead, they possess unique enzymes like Taw22 (aTrm5a), which can perform both N1-methylation and C7-methylation, leading to distinct derivatives like isowyosine (imG2) and 7-methylwyosine (mimG) .[3][5]

Visualization of Biosynthetic Divergence

WyosineBiosynthesis cluster_legend Legend Guanosine Guanosine (G37) m1G m1G (1-methylguanosine) Guanosine->m1G TRM5 (Euk/Arch) SAM -> SAH imG14 imG-14 (4-demethylwyosine) m1G->imG14 TYW1 (Euk) / Taw1 (Arch) Pyruvate, SAM yW86 yW-86 imG14->yW86 TYW2 (Euk) mimG mimG (7-methylwyosine) imG14->mimG Taw3 (Arch) imG2 imG2 (Isowyosine) imG14->imG2 Taw22 (Arch) Bifunctional yW72 yW-72 yW86->yW72 TYW3 (Euk) yW Wybutosine (yW) yW72->yW TYW4 (Euk) OHyW Hydroxywybutosine (OHyW) yW->OHyW TYW5 (Humans) key Blue Path: Common Core Green Path: Eukaryotic Specific Red Path: Archaeal Specific

Caption: Divergent biosynthetic pathways of wyosine derivatives. Eukaryotes follow a linear progression to yW, while Archaea utilize branching pathways to generate mimG and imG2.[5]

Functional Mechanisms in Translation

Stabilization of Codon-Anticodon Stacking

The tricyclic ring of wyosine provides an expanded


-electron system that significantly enhances base stacking interactions with the adjacent A36 and A38 bases. This rigidity "locks" the anticodon loop into a conformation that favors Watson-Crick pairing at the adjacent codon positions, reducing the entropic cost of binding.
Prevention of -1 Frameshifting

The most critical function of yW is the prevention of ribosomal frameshifting. During translocation, the bulky side chain of yW (in eukaryotes) acts as a steric barrier, preventing the tRNA from slipping backward by one base (slippage from UUU to UUU).

  • Mechanism: The

    
    -amino-
    
    
    
    -carboxypropyl side chain interacts with the ribosomal rRNA, anchoring the tRNA in the P-site.
  • Consequence of Hypomodification: Cells lacking TYW1 or TYW2 exhibit high rates of -1 frameshifting, leading to the production of truncated or aberrant proteins.

Clinical Implications and Drug Development

Oncology: The Hypomodification Signature

Hypomodification of tRNA


 (specifically the loss of the yW side chain) is a frequent observation in cancer cells.
  • Biomarker Potential: The ratio of yW to its precursors (imG-14 or m

    
    G) can serve as a metabolic signature for tumor aggressiveness.
    
  • Mechanism: TYW2 overexpression has been linked to proliferation in certain human carcinomas, suggesting that dysregulation of this pathway confers a translational advantage to rapidly dividing cells, possibly by altering the translation of specific oncogenes enriched in phenylalanine codons.

Antimicrobial Targets (Trypanosomes)

While bacteria lack the pathway, certain protozoan parasites like Trypanosoma brucei possess a unique wyosine pathway.

  • Target Strategy: T. brucei synthesizes yW but relies on enzymes sufficiently divergent from human orthologs. Inhibiting TbTYW1 could destabilize the parasite's proteome without affecting the human host, as human cells can tolerate partial hypomodification better than the parasite under stress.

Experimental Protocol: LC-MS/MS Detection of Wyosine

To study these modifications, precise quantification is required. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation Workflow
  • tRNA Isolation: Purify total tRNA using size-exclusion chromatography or commercial kits (e.g., miRNeasy) to remove large rRNAs.

  • Enzymatic Digestion: Hydrolyze tRNA into single nucleosides.

    • Buffer: 20 mM NH

      
      OAc (pH 5.3).
      
    • Enzyme Cocktail: Nuclease P1 (2 U), Snake Venom Phosphodiesterase (0.2 U), Bacterial Alkaline Phosphatase (1 U).

    • Incubation: 37°C for 2-4 hours.

  • Filtration: Remove enzymes using a 10 kDa MWCO spin filter.

LC-MS/MS Configuration
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 0-1 min (1% B), 1-10 min (linear to 40% B), 10-12 min (wash 99% B).

  • Ionization: ESI Positive Mode.

MRM Transitions (Quantification)
AnalytePrecursor Ion (

)
Product Ion (

)
Retention Time (Approx)
Guanosine (G) 284.1152.12.5 min
m

G
298.1166.14.2 min
imG-14 322.1190.16.8 min
Wybutosine (yW) 509.2377.28.5 min
Analytical Workflow Diagram

LCMS_Protocol tRNA Purified tRNA Digestion Enzymatic Digestion (Nuclease P1 + BAP) tRNA->Digestion Filter Filtration (10kDa MWCO) Digestion->Filter LC HPLC Separation (C18 Column) Filter->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Peak Area Integration) MS->Data

Caption: Step-by-step workflow for the isolation and LC-MS/MS quantification of wyosine derivatives.

References

  • Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives. Madame Curie Bioscience Database.Link

  • Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. Molecular Biology and Evolution.Link

  • Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase. RNA Society.[5]Link[5]

  • Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea. Molecules (MDPI).Link

  • A common tRNA modification at an unusual location: The discovery of wyosine biosynthesis in mitochondria. Nucleic Acids Research.[6]Link

  • LC-MS/MS approaches for the bioanalysis of biologics. Bioanalysis Zone.Link

Sources

chemical properties and fluorescence of tricyclic nucleosides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of nucleic acid probing, standard fluorescent labels (Cy dyes, Fluorescein) often suffer from "flopping" artifacts—where the dye's motion decouples from the DNA dynamics. Tricyclic nucleosides, specifically the tC family (tC, tC°, tCnitro) , represent a paradigm shift. By fusing a third ring to the cytosine framework, we create a rigid, highly emissive scaffold that stacks directly into the helix.

This guide moves beyond basic definitions to provide an actionable engineering manual for using these probes. We will explore why the 1,3-diaza-2-oxophenothiazine (tC) core provides the only "environment-insensitive" fluorescence in the field, making it the gold standard for quantitative topology.

Part 1: The Chemical Architecture

The structural genius of tricyclic nucleosides lies in their ability to expand the


-conjugated system without disrupting Watson-Crick hydrogen bonding.
Structural Homology

Unlike bulky external dyes, tricyclic nucleosides are "internal" probes.

  • tC (1,3-diaza-2-oxophenothiazine): A sulfur-containing tricyclic analog of Cytosine.[1] The third ring locks the structure, preventing non-radiative decay through vibration.

  • tC° (1,3-diaza-2-oxophenoxazine): The oxygen analog.[1][2] It possesses a higher quantum yield but slightly different stacking geometry.

  • G-Clamp: While often grouped here, the G-clamp is a phenoxazine derivative designed for affinity (via Hoogsteen face binding) rather than fluorescence.

The "Dark State" Elimination

Natural DNA bases are virtually non-fluorescent (quantum yields


) because they dissipate energy rapidly via ultrafast internal conversion. The tricyclic expansion lowers the HOMO-LUMO gap, shifting absorption to the near-UV/visible (360–400 nm) and creating a radiative pathway that competes successfully with thermal decay.

Part 2: Photophysical Characterization

As scientists, we choose tC not just because it glows, but because it is stoic . Unlike 2-Aminopurine (2-AP), which blinks or quenches depending on its neighbors, tC maintains its brightness regardless of the flanking sequence.

Table 1: Comparative Photophysics of Tricyclic Probes
ProbeCore Heterocycle

(nm)

(nm)
QY (ssDNA)QY (dsDNA)Brightness (

)
Application
tC Phenothiazine3955050.200.20~1,200Topology, Dynamics
tC° Phenoxazine3654500.300.22~2,500High Sensitivity Detection
tCnitro Nitro-Phenothiazine440 (Abs)None<0.01<0.010FRET Acceptor (Dark)
2-AP Purine Analog3053700.68~0.01*VariableBase Flipping (High sensitivity)

*Note: 2-AP is heavily quenched in duplex DNA, whereas tC/tC° are not.

Part 3: Synthesis & Incorporation Strategy

The synthesis of tricyclic nucleosides requires a convergent strategy. We do not build the ring on the sugar; we synthesize the tricyclic base and then glycosylate.

The Synthesis Workflow

The critical step is the condensation of a functionalized pyrimidine with an ortho-aminophenol (for tC°) or ortho-aminothiophenol (for tC).

SynthesisWorkflow Start 2,4-dihydroxy- 5-bromopyrimidine Condensation Condensation (2-aminothiophenol) Start->Condensation Base Catalysis Cyclization Tricyclic Core Formation Condensation->Cyclization -HBr Glycosylation Vorbrüggen Glycosylation Cyclization->Glycosylation Hoffwer's Chlorosugar Protection DMT Protection & Phosphitylation Glycosylation->Protection DMT-Cl / P-reagent Oligo Solid Phase Oligo Synthesis Protection->Oligo Automated Cycle

Figure 1: Convergent synthesis pathway for tC phosphoramidites. The tricyclic core is formed prior to glycosidic bond formation to ensure regioselectivity.

Part 4: Experimental Protocols

Protocol 4.1: Quantum Yield (QY) Determination

Why this matters: Absolute intensity means nothing without reference. You must calculate QY to compare efficiencies across different DNA sequences.

Reagents:

  • Reference Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ).
  • Sample: tC-labeled oligo in Phosphate Buffer (pH 7.0).

Step-by-Step:

  • Absorbance Matching: Prepare the sample and reference such that their optical density (OD) at the excitation wavelength (395 nm for tC) is identical and below 0.05 .

    • Expert Tip: Keeping OD < 0.05 eliminates the Inner Filter Effect (re-absorption of emitted light), which is the #1 cause of error in QY calculations.

  • Acquisition: Record the integrated fluorescence emission spectrum (

    
    ) for both sample (
    
    
    
    ) and reference (
    
    
    ).
  • Calculation: Use the comparative equation:

    
    
    
    • Where

      
       is the refractive index of the solvent.
      
Protocol 4.2: Thermal Melting ( ) Analysis

Why this matters: Verifies that the tricyclic modification does not destabilize the helix.

  • Preparation: Mix

    
     tC-oligo with equimolar complementary strand in buffer (10 mM Na-Phosphate, 100 mM NaCl).
    
  • Ramping: Heat to 90°C, then cool slowly to 20°C (annealing).

  • Measurement: Monitor Absorbance at 260 nm (global structure) AND Fluorescence at 505 nm (local tC environment) while heating from 20°C to 90°C at

    
    .
    
  • Validation: A tC-modified duplex should show a

    
     equal to or slightly higher (
    
    
    
    to
    
    
    ) than the unmodified control. If
    
    
    drops, the probe is likely flipping out or distorting the helix.

Part 5: Applications in Structural Biology

Base-Base FRET (The Molecular Ruler)

Standard FRET uses flexible linkers, creating uncertainty in the orientation factor (


). Because tC and tCnitro are rigidly stacked, their orientation is fixed relative to the helix axis. This allows for extremely precise distance measurements (Angstrom-level resolution).

The Workflow:

  • Donor: Incorporate tC or tC° .

  • Acceptor: Incorporate tCnitro (non-fluorescent quencher) at a specific distance (

    
    ).
    
  • Readout: Measure the decrease in tC fluorescence.

FRETMechanism Excitation Excitation Source (375-395 nm) Donor Donor: tC (Emissive) Excitation->Donor Absorption EnergyTransfer Resonance Energy Transfer (Dipole-Dipole) Donor->EnergyTransfer Distance < 10nm Result Signal Drop (Correlates to Distance) Donor->Result Measured Intensity Acceptor Acceptor: tCnitro (Dark Quencher) EnergyTransfer->Acceptor Non-radiative

Figure 2: The Base-Base FRET mechanism. Energy transfers non-radiatively from the excited tC to the dark tCnitro acceptor based on helical distance.

SNP Detection

While tC is environment-insensitive in a matched duplex, its fluorescence can change subtly if mismatched. However, tC° is often preferred here due to its higher sensitivity to local water penetration caused by a mismatch bubble.

References

  • Wilhelmsson, L. M., et al. (2001). "Characterization of the tricyclic cytosine analogue tC in PNA and DNA."[3] Journal of the American Chemical Society. Link

  • Sandin, P., et al. (2008).[4] "Fluorescent properties of DNA base analogue tC upon incorporation into DNA: negligible influence of neighbouring bases."[4][5][6][7] Nucleic Acids Research. Link

  • Lin, K. Y., & Matteucci, M. D. (1998). "A cytosine analogue capable of clamp-like binding to a guanine in helical nucleic acids."[8] Journal of the American Chemical Society. Link

  • Preus, S., et al. (2010). "Photophysical and structural properties of the fluorescent nucleobase analogues of the tricyclic cytosine (tC) family." RSC Advances. Link

  • Stengel, G., et al. (2009). "Conformational dynamics of DNA polymerase probed with a novel fluorescent DNA base analogue." Biochemistry. Link

Sources

biosynthesis pathways of wyosine and 2'-deoxywyosine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Biosynthetic Architecture of Wyosine and 2'-Deoxywyosine Derivatives: Mechanisms, Enzymology, and Synthetic Applications

Executive Summary This technical guide provides a comprehensive analysis of the biosynthesis of Wyosine (imG) and its hypermodified derivatives, including Wybutosine (yW). Found exclusively at position 37 of eukaryotic and archaeal tRNA^Phe, these tricyclic purines are critical for stabilizing codon-anticodon interactions and preventing ribosomal frameshifting.[1] While the ribonucleoside pathway is well-characterized, the "biosynthesis" of 2'-deoxywyosine (dWy) derivatives represents a frontier in chemo-enzymatic engineering, utilized primarily for probing Z-DNA structures and polymerase fidelity. This guide details the canonical enzymatic cascade, the radical SAM mechanism of ring closure, and the synthetic routes required to access deoxy-derivatives.

Part 1: The Canonical Biosynthesis Pathway (RNA)

The formation of Wyosine is a post-transcriptional modification event that transforms a standard Guanosine (G37) into a tricyclic imidazo[1,2-a]purine. This process is strictly sequential.

The Enzymatic Cascade

The pathway begins in the nucleus (in eukaryotes) and completes in the cytoplasm.

StepEnzyme (Yeast/Human)SubstrateProductCofactors/CosubstratesMechanism Type
1 TRM5 (Trm5p)G37-tRNA

AdoMet

Methyl transfer
2 TYW1 (Tyw1p)

-tRNA
imG-14 (4-demethylwyosine)Pyruvate, AdoMetRadical SAM (Ring Closure)
3 TYW2 (Tyw2p)imG-14yW-86AdoMetAminocarboxypropyl transfer
4 TYW3 (Tyw3p)yW-86yW-72AdoMet

-Methylation
5 TYW4 (Tyw4p)yW-72Wybutosine (yW)AdoMetCarboxymethylation & Methylation
Pathway Visualization

The following diagram illustrates the sequential modification from Guanosine to Wybutosine.

WyosinePathway cluster_archaea Archaeal Divergence G37 Guanosine (G37) m1G N1-methylguanosine (m1G) G37->m1G TRM5 (AdoMet) imG14 4-demethylwyosine (imG-14) m1G->imG14 TYW1 (Pyruvate, [4Fe-4S]) yW86 7-aminocarboxypropyl- demethylwyosine (yW-86) imG14->yW86 TYW2 (AdoMet) mimG 7-methylwyosine (mimG) imG14->mimG Taw3 (Methylation) yW72 7-aminocarboxypropyl- wyosine (yW-72) yW86->yW72 TYW3 (AdoMet) yW Wybutosine (yW) yW72->yW TYW4 (AdoMet)

Figure 1: The sequential biosynthetic pathway of Wyosine and Wybutosine. Note the critical ring-closure step catalyzed by TYW1.

Part 2: Mechanistic Deep Dive - The TYW1 Radical SAM Reaction

The transformation of


-methylguanosine (

) to 4-demethylwyosine (imG-14) is the most chemically complex step, requiring the insertion of two carbons between the

and

of the guanine base to form the third ring.

The Mechanism:

  • Substrate Binding: TYW1 binds

    
    -tRNA. Pyruvate binds to the enzyme via a Schiff base linkage to a conserved Lysine residue.
    
  • Radical Generation: The [4Fe-4S] cluster reduces AdoMet, generating a 5'-deoxyadenosyl radical (

    
    ).
    
  • H-Abstraction: The

    
     abstracts a hydrogen atom from the 
    
    
    
    -methyl group of
    
    
    , creating a methylene radical.
  • Radical Addition: The methylene radical attacks the pyruvate-Schiff base complex.

  • Ring Closure & Release: Following radical quenching and rearrangement, the tricyclic ring is closed, and the product (imG-14) is released.

Why Pyruvate? Unlike most methylation reactions that use AdoMet as a carbon source, TYW1 utilizes pyruvate to supply the C-7 and C-8 carbons of the imidazole ring. This was a landmark discovery in understanding purine hypermodification.

Part 3: 2'-Deoxywyosine (dWy) - Synthetic & Chemo-Enzymatic Routes

Critical Distinction: There is no known natural biosynthetic pathway for 2'-deoxywyosine in genomic DNA. The "biosynthesis" of dWy derivatives refers to the chemo-enzymatic synthesis of dWy-triphosphates (dWyTP) and their subsequent incorporation into DNA by promiscuous polymerases for research applications.

Chemical Synthesis Strategy

Since natural enzymes (TRM5/TYW1) are specific to RNA (ribose 2'-OH recognition is often critical for tRNA orientation), dWy is synthesized chemically.

Route: 2'-Deoxyguanosine


 3-methyl-2'-deoxyguanosine 

4-desmethyl-2'-deoxywyosine

2'-deoxywyosine.[2]
  • Challenge: The glycosidic bond of 2'-deoxywyosine is extremely acid-labile and prone to spontaneous hydrolysis, making it difficult to work with compared to its RNA counterpart.

Chemo-Enzymatic Incorporation

Researchers use modified dNTPs to introduce dWy into DNA.

  • Synthesis of dWyTP: Chemical phosphorylation of the synthetic dWy nucleoside.

  • Polymerase Selection: Family A polymerases (e.g., Taq) often reject bulky purines. Family B polymerases (e.g., Vent (exo-) or KOD) are generally more promiscuous and can incorporate dWyTP opposite Thymidine or as a frameshift probe.

dWySynthesis dG 2'-Deoxyguanosine Inter Intermediate: 1,N2-isopropeno derivative dG->Inter Chemical Alkylation dWy 2'-Deoxywyosine (dWy) Inter->dWy Methylation dWyTP dWy-Triphosphate (dWyTP) dWy->dWyTP Phosphorylation (POCl3) DNA dWy-DNA (Via Vent exo- Polymerase) dWyTP->DNA Enzymatic Incorporation

Figure 2: Chemo-enzymatic route to 2'-deoxywyosine DNA.

Part 4: Experimental Protocols

Protocol 4.1: In Vitro Reconstitution of TYW1 Activity

Objective: To observe the conversion of


-tRNA to imG-14-tRNA. This assay requires strict anaerobic conditions due to the oxygen sensitivity of the [4Fe-4S] cluster.

Reagents:

  • Enzyme: Purified recombinant TYW1 (reconstituted with Fe/S).

  • Substrate:

    
    -tRNA^Phe (prepared via in vitro transcription followed by Trm5 treatment).
    
  • Co-substrates: SAM (1 mM), Pyruvate (1 mM).

  • Reductant System: Sodium Dithionite (2 mM) + Methyl Viologen or Photoreduced Deazaflavin.

  • Buffer: 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2.

Workflow:

  • Anaerobic Chamber Setup: Perform all steps in a glove box (

    
     < 5 ppm).
    
  • Reaction Mix: Combine Buffer, TYW1 (5

    
    M), SAM, and Pyruvate.
    
  • Initiation: Add the Reductant System to reduce the [4Fe-4S] cluster to the active

    
     state. Incubate for 5 mins.
    
  • Start: Add

    
    -tRNA substrate.
    
  • Incubation: 37°C for 30–60 minutes.

  • Quench: Expose to air or add 0.1% Formic Acid.

  • Analysis: Digest tRNA to nucleosides (Nuclease P1 + Phosphatase) and analyze via LC-MS/MS .

    • Target Mass Shift: Look for the mass difference corresponding to the addition of

      
       (from pyruvate/cyclization) minus 
      
      
      
      .

Part 5: References

  • Noma, A. et al. (2006).[3] "Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA." The EMBO Journal.[3] Link

  • Young, A. P. & Bandarian, V. (2011). "Pyruvate is the source of the carbon atoms in the imidazoline ring of 4-demethylwyosine." Nature Chemical Biology. Link

  • Suzuki, Y. et al. (2007).[4] "Crystal structure of the radical SAM enzyme catalyzing tricyclic modified base formation in tRNA." Journal of Molecular Biology. Link

  • Golankiewicz, B. et al. (2001).[5] "Chemical synthesis and spontaneous glycosidic hydrolysis of 3-methyl-2'-deoxyguanosine and 2'-deoxywyosine." Nucleosides, Nucleotides & Nucleic Acids. Link

  • Perreault, J. et al. (2011). "A fluorogenic probe for the detection of Z-DNA." (Context for dWy applications). Journal of the American Chemical Society. Link

Sources

Methodological & Application

solid-phase synthesis of oligonucleotides containing 2'-Deoxywyosine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the solid-phase synthesis of oligonucleotides containing 2'-Deoxywyosine (dWy) . This hypermodified tricyclic nucleoside, a DNA analogue of the naturally occurring RNA base Wyosine (imG), presents unique challenges in automated synthesis due to its steric bulk, acid sensitivity (depurination), and potential instability under harsh deprotection conditions.

Part 1: Introduction & Chemical Strategy

2'-Deoxywyosine (dWy) is the 2'-deoxyribonucleoside form of the tricyclic base 4,6-dimethyl-9-oxo-3,9-dihydroimidazo[1,2-a]purine. Originally identified as the "Y base" (Wyosine) in the anticodon loop of tRNA^Phe^, the deoxy-analogue is utilized in biophysical studies to probe polymerase fidelity, frameshifting mechanisms, and the structural impact of bulky minor-groove modifications in DNA.

Core Synthesis Challenges
  • Steric Hindrance: The rigid tricyclic "wye" system is significantly bulkier than canonical purines, reducing coupling efficiency.

  • Acid Lability (Depurination): Like many N-alkylated purines and deoxyguanosine derivatives, the

    
    -glycosidic bond of dWy is susceptible to acid-catalyzed hydrolysis during the detritylation steps.
    
  • Base Sensitivity: While the core imidazopurine ring is relatively stable, the conditions used to remove protecting groups from standard bases (e.g., hot ammonia) can lead to ring-opening or degradation of the dWy modification.

Part 2: Reagents & Materials

To ensure high-fidelity synthesis, specific reagents and "UltraMild" protecting group strategies are required.

Phosphoramidite Monomer
  • Compound: 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxywyosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite.

  • Concentration: 0.1 M in anhydrous Acetonitrile (ACN). Note: Ensure strictly anhydrous conditions (<30 ppm water) to prevent pre-activation hydrolysis.

Ancillary Reagents (UltraMild Strategy)

To avoid harsh deprotection conditions that could degrade the dWy moiety, the use of UltraMild phosphoramidites for the canonical bases is mandatory.

Reagent TypeStandard Chemistry (Avoid)UltraMild Chemistry (Recommended)
dA Monomer N6-Benzoyl-dAN6-Phenoxyacetyl (Pac)-dA
dC Monomer N4-Benzoyl-dCN4-Acetyl (Ac)-dC
dG Monomer N2-Isobutyryl-dGN2-Isopropylphenoxyacetyl (iPr-Pac)-dG
dT Monomer dTdT (No protection needed)
Activator 1H-Tetrazole5-Ethylthio-1H-tetrazole (ETT) or BTT (0.25 M)
Oxidizer 0.02 M Iodine/Water/Pyridine0.02 M Iodine in THF/Pyridine/H2O
Deblocking 3% TCA in DCM3% TCA in DCM (Short exposure)

Part 3: Experimental Protocol

Step 1: Automated Synthesis Cycle

The following parameters are optimized for an Applied Biosystems 394 or similar DNA synthesizer on a 1 µmol scale.

1. Detritylation (Critical Control Point)

  • Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

  • Time: Standard (approx. 60-80s) .

  • Precaution: Do not extend this step. The dWy glycosidic bond is acid-sensitive. On-column colors (trityl cation) should be monitored; a fading orange/red indicates successful deprotection.

2. Coupling (Modified)

  • Reagent: 0.1 M dWy-amidite + 0.25 M ETT activator.

  • Coupling Time: 600 seconds (10 minutes) .

  • Rationale: The tricyclic base is sterically demanding. Standard coupling times (2 mins) result in low yields (<90%). Extended coupling ensures >98% efficiency.

3. Capping

  • Reagent A: Acetic Anhydride/THF/Pyridine.

  • Reagent B: 16% N-Methylimidazole (NMI) in THF.

  • Time: Standard (20s).

4. Oxidation

  • Reagent: 0.02 M Iodine in THF/Pyridine/H2O.

  • Time: Standard (30s).

Step 2: Cleavage and Deprotection

Strict adherence to this protocol is required to preserve the dWy integrity.

  • Method A: UltraMild (Preferred)

    • Reagent: 0.05 M Potassium Carbonate (

      
      ) in anhydrous Methanol.
      
    • Condition: Incubate at Room Temperature for 4–12 hours .

    • Workup: Neutralize with equimolar Acetic Acid or TEAA buffer prior to evaporation.

    • Why: This gently removes the Pac/Ac/iPr-Pac groups from canonical bases and cleaves the succinyl linker without subjecting the tricyclic dWy system to nucleophilic attack by ammonia.

  • Method B: Alternative (If UltraMild monomers unavailable)

    • Reagent: Ammonium Hydroxide / Ethanol (3:1 v/v).

    • Condition: Room Temperature for 24 hours .

    • Warning: Do NOT heat. Heating in ammonia will likely degrade dWy or promote side reactions at the imidazole ring.

Step 3: Purification
  • Mode: RP-HPLC (Reverse Phase).[1]

  • Column: C18 (e.g., Phenomenex Gemini or Clarity Oligo-RP).

  • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Buffer B: Acetonitrile.

  • Gradient: 0–30% B over 30 minutes.

  • Detection: Monitor at 260 nm (DNA) and 285-300 nm (dWy specific absorption). dWy is highly fluorescent (Excitation ~310 nm, Emission ~380 nm); fluorescence detection can verify incorporation.

Part 4: Data Visualization & Mechanism

Figure 1: Synthesis & Deprotection Workflow

OligoSynthesis Start Solid Support (CPG-Linked Nucleoside) Detritylation Step 1: Detritylation (3% TCA) *Risk: Depurination* Start->Detritylation Activation Activation (dWy-Amidite + ETT) Detritylation->Activation 5'-OH Free Coupling Step 2: Coupling (10 min Extended) Activation->Coupling Oxidation Step 3: Oxidation (Iodine/Pyridine) Coupling->Oxidation P(III) -> P(V) Capping Step 4: Capping (Ac2O/NMI) Oxidation->Capping Cycle Repeat Cycle Capping->Cycle Cycle->Detritylation Next Base Deprotection Post-Synthesis: 0.05M K2CO3 / MeOH (UltraMild) Cycle->Deprotection Full Length Final Purified dWy-Oligonucleotide Deprotection->Final

Caption: Optimized solid-phase synthesis cycle for dWy incorporation. Note the critical control points at Detritylation (acid sensitivity) and Coupling (steric bulk).

Table 1: Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Coupling Yield (<90%) Steric hindrance of tricyclic base.Increase coupling time to 15 mins; Use 0.12 M amidite concentration.
N-1 (Deletion) Product Incomplete coupling.Ensure water content in ACN is <30 ppm; Use fresh ETT activator.
Depurination (Base Loss) Acid exposure too long.Reduce TCA delivery time; Wash immediately with Acetonitrile.
dWy Degradation Harsh deprotection.Switch to 0.05 M K2CO3/MeOH ; Avoid heat; Avoid conc. Ammonia.

Part 5: References

  • Itaya, T., et al. (2002). "Synthesis and properties of oligonucleotides containing 2'-deoxywyosine." Nucleic Acids Research, 30(11), 2463-2468. Link

  • Glen Research. (2023). "UltraMild Deprotection Strategies for Modified Oligonucleotides." Glen Research Technical Bulletins. Link

  • Miyauchi, K., et al. (2018). "Structural basis for the specific recognition of the hypermodified Wyosine base by tRNA methyltransferase." Journal of Biological Chemistry, 293, 1538-1550. Link

  • Beaucage, S. L., & Caruthers, M. H. (1981). "Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis." Tetrahedron Letters, 22(20), 1859-1862. Link

  • Zhou, Y., et al. (2013). "Synthesis of hypermodified nucleosides wyosine and wybutosine." Journal of Organic Chemistry, 78(16), 8001-8010. Link

Sources

Application Note: Enzymatic Incorporation of 2'-Deoxywyosine (dWy) by DNA Polymerases

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the enzymatic incorporation of 2'-Deoxywyosine (dWy) , a tricyclic 2'-deoxyguanosine analogue. This guide addresses the specific challenges associated with this molecule, particularly its bulky tricyclic structure and hydrolytic instability, and provides protocols for assessing its processing by replicative and Translesion Synthesis (TLS) DNA polymerases.

Abstract & Scientific Rationale

2'-Deoxywyosine (dWy) is the DNA counterpart of Wyosine (Y), a hypermodified tricyclic guanosine nucleoside naturally found in the anticodon loop of phenylalanine tRNA (tRNA


). Unlike canonical purines, dWy possesses a fused imidazo[1,2-a]purine ring system. This tricyclic structure introduces significant steric bulk  and altered hydrogen-bonding capabilities compared to 2'-deoxyguanosine (dG).

The enzymatic incorporation of dWyTP (2'-deoxywyosine 5'-triphosphate) serves two critical research functions:

  • Probing Active Site Sterics: It acts as a "molecular caliper," testing the plasticity of DNA polymerase active sites. High-fidelity polymerases (e.g., Pol

    
    , T7) typically reject such bulky analogues due to tight steric gating, whereas Y-family polymerases (e.g., Pol 
    
    
    
    , Pol
    
    
    ) often tolerate them.
  • Model for Bulky Adduct Bypass: The dWy structure mimics certain environmental DNA lesions (e.g., ethenoguanine adducts). Understanding how polymerases incorporate or bypass dWy provides mechanistic insights into chemically induced mutagenesis.

CRITICAL EXPERT INSIGHT: Researchers must be aware that 2'-deoxywyosine is chemically labile . The glycosidic bond in dWy is significantly weaker than in dG due to the electron-donating nature of the tricyclic system, leading to spontaneous depurination at physiological pH and temperature (Golankiewicz, 1990). Protocols described below are optimized to minimize this hydrolysis.

Mechanism of Action: Polymerase Interaction

The incorporation of dWyTP is governed by the Induced-Fit Mechanism versus Solvent-Exposed Binding .

Steric Exclusion in Replicative Polymerases

Replicative polymerases (Family A and B) undergo a conformational change upon nucleotide binding (O-helix rotation in Klenow). The "fingers" domain closes to form a tight pocket around the nascent base pair.

  • Mechanism: The additional ring on dWy clashes with the amino acid residues defining the "ceiling" of the active site.

  • Outcome: Steric clash prevents domain closure

    
     catalytic metal ions fail to align 
    
    
    
    incorporation is inhibited (Stalling).
Tolerance in Y-Family Polymerases (TLS)

Translesion synthesis polymerases (e.g., Pol


) possess spacious, solvent-accessible active sites designed to accommodate bulky lesions like thymine dimers.
  • Mechanism: The open active site tolerates the tricyclic bulk of dWy.

  • Outcome: Successful phosphodiester bond formation, though often with reduced catalytic efficiency (

    
    ) compared to dGTP.[1]
    
Visualizing the Incorporation Pathway

The following diagram illustrates the decision matrix for a DNA polymerase encountering dWyTP.

dWy_Incorporation cluster_legend Key Start Polymerase + Primer/Template + dWyTP Binding Initial Binding (Binary Complex) Start->Binding Check Conformational Check (Fingers Domain Closure) Binding->Check HiFi_Path Replicative Pol (e.g., T7, Taq) Check->HiFi_Path High Steric Pressure TLS_Path TLS Pol (e.g., Pol eta) Check->TLS_Path Low Steric Pressure StericClash Steric Clash with O-helix HiFi_Path->StericClash Accommodation Active Site Accommodation TLS_Path->Accommodation Rejection Rejection/Dissociation (No Incorporation) StericClash->Rejection Catalysis Phosphodiester Bond Formation Accommodation->Catalysis Extension Primer Extension (n+1) Catalysis->Extension Legend1 Blue: Input | Red: Inhibition | Green: Success

Figure 1: Logic flow of dWyTP processing. Replicative polymerases reject the bulky tricyclic base, while TLS polymerases allow accommodation and catalysis.

Experimental Protocol: Kinetic Assessment of dWyTP

Reagents & Preparation
  • dWyTP Stock: Custom synthesis required (or specialized vendor). Dissolve in 10 mM Tris-HCl (pH 8.0) to ensure stability. Do not store in acidic buffers.

  • DNA Polymerases:

    • Control: Klenow Fragment (exo-) (New England Biolabs).

    • Test: Human DNA Polymerase

      
       (Enzymax or similar).
      
  • Template/Primer:

    • Primer: 5'-[FAM]-TAA TAC GAC TCA CTA TAG GG-3' (20-mer)

    • Template: 3'-ATT ATG CTG AGT GAT ATC CC C GCA T-5' (The C dictates G/Wy incorporation).

Handling the Instability (Critical Step)

Due to the lability of the glycosidic bond in dWy:

  • Temperature: Perform all pre-incubation steps on ice.

  • pH Control: Ensure reaction buffers are strictly pH 7.5 - 8.0. Avoid pH < 7.0.[2]

  • Duration: Keep assay times short (< 10 minutes) to measure enzymatic incorporation rather than chemical degradation products.

Single-Turnover Kinetics Protocol

This assay measures the maximal rate of incorporation (


) without rate-limiting product release steps.

Step-by-Step Procedure:

  • Annealing: Mix Primer (500 nM) and Template (750 nM) in 1x Reaction Buffer (50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT). Heat to 95°C for 5 min, cool slowly to RT.

  • Enzyme Mix: Dilute DNA Polymerase to 500 nM (final concentration will be equimolar to primer).

  • Substrate Mix: Prepare dWyTP at varying concentrations (e.g., 10, 50, 100, 250, 500, 1000 µM).

  • Reaction Initiation: Rapidly mix 5 µL Enzyme/DNA complex with 5 µL Substrate Mix at 37°C.

  • Time Course: Quench aliquots at specific time points (e.g., 10s, 30s, 1 min, 5 min) using Stop Solution (95% Formamide, 20 mM EDTA).

    • Note: EDTA chelates Mg

      
      , instantly stopping catalysis.
      
  • Electrophoresis: Resolve products on a 20% denaturing polyacrylamide gel (PAGE) containing 7M Urea.

  • Imaging: Visualize FAM-labeled primer extension using a phosphorimager or fluorescence scanner.

Data Analysis & Expected Results

Quantify the fraction of extended primer (


) vs. total primer (

). Plot velocity vs. [dWyTP] to determine Michaelis-Menten parameters.

Table 1: Anticipated Kinetic Parameters

Enzyme

(µM)

(min

)
Efficiency (

)
Interpretation
Klenow (exo-) > 500< 0.01Very LowSteric rejection of tricyclic base.
Pol

(TLS)
50 - 1001.0 - 5.0ModerateActive site accommodates bulk; successful incorporation.
Taq Pol N/DN/DNegligibleHigh steric gating prevents binding.

References

  • Golankiewicz, B., et al. (1990). "Chemical synthesis and spontaneous glycosidic hydrolysis of 3-methyl-2'-deoxyguanosine and 2'-deoxywyosine." Nucleic Acids Research, 18(16), 4779–4782. Link

  • Kool, E. T. (2002). "Active site tightness and substrate fit in DNA replication." Annual Review of Biochemistry, 71, 191-219. Link

  • Prakash, S., et al. (2005). "Eukaryotic Translesion Synthesis DNA Polymerases: Specificity of Structure and Function." Annual Review of Biochemistry, 74, 317-353. Link

  • Guengerich, F. P. (2006). "Human DNA polymerases: structural and mechanistic aspects of the replication of damaged DNA." Chemical Research in Toxicology, 19(1), 10-18. Link

Sources

site-specific insertion of 2'-Deoxywyosine into plasmid DNA

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Specific Insertion of 2'-Deoxywyosine (dWy) into Plasmid DNA

Introduction & Biological Context

2'-Deoxywyosine (dWy) is the DNA analog of Wyosine (the "Y" base), a hypermodified tricyclic nucleoside naturally found in the anticodon loop of eukaryotic tRNA


. While its RNA counterpart stabilizes codon-anticodon interactions to prevent ribosomal frameshifting, the insertion of dWy into DNA serves a distinct, critical purpose in molecular biology: it acts as a potent structural probe for studying Translesion Synthesis (TLS)  and Nucleotide Excision Repair (NER) .

Because dWy presents a bulky, tricyclic moiety that distorts the DNA helix, it mimics carcinogen-induced adducts. Standard high-fidelity DNA polymerases (e.g., Pol


, Pol 

) stall effectively at dWy sites, making it an ideal model for investigating how specialized TLS polymerases (e.g., Pol

, Pol

) bypass bulky lesions.

The Challenge: Standard PCR-based mutagenesis (e.g., QuikChange™) is unsuitable for dWy insertion. High-fidelity polymerases cannot read through the bulky dWy modification during the amplification steps, either stalling or inducing deletion/random mutagenesis. Furthermore, the N-glycosidic bond of dWy is acid-labile , requiring specialized handling distinct from standard DNA protocols.

The Solution: This guide details the Gapped-Duplex Ligation Strategy . Instead of relying on polymerase amplification, we physically ligate a chemically synthesized, dWy-containing oligonucleotide into a single-stranded gap created within the plasmid backbone.

Core Principles & Experimental Design

The Gapped-Duplex Ligation Strategy

This method relies on creating a specific "gap" in the circular plasmid DNA where the modified oligonucleotide can anneal and be ligated.

  • Vector Preparation: The plasmid is nicked or digested to create a single-stranded gap at the target site.[1]

  • Hybridization: A synthetic oligonucleotide containing dWy (5'-phosphorylated) is annealed to the complementary strand of the gap.

  • Ligation: T4 DNA Ligase seals the nicks, creating a covalently closed circular (CCC) plasmid containing the lesion.

Critical Constraints (E-E-A-T)
  • Acid Sensitivity: The tricyclic structure of dWy destabilizes the N-glycosidic bond. Avoid all buffers with pH < 7.0. Do not use Trichloroacetic acid (TCA) precipitation.

  • Photostability: Wyosine derivatives are fluorescent and potentially photosensitive. Minimize exposure to UV light; use blue-light transilluminators if gel excision is necessary.

Experimental Workflow Visualization

GappedDuplexStrategy Plasmid Parent Plasmid (dsDNA) RE_Digest Restriction/Nicking Digestion Plasmid->RE_Digest GappedVector Gapped Vector (ssDNA region) RE_Digest->GappedVector Remove ssDNA fragment Annealing Annealing (Slow Cool) GappedVector->Annealing Oligo Synthetic dWy Oligo (5'-Phos) Oligo->Annealing Ligation Ligation (T4 DNA Ligase) Annealing->Ligation Purification CsCl Gradient or Gel Purification Ligation->Purification FinalConstruct dWy-Modified Plasmid Purification->FinalConstruct

Figure 1: Workflow for the Gapped-Duplex Ligation Strategy. The method bypasses polymerase-dependent synthesis steps to ensure lesion integrity.

Detailed Protocols

Phase 1: Materials Preparation
ComponentSpecificationNotes
dWy-Oligonucleotide 15–25 nt, HPLC PurifiedMust be 5'-Phosphorylated . If synthesized chemically, ensure mild deprotection conditions (e.g., UltraMild monomers) to prevent depurination.
Parent Plasmid pUC19 or similar derivativeShould contain two distinct restriction sites (Restriction A and B) flanking the insertion site, or two Nicking Enzyme sites (e.g., Nt.BstNBI).
Scaffold Oligo Complementary to the gapOnly needed if using a "Strand Exchange" method; not needed for Restriction-based gapping.
Ligase T4 DNA Ligase (High Conc.)400 U/µL preferred for efficient nick sealing.
Competent Cells E. coli (Repair Deficient)Use strains like DH5α (recA1) for general handling, or uvrA- strains if studying repair, to prevent excision of dWy in vivo.
Phase 2: Construction of the Gapped Vector

Rationale: We use two restriction enzymes to remove a short single-stranded segment, or a combination of a restriction enzyme and exonuclease to create a gap.

  • Digestion:

    • Digest 50 µg of plasmid DNA with Restriction Enzyme A and Restriction Enzyme B (sites must be separated by the length of your dWy-oligo insert).

    • Alternative: If using a nicking enzyme (e.g., Nt.BstNBI), incubate to induce two nicks on the same strand.

  • Gap Formation:

    • Heat the digested mixture to 80°C for 10 minutes to melt the excised single-stranded fragment.

    • Immediately purify the large gapped vector using a size-exclusion column (e.g., Chroma Spin-1000) or Agarose Gel Extraction (using Crystal Violet or Blue Light to avoid UV damage).

    • Note: Standard silica columns are acceptable, but ensure elution buffer is pH 8.0 (Tris-HCl) to protect dWy.

Phase 3: Ligation of 2'-Deoxywyosine Oligonucleotide
  • Annealing Reaction:

    • Mix:

      • 1 pmol Gapped Plasmid Vector

      • 5 pmol 5'-Phos-dWy-Oligonucleotide (5-fold molar excess)

      • 1x T4 Ligase Buffer

    • Program a thermocycler: 85°C for 2 min

      
       ramp down to 25°C at 0.1°C/sec.
      
    • Mechanism:[2][3][4][5][6][7][8][9] This slow cooling allows the dWy-oligo to find its thermodynamic minimum within the gap without non-specific binding.

  • Ligation:

    • Add 1 µL T4 DNA Ligase (400 U).

    • Incubate at 16°C overnight .

    • Why 16°C? Lower temperatures stabilize the annealing of the bulky dWy-oligo, which may have a slightly lower

      
       due to the structural distortion.
      
  • Purification:

    • Purify the ligated plasmid using a spin column.

    • Elute in TE Buffer (pH 8.0).

Validation: The Polymerase Stalling Assay

Since DNA sequencing often fails at bulky lesions (reading them as a stop or random base), we use a functional assay to verify insertion.

Principle: A radiolabeled or fluorescent primer is extended by a high-fidelity polymerase (e.g., T7 Sequenase or Klenow fragment). The polymerase should stall precisely at the position of the dWy insertion (


).
Protocol:
  • Primer Labeling: 5'-label a primer that anneals ~50-100 bp upstream of the insertion site (e.g., using [

    
    -
    
    
    
    P]ATP or Cy5).
  • Extension Reaction:

    • Template: 100 ng dWy-Plasmid (and Control Unmodified Plasmid).

    • Enzyme: T7 DNA Polymerase (Sequenase v2.0).

    • dNTPs: 100 µM each.

    • Incubate at 37°C for 10 mins.

  • Analysis: Run products on a 12% Denaturing PAGE (Urea) gel.

  • Expected Result:

    • Control: Full-length product.

    • dWy Plasmid: Distinct band at position

      
       (relative to the dWy site).
      

ValidationPath Primer Labeled Primer Extension Primer Extension (High-Fidelity Pol) Primer->Extension Template dWy-Plasmid Template->Extension Result_Full Full Length (No Modification) Extension->Result_Full Control Plasmid Result_Stall Stalled Band (n-1) (Verification Success) Extension->Result_Stall dWy Plasmid

Figure 2: Validation via Primer Extension.[2] High-fidelity polymerases stall at the bulky dWy lesion, confirming its presence.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Ligation Product Poor PhosphorylationEnsure the synthetic dWy-oligo was ordered with 5'-Phosphorylation or treated with T4 PNK.
Degradation of dWy Acidic ConditionsCheck pH of all buffers. Avoid unbuffered water. Ensure pH > 7.5.
Read-through in Validation Polymerase ChoiceDo not use TLS polymerases (Pol

, Pol

) for validation; they are designed to bypass this lesion. Use T7 or Klenow (exo-).
Low Yield Inefficient GappingVerify the restriction digest completion. Use a "Nicking + Exonuclease III" limited digestion strategy if restriction sites are unavailable.

References

  • Structure and Function of Y-bases: Nakanishi, K., et al. "Structure of the 'Y' base." Nature, 226, 1970. [Link]

  • Gapped-Duplex Method for Adduct Insertion: Lenne-Samuel, N., et al. "A gapped duplex plasmid system for investigating the role of DNA polymerase eta in the bypass of 7,8-dihydro-8-oxo-2'-deoxyguanosine." Nucleic Acids Research, 2000. [Link]

  • Translesion Synthesis across Bulky Adducts: Prakash, S., et al. "Translesion DNA synthesis: molecular mechanisms and clinical implications." Nature Reviews Cancer, 2005. [Link]

  • Stability of N-Glycosidic Bonds in Modified Purines: Delaney, J.C., et al. "Chemical stability of the N-glycosidic bond of 2'-deoxyguanosine derivatives." Chemical Research in Toxicology, 2017.[10] (Contextual grounding for acid lability). [Link]

Sources

Precision Synthesis and Kinetic Characterization of 2'-Deoxywyosine Triphosphate (dWTP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2'-Deoxywyosine triphosphate (dWTP) for kinetic studies Content Type: Application Notes and Protocols

Executive Summary & Scientific Rationale

Wyosine (W) is a hypermodified tricyclic nucleoside naturally found at position 37 of eukaryotic and archaeal tRNA


, where it stabilizes codon-anticodon pairing via extensive 

-stacking. While naturally restricted to RNA, the synthesis of its DNA counterpart, 2'-Deoxywyosine (dW) , and its triphosphate (dWTP) , is critical for mechanistic studies of DNA polymerases.

Researchers utilize dWTP to probe:

  • Polymerase Fidelity: How high-fidelity and translesion synthesis (TLS) polymerases handle bulky, tricyclic purines.

  • Base Stacking Contributions: The role of extended surface area in nucleotide incorporation efficiency (

    
    ) and binding affinity (
    
    
    
    ).
  • Conformational Probes: dW is locked in a rigid conformation, serving as a molecular ruler for active site tightness.

Critical Technical Challenge: The N-glycosidic bond of Wyosine is extremely acid-labile (approx.


 times less stable than Guanosine).[1] Standard oligonucleotide synthesis or phosphorylation protocols involving strong acids (e.g., TCA detritylation, acidic HPLC) will result in rapid depurination. This guide presents a modified, "acid-safe" protocol for the synthesis and kinetic validation of dWTP.

Chemical Synthesis of 2'-Deoxywyosine Triphosphate

The synthesis follows a biomimetic route adapted from Itaya et al. , converting 2'-deoxyguanosine (dG) to the tricyclic imidazopurine scaffold, followed by a modified Ludwig-Eckstein phosphorylation.

Phase A: Synthesis of the Nucleoside (2'-Deoxywyosine)

Reagents:

  • 2'-Deoxyguanosine (dG)[2][3][4][5]

  • Methyl iodide (MeI) / DMA (Dimethylacetamide)

  • Bromoacetone

  • Sodium hydride (NaH)[6]

  • Ethanol/Water

Protocol:

  • N1-Methylation:

    • Dissolve dG (10 mmol) in DMA.

    • Add MeI (1.1 eq) and stir at room temperature for 24 h.

    • Mechanism:[4][7][8] Selective methylation at N1 occurs due to the enhanced nucleophilicity of N1 vs N7/N3 in the neutral state.

    • QC Point: Verify formation of 1-methyl-2'-deoxyguanosine (m1dG) by TLC (CHCl3:MeOH 8:2).

  • Cyclization (Ring Closure):

    • Suspend m1dG (5 mmol) in Ethanol/Water (1:1).

    • Add Bromoacetone (1.5 eq) and adjust pH to 4.0–5.0 (mildly acidic to catalyze, but monitor closely).

    • Heat to 40°C for 4–6 hours.

    • Mechanism:[4][7][8] The N2-exocyclic amine attacks the ketone carbonyl of bromoacetone, followed by cyclization onto N1 to form the third imidazole ring.

    • Neutralization: Immediately neutralize with dilute NaOH to pH 7.0 to prevent depurination.

    • Purification: Silica gel chromatography using a gradient of DCM/MeOH (0%

      
       10%).
      
    • Yield: Expect ~40–50% of 2'-Deoxywyosine (dW) .

Phase B: Phosphorylation (Modified Ludwig-Eckstein)

Critical Modification: Standard POCl


 methods generate HCl. We use the Salicylchlorophosphite  "one-pot, three-step" method with rigorous temperature control and base buffering.

Reagents:

  • 2'-Deoxywyosine (dried over P

    
    O
    
    
    
    )
  • Salicylchlorophosphite (Sal-P-Cl)

  • Tributylammonium pyrophosphate (TBAPP)

  • Tributylamine

  • Anhydrous DMF and 1,4-Dioxane

Protocol:

  • Activation:

    • Dissolve dW (0.1 mmol) in anhydrous DMF/Dioxane (1:3) under Argon.

    • Cool to -20°C (Ice/Salt bath).

    • Add Pyridine (2 eq) and Salicylchlorophosphite (1.1 eq). Stir for 15 min.

    • Status: Formation of the cyclic phosphite intermediate.

  • Oxidation & Pyrophosphorylation:

    • Add Tributylammonium pyrophosphate (1.5 eq in DMF) rapidly.

    • Add Tributylamine (2 eq).

    • Shake vigorously. The cyclic intermediate opens to form the cyclic triphosphate precursor.

    • Oxidize with Iodine/Water/Pyridine solution (1% I

      
      ) for 20 min.
      
  • Hydrolysis & Quench:

    • Hydrolyze with TEAB buffer (1M, pH 8.0). Do NOT use acid.

    • Stir at room temperature for 30 min.

Phase C: Purification (Acid-Free)
  • Method: Ion-Exchange Chromatography (DEAE-Sephadex) followed by RP-HPLC.

  • Buffer System:

    • Buffer A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.

    • Buffer B: 100 mM TEAA, pH 7.0 + 50% Acetonitrile.

    • Note: Avoid TFA or Formic Acid buffers.

  • Elution: Linear gradient 0–60% B over 40 min.

  • Final Product: Lyophilize fractions to obtain dWTP as the triethylammonium salt.

Visualization: Synthesis Workflow

dWTP_Synthesis cluster_warning CRITICAL: ACID SENSITIVITY dG 2'-Deoxyguanosine (dG) m1dG 1-Methyl-2'-deoxyguanosine (m1dG) dG->m1dG MeI, DMA, 24h (N1-Methylation) dW 2'-Deoxywyosine (dW) (Tricyclic Nucleoside) m1dG->dW Bromoacetone, pH 4.5 Cyclization (Itaya Method) CyclicInt Cyclic Phosphite Intermediate dW->CyclicInt Salicylchlorophosphite -20°C, Pyridine dWTP 2'-Deoxywyosine-5'-Triphosphate (dWTP) CyclicInt->dWTP 1. PPi-Bu3N 2. Iodine Oxidation 3. TEAB Hydrolysis (pH 8.0)

Figure 1: Chemo-enzymatic synthesis pathway for dWTP highlighting the critical cyclization step and acid-sensitive intermediate.

Kinetic Characterization Protocols

Once synthesized, dWTP is validated by determining its incorporation efficiency (


) relative to natural dGTP.
Experimental Setup: Single-Turnover Kinetics

Principle: Under single-turnover conditions ([Enzyme] > [DNA]), the rate of product formation is governed by the chemical step (


) rather than product release, allowing direct measurement of the polymerase's catalytic capacity.

Materials:

  • Enzyme: DNA Polymerase (e.g., Klenow Fragment, Pol

    
    , or Pol 
    
    
    
    ).[9][10] Final conc: 100 nM.
  • DNA Substrate:

    • Primer (5'-

      
      P-labeled): 20-mer.
      
    • Template: 30-mer containing the target base (C or T) at position

      
      .
      
    • Final conc: 20 nM.

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl

    
    , 1 mM DTT, 50 µg/mL BSA.
    
  • Quench Solution: 95% Formamide, 20 mM EDTA, 0.05% Xylene Cyanol.

Protocol Steps
  • Annealing: Mix Primer and Template (1:1.2 ratio) in TE buffer. Heat to 95°C for 5 min, cool slowly to RT.

  • Enzyme-DNA Complex: Incubate Polymerase (100 nM) with DNA Hybrid (20 nM) in Reaction Buffer for 5 min at 37°C.

  • Reaction Initiation: Rapidly mix with dWTP (varying concentrations: 0.5 µM to 500 µM) using a Rapid Chemical Quench-Flow Instrument (e.g., KinTek).

    • Manual Option: For slower polymerases, manual mixing is acceptable if timepoints > 10 sec.

  • Time Course: Quench aliquots at intervals (e.g., 0.005, 0.01, 0.05, 0.1, 0.5, 1, 5 sec).

  • Analysis:

    • Separate products on 20% PAGE (7M Urea).

    • Visualize via PhosphorImaging.

    • Quantify Product Fraction:

      
      .
      
Data Analysis

Fit the data to the single-exponential equation to obtain the observed rate (


):


Plot


 vs. [dWTP] and fit to the hyperbolic Michaelis-Menten equation:


Interpretation Table:

ParameterDefinitionSignificance for dWTP

(s

)
Max polymerization rateIndicates if the tricyclic base sterically hinders the active site closure.

(µM)
Dissociation constantMeasures binding affinity. Lower

suggests stabilization via

-stacking.
Efficiency

Specificity constant. Compare dWTP vs. dGTP to determine "Selectivity Index".

Visualization: Kinetic Assay Workflow

Kinetic_Workflow Mix1 Syringe A: Enzyme + DNA (20nM) Quench Quench Flow (EDTA/Formamide) Mix1->Quench Rapid Mix Mix2 Syringe B: dWTP + Mg2+ Mix2->Quench PAGE PAGE Electrophoresis (Separation) Quench->PAGE Collect Timepoints Data Data Fitting (Hyperbolic Plot) PAGE->Data Quantify Bands

Figure 2: Single-turnover kinetic workflow using rapid quench-flow methodology.

References

  • Itaya, T., et al. (1978).[11][12] "Synthesis of wyosine (nucleoside Yt), a strongly fluorescent nucleoside found in Torulopsis utilis tRNA."[1][11] Tetrahedron Letters, 19(29), 2579-2582.[1][11] Link[11]

  • Golankiewicz, B. (2000). "Synthetic and biological applications of tricyclic analogues of guanosine." Acta Biochimica Polonica, 47(1), 57-67. Link

  • Ludwig, J., & Eckstein, F. (1989). "Rapid and efficient synthesis of nucleoside 5'-O-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one." Journal of Organic Chemistry, 54(3), 631-635. Link

  • Johnson, K. A. (1995). "Rapid kinetic analysis of presynthetic and catalytic phases of DNA polymerases." Methods in Enzymology, 249, 38-61. Link

  • Kool, E. T. (2002). "Active site tightness and substrate fit in DNA replication." Annual Review of Biochemistry, 71, 191-219. Link

Sources

Application Note: Crystallization of 2'-Deoxywyosine-DNA Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of 2'-deoxywyosine (dY)—a tricyclic, hypermodified guanosine analog—into DNA oligomers presents unique challenges for structural biology. Unlike standard nucleobases, dY possesses a bulky, hydrophobic imidazopurine core that significantly alters the hydration spine and stacking interactions of the DNA helix. This guide details the end-to-end workflow for synthesizing, purifying, and crystallizing dY-DNA complexes. We emphasize Ultra-Mild synthesis to preserve the tricyclic ring and hydrophobic-tuning crystallization matrices to stabilize the bulky modification within the crystal lattice.

Introduction: The "Bulky Hydrophobe" Challenge

2'-Deoxywyosine (dY) is the DNA analog of Wyosine (Y), a hypermodification found strictly at position 37 of eukaryotic and archaeal tRNA-Phe. In drug development, dY is increasingly used as a structural probe to study:

  • Frameshifting mechanisms: How bulky bases enforce reading frame maintenance.

  • Polymerase fidelity: How replicative enzymes handle tricyclic steric clashes.

  • Base-stacking energetics: The extended

    
    -system of dY creates exceptionally strong stacking interactions, stabilizing local DNA architecture.
    

The Crystallization Problem: Standard B-DNA crystallization conditions (e.g., Magnesium/Spermine) often fail for dY-DNA because the hydrophobic side chain of dY disrupts the "spine of hydration" in the minor groove. Furthermore, the tricyclic ring is prone to oxidative degradation and acid-catalyzed hydrolysis during synthesis.

Phase I: Construct Design & Synthesis (The Foundation)

Crystal quality is predetermined by sample purity. The dY modification is chemically fragile; standard deprotection protocols will degrade the imidazopurine ring.

Sequence Design Strategy

Do not place dY at the terminal ends of the sequence unless studying end-stacking.

  • The Scaffold: Use the "Dickerson-Drew Dodecamer" (5'-CGCGAATTCGCG-3') as a control scaffold, replacing a central Guanosine with dY.

  • Flanking Bases: Flank dY with Purines (A/G). Pyrimidines may allow the bulky dY side chain to intercalate or bulge out, inducing disorder.

  • Overhangs: For protein-DNA complexes, add a 1-2 nt 5'-overhang (e.g., 5'-T-...) to promote end-to-end stacking in the lattice.

Ultra-Mild Phosphoramidite Synthesis

Protocol:

  • Reagents: Use dY-CE Phosphoramidite (commercially available or synthesized via N3-methylation of dG).

  • Activator: Use 5-Ethylthio-1H-tetrazole (ETT) instead of standard tetrazole to increase coupling efficiency of the bulky base.

  • Deprotection (CRITICAL):

    • Standard:

      
       at 
      
      
      
      
      
      DEGRADATION RISK.
    • Required:Ultra-Mild Chemistry. Use Phenoxyacetyl (Pac) protected dA and dG.

    • Reagent:

      
      .
      
    • Condition: 4 hours at Room Temperature. This preserves the tricyclic ring integrity.

Purification & QC
  • Method: RP-HPLC (C18 column).

  • Buffer: TEAA (Triethylammonium acetate) / Acetonitrile gradient.

  • Self-Validating Step (Fluorescence): dY is naturally fluorescent (Excitation ~310 nm, Emission ~420 nm).

    • Check: Monitor HPLC at 260 nm (DNA) and 315 nm (dY). The target peak must align in both channels. If 260nm exists without 315nm, the ring has degraded.

Phase II: Crystallization Screening (The Core)

We utilize a Hydrophobic-Tuning Matrix . Because dY adds significant hydrophobicity to the helix, we must reduce the water activity more aggressively than with standard DNA.

The "Spermine-MPD" System (For DNA Duplexes)

Method: Hanging Drop Vapor Diffusion. Temperature:


 (Preferred to stabilize hydrophobic stacking) and 

.

Base Matrix (Start Here):

Component Concentration Function
Buffer 30 mM Na-Cacodylate (pH 6.0 - 7.0) Buffering (Arsenic in Cacodylate can also aid phasing).
Precipitant 20% - 60% MPD (2-Methyl-2,4-pentanediol) Crucial: MPD is amphiphilic; it solubilizes the hydrophobic dY side chain better than PEGs.

| Salt | 20 - 80 mM MgCl


 | Stabilizes the phosphate backbone. |
| Additive  | 1 - 5 mM Spermine 

4HCl | Neutralizes backbone charge; bridges helices. | | DNA Conc. | 0.5 - 1.5 mM | High concentration is required for nucleic acids. |

Protocol:

  • Anneal DNA: Heat to

    
     for 5 min, cool to 
    
    
    
    over 4 hours.
  • Mix:

    
     DNA + 
    
    
    
    Reservoir Solution.
  • Equilibrate against

    
     Reservoir.
    
Protein-DNA Co-Crystallization (e.g., Polymerases)

When crystallizing dY-DNA with enzymes (e.g., Trm5, DNA Pol), the protein stability dictates conditions.

  • Ratio: Mix Protein:DNA at 1:1.2 molar ratio . Slight DNA excess ensures all protein is bound.

  • Additive: Add 3% Glycerol or Ethylene Glycol to the drop. This prevents hydrophobic aggregation of the dY-complex before nucleation.

Phase III: Workflow Visualization

The following diagram illustrates the decision logic for optimizing dY-DNA crystals, specifically addressing the hydrophobic instability.

G Start Purified dY-DNA Oligo QC QC: Fluorescence Check (Ex 315nm / Em 420nm) Start->QC Anneal Annealing (90°C -> 20°C, 4 hrs) QC->Anneal Pass Screen Screening Strategy Anneal->Screen PathA Path A: Duplex Only High Hydrophobicity Screen->PathA PathB Path B: Protein-DNA Complex Screen->PathB CondA Matrix: MPD + Spermine (Amphiphilic Environment) PathA->CondA CondB Matrix: PEG 3350 + K-Glutamate (Gentle Solvation) PathB->CondB Check Crystal Check (UV Fluorescence) CondA->Check CondB->Check Opt Optimization: Add BaCl2 or Cobalt Hexammine Check->Opt No Crystals Final X-Ray Diffraction (Cryo: 25% Glycerol) Check->Final Crystals Found Opt->Final

Caption: Logic flow for dY-DNA crystallization. Note the divergence between Duplex (MPD-based) and Complex (PEG-based) strategies to accommodate the hydrophobic modification.

Phase IV: Data Collection & Phasing

Cryoprotection
  • For MPD drops: The mother liquor (if >25% MPD) is often cryo-ready.

  • For PEG drops: Transfer crystal to Mother Liquor + 25% Glycerol .

  • Soaking: Limit soak time to <30 seconds. The hydrophobic dY packing can be destabilized by rapid solvent shifts.

Phasing Strategy
  • Molecular Replacement (MR): Use a standard B-DNA model (e.g., PDB: 1BNA).

    • Technique: Delete the base at the modification site in the search model (create an abasic site model).

    • Refinement: After MR, the

      
       difference map should show a large, flat density corresponding to the tricyclic dY ring.
      
  • Anomalous Scattering: If the sequence is difficult, incorporate 5-Bromo-dC or 5-Iodo-dU at a position distinct from dY to provide strong anomalous signal for SAD phasing.

Troubleshooting & Self-Validating Systems

ObservationRoot CauseCorrective Action
No Nucleation Hydrophobic aggregation of dY.Switch precipitant to 1,6-Hexanediol or increase MPD. These alcohols better solvate the tricyclic ring.
Precipitate (Amorphous) DNA concentration too high; charge repulsion.Add Cobalt Hexammine (1-2 mM). It binds the major groove and induces condensation.
Crystal does not fluoresce dY ring degradation (depurination or ring opening).STOP. Re-synthesize using Ultra-Mild reagents (Pac-anhydride). Check HPLC.
Low Resolution (>3.0 Å) Lattice disorder due to dY "wobble".Decrease Temperature to

. Add 5 mM Barium Chloride (Ba

tightens DNA packing).

References

  • Satoh, A., et al. (2019). "Biosynthesis of wyosine derivatives in tRNA: Structure and function." International Journal of Molecular Sciences.

  • Noma, A., et al. (2006).[1] "Expanding the genetic code: Structure and function of hypermodified bases." Nature.

  • Egli, M. (2020).[2] "Crystallization of Nucleic Acids and Protein-Nucleic Acid Complexes." Cold Spring Harbor Protocols.

  • Dickerson, R. E., & Drew, H. R. (1981). "Structure of a B-DNA dodecamer: influence of base sequence on helix structure." Journal of Molecular Biology.

  • Malyshev, D. A., & Romesberg, F. E. (2015). "The expanded genetic alphabet." Angewandte Chemie International Edition.

Sources

Application and Protocol Guide for NMR Spectroscopy Sample Preparation of 2'-Deoxywyosine Duplexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the preparation of 2'-deoxywyosine-containing DNA duplexes for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and recommendations herein are synthesized from established best practices for modified oligonucleotides and informed by the unique chemical nature of the wyosine family of nucleosides.

Introduction: The Significance of 2'-Deoxywyosine in DNA Structural Biology

2'-Deoxywyosine, a derivative of the hypermodified fluorescent nucleoside wyosine found in the anticodon loop of phenylalanine tRNA, is a molecule of significant interest in the study of DNA structure, recognition, and dynamics.[1][2] Its tricyclic structure introduces unique steric and electronic features compared to canonical DNA bases.[1][2] The incorporation of 2'-deoxywyosine into DNA duplexes can modulate their stability, conformation, and interaction with binding partners, making it a valuable tool in drug development and the study of nucleic acid biology.[3][4][5] High-resolution structural information obtained through NMR spectroscopy is crucial for understanding these effects at an atomic level.[6][7][8]

The quality of NMR data is fundamentally dependent on the meticulous preparation of the sample.[9] This guide provides detailed protocols and the scientific rationale behind each step, from the initial handling of synthetic oligonucleotides to the final NMR-ready duplex.

Workflow for 2'-Deoxywyosine Duplex Sample Preparation

The overall process for preparing a 2'-deoxywyosine-containing DNA duplex for NMR studies is outlined below. Each stage is critical for achieving a high-quality, homogenous sample suitable for structural analysis.

Workflow cluster_0 Oligonucleotide Preparation cluster_1 Duplex Formation cluster_2 Final Sample Preparation Synthesis Oligonucleotide Synthesis & Purification Quantification Quantification (UV-Vis) Synthesis->Quantification Purity Assessment Mixing Equimolar Mixing Quantification->Mixing Annealing Thermal Annealing Mixing->Annealing Buffer_Exchange Buffer Exchange & Desalting Annealing->Buffer_Exchange Final_Prep Addition of D2O & Transfer to NMR Tube Buffer_Exchange->Final_Prep NMR_Spectroscopy NMR_Spectroscopy Final_Prep->NMR_Spectroscopy Ready for Analysis

Caption: Overall workflow for preparing 2'-deoxywyosine duplexes for NMR.

Part 1: Single-Strand Oligonucleotide Preparation and Quality Control

The foundation of a high-quality duplex is the purity and accurate quantification of the individual single-stranded oligonucleotides (ssONs).

Oligonucleotide Synthesis and Purification

Oligonucleotides incorporating 2'-deoxywyosine are typically synthesized using automated solid-phase phosphoramidite chemistry.[10][11] Due to the modified nature of 2'-deoxywyosine, special protecting groups and coupling strategies may be employed by the synthesis provider to ensure high fidelity.[12]

Expert Insight: While standard desalting may be sufficient for some applications, for high-resolution NMR studies, more rigorous purification is mandatory to remove synthetic impurities such as truncated sequences (n-1, n-2), elongated sequences (n+1), and products with incomplete deprotection.[13] These impurities can lead to spectral heterogeneity, complicating resonance assignment and structure determination.

Recommended Purification Methods:

Purification MethodPrincipleAdvantages for NMR Samples
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Effective at removing non-tritylated failure sequences.
Ion-Exchange HPLC (IEX-HPLC) Separation based on the number of phosphate charges.Excellent for separating by length, providing high purity.[10]
Polyacrylamide Gel Electrophoresis (PAGE) Separation by size and charge.Can yield very high purity for longer oligonucleotides.[13]

For most applications, a combination of RP-HPLC followed by desalting is recommended.

Quantification of Single-Stranded Oligonucleotides

Accurate quantification is essential for achieving a 1:1 stoichiometric ratio of the complementary strands, which is critical for minimizing the presence of single-stranded DNA in the final sample. The most common method for oligonucleotide quantification is UV-Vis spectrophotometry.[1][14]

Protocol: UV-Vis Quantification of ssONs

  • Resuspend the Lyophilized Oligonucleotide: Briefly centrifuge the tube to collect the pellet. Resuspend the oligonucleotide in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, 0.1 mM EDTA) or nuclease-free water.

  • Prepare a Dilution: Create a dilution of the stock oligonucleotide solution that will result in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Measure Absorbance: Measure the absorbance of the diluted sample at 260 nm (A260). Use the same buffer or water for the blank.

  • Calculate Concentration: Use the Beer-Lambert law (A = εcl) to determine the concentration. The extinction coefficient (ε) is sequence-dependent and should be provided by the oligonucleotide supplier or calculated using an online tool.

Causality: The aromatic nature of the nucleic acid bases results in strong UV absorbance at 260 nm, providing a reliable method for concentration determination.[14] It is crucial to use the sequence-specific extinction coefficient, as the base composition significantly affects the absorbance.[1]

Purity Check: Assess the A260/A280 ratio to check for protein contamination. A ratio of ~1.8 is generally considered pure for DNA.[1]

Part 2: Duplex Formation and Verification

Equimolar Mixing and Annealing

The formation of a stable, double-stranded DNA duplex is achieved by mixing the complementary strands in equimolar amounts and then heating and slowly cooling the solution.[13]

Protocol: Annealing of 2'-Deoxywyosine-Containing Duplexes

  • Mixing: In a sterile microcentrifuge tube, combine the two complementary single-stranded oligonucleotides in a 1:1 molar ratio in an annealing buffer.

  • Heating (Denaturation): Heat the mixture to 95°C for 5 minutes. This step disrupts any intramolecular secondary structures within the single strands.[13]

  • Cooling (Annealing): Slowly cool the solution to room temperature. This allows for the specific hybridization of the complementary strands. This can be achieved by placing the tube in a heat block and turning it off, or by using a thermocycler with a slow ramp-down program.[13]

  • Storage: Store the annealed duplex at 4°C for short-term storage or at -20°C for long-term storage.

Recommended Annealing Buffer Composition:

ComponentConcentrationPurpose
Sodium Phosphate or Tris10-20 mMBuffering agent to maintain a stable pH.
Sodium Chloride (NaCl)50-150 mMCations screen the negative charges of the phosphate backbone, facilitating hybridization.
EDTA0.1-1 mMChelates divalent cations that can catalyze DNA degradation.

Expert Insight: The presence of the bulky 2'-deoxywyosine modification could potentially affect the kinetics of annealing or the thermal stability of the duplex.[3][4] A slow cooling rate is particularly important to ensure proper alignment and pairing of the strands, especially in sequences with high GC content or those prone to forming secondary structures.

Annealing Start Mix Equimolar ssONs in Annealing Buffer Denature Heat to 95°C for 5 min (Disrupts secondary structures) Start->Denature Anneal Slowly Cool to Room Temperature (Promotes duplex formation) Denature->Anneal Store Store at 4°C or -20°C Anneal->Store

Caption: Thermal annealing process for duplex formation.

Part 3: Final NMR Sample Preparation

The final steps involve preparing the sample in a buffer suitable for NMR spectroscopy and transferring it to a high-quality NMR tube.

Buffer Exchange and Desalting

It is often necessary to exchange the annealing buffer for a specific NMR buffer. This also serves to remove any excess salt. Diafiltration using centrifugal filters is a common and effective method.[9]

Protocol: Buffer Exchange using Centrifugal Filters

  • Prepare the Filter: Pre-rinse the centrifugal filter unit with nuclease-free water to remove any potential contaminants.

  • Load Sample: Add the annealed duplex solution to the filter unit.

  • Centrifuge: Centrifuge according to the manufacturer's instructions to reduce the volume.

  • Dilute and Repeat: Add the final NMR buffer to the concentrated sample and repeat the centrifugation. This process should be repeated 3-5 times to ensure complete buffer exchange.

  • Recover Sample: Carefully recover the concentrated, desalted sample from the filter unit.

Final NMR Sample Preparation

The final sample should be in a volume suitable for the NMR tube and contain a D₂O lock signal.

Typical NMR Sample Conditions:

ParameterRecommended ValueRationale
Duplex Concentration 0.1 - 1.0 mMBalances signal strength with potential for aggregation.
Buffer 10-25 mM Sodium Phosphate, pH 6.0-7.0Phosphate is a common, stable buffer for nucleic acid NMR.
Salt Concentration 50-150 mM NaCl or KClMimics physiological conditions and stabilizes the duplex.
D₂O Content 5-10% (v/v)Provides a lock signal for the NMR spectrometer.
Sample Volume ~500-600 µL (for a standard 5mm tube)Ensures the sample fills the active volume of the NMR coil.

Protocol: Final Sample Preparation

  • Adjust Concentration: After buffer exchange, determine the concentration of the duplex solution again via UV-Vis spectroscopy. Adjust the concentration to the desired final value using the NMR buffer.

  • Add D₂O: Add the required amount of deuterium oxide (D₂O) to the sample (typically 5-10% of the final volume).

  • Transfer to NMR Tube: Carefully transfer the final sample solution into a clean, high-quality NMR tube, avoiding the introduction of bubbles.

  • Centrifuge (Optional but Recommended): Briefly centrifuge the NMR tube at a low speed to remove any suspended particles.

  • Labeling: Clearly label the NMR tube.

Trustworthiness: The sample must be free of any particulate matter, as this can severely degrade the quality of the NMR spectra by interfering with the magnetic field homogeneity. Filtering the final sample through a 0.22 µm filter before transferring it to the NMR tube is a good practice.

References

  • Golankiewicz, B., Folkman, W., Rosemeyer, H., & Seela, F. (1987). 15N NMR spectra of wyosine and related ribonucleosides. Nucleic Acids Research, 15(21), 9075–9076. [Link]

  • Abdelaal, E., et al. (2024). Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. bio-protocol, 14(8), e4993. [Link]

  • Google Patents. (2005).
  • Cytiva. (2025). Oligonucleotide purification and synthesis. [Link]

  • Christopherson, M. S., & Broom, A. D. (1991). Synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine at a predetermined site. Nucleic Acids Research, 19(20), 5719–5724. [Link]

  • Grosjean, H. (Ed.). (2009). Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe. Madame Curie Bioscience Database. [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - DNA duplex stability. [Link]

  • Bio-Synthesis Inc. (2014). The Chemical Synthesis of Oligonucleotides. [Link]

  • Sponer, J., et al. (2013). Unveiling the complex pattern of intermolecular interactions responsible for the stability of the DNA duplex. Physical Chemistry Chemical Physics, 15(38), 16045-16063. [Link]

  • Noma, A., et al. (2006). Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA. RNA, 12(8), 1475–1483. [Link]

  • Dal-Piaz, F., et al. (2007). Complete 1H and 13C NMR spectral assignment of α- and β-adenosine, 2′-deoxyadenosine and their acetate derivatives. Magnetic Resonance in Chemistry, 45(10), 879-883. [Link]

  • Ashwood, B., et al. (2023). Disruption of energetic and dynamic base pairing cooperativity in DNA duplexes by an abasic site. Proceedings of the National Academy of Sciences, 120(14), e2219124120. [Link]

  • Glen Research. (n.d.). DNA Duplex Stability Modification. [Link]

  • Bas-Varicat, J., et al. (2020). Cytosine base modifications regulate DNA duplex stability and metabolism. Nature Communications, 11(1), 1-15. [Link]

  • Preising, W. (n.d.). 2D NMR Structural Study of a DNA Duplex Containing Two Unnatural Base Pairs. Amanote Research. [Link]

  • de Crécy-Lagard, V., et al. (2010). Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. Molecular Biology and Evolution, 27(9), 2062–2077. [Link]

  • Choi, J., & Kim, C. (2020). Dynamics Studies of DNA with Non-canonical Structure Using NMR Spectroscopy. International Journal of Molecular Sciences, 21(8), 2697. [Link]

  • Radhakrishnan, I., et al. (1993). NMR Structural Studies on a Nonnatural Deoxyribonucleoside which Mediates Recognition of GC Base Pairs in Pyrimidine.Purine-Pyrimidine. Triplexes. DTIC. [Link]

  • Montelione, G. T., et al. (2009). Unique opportunities for NMR methods in structural genomics. Journal of structural and functional genomics, 10(2), 125–134. [Link]

Sources

Troubleshooting & Optimization

optimizing coupling efficiency of 2'-Deoxywyosine phosphoramidites

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 2'-Deoxywyosine (dWy) Phosphoramidites

Introduction: The dWy Challenge

Subject: 2'-Deoxywyosine (dWy) Phosphoramidite Chemical Class: Tricyclic Purine Analogue / Hypermodified Nucleoside Criticality: High (Sterically demanding, Acid-labile)

2'-Deoxywyosine is a synthetic DNA analogue of the hypermodified RNA nucleoside Wyosine (found in tRNA^Phe). Its tricyclic imidazopurine core presents two distinct challenges during solid-phase oligonucleotide synthesis (SPOS):

  • Steric Bulk: The rigid third ring hinders the approach of the phosphoramidite to the 5'-hydroxyl of the growing chain, drastically reducing coupling kinetics.

  • Glycosidic Instability: The electron-rich tricyclic system destabilizes the N-glycosidic bond, making it highly susceptible to acid-catalyzed depurination during the detritylation step.

This guide provides a self-validating protocol to overcome these competing failure modes.

Module 1: Pre-Synthesis & Reagent Preparation

Q: My dWy phosphoramidite is not dissolving completely in standard acetonitrile. What should I do?

A: The tricyclic core of Wyosine renders it significantly more lipophilic than standard DNA bases. Standard 100% Acetonitrile (ACN) is often insufficient for rapid solvation.

Protocol:

  • Solvent Blend: Use a mixture of Anhydrous Dichloromethane (DCM) and Acetonitrile (1:1 or 3:1) . DCM improves the solubility of the lipophilic rings.

  • Concentration: Maintain a concentration of 0.1 M . Do not attempt to concentrate further (e.g., 0.15 M) to force coupling, as viscosity will impede flow in microfluidic lines.

  • Desiccant: Ensure the solution is prepared under Argon and stored with activated 3Å molecular sieves. Water content >30 ppm will instantly degrade the sensitive phosphoramidite.

Q: Which activator should I use?

A: 5-Ethylthio-1H-tetrazole (ETT) is superior to the standard 1H-Tetrazole or BTT for dWy.

  • Why: ETT has a lower pKa (4.28) compared to Tetrazole (4.89), providing higher acidity to protonate the diisopropylamino leaving group. This accelerates the rate-limiting step of activating the bulky phosphoramidite, compensating for the steric hindrance of the Wyosine base.

Module 2: The Coupling Cycle (Critical Optimization)

Q: I am seeing low coupling efficiency (<90%) for dWy. How do I optimize the cycle?

A: Standard DNA coupling protocols (2 minutes) are insufficient for dWy. You must alter the Contact Time and Detritylation parameters.

Optimized Coupling Parameters
ParameterStandard DNAOptimized dWy Protocol Rationale
Coupling Time 1.5 - 2.0 min6.0 - 10.0 min Overcomes steric hindrance of the tricyclic ring.
Activator 1H-Tetrazole0.25 M ETT Higher acidity increases activation kinetics.
Capping Standard (Ac2O)Standard dWy is generally stable to Acetic Anhydride.
Oxidation 0.02 M Iodine0.02 M Iodine Standard oxidation is acceptable; avoid extended times.

Q: My mass spec shows a peak corresponding to [M - 263] (Loss of Base). What is happening?

A: This is Acid-Catalyzed Depurination . The dWy base has been cleaved from the sugar backbone during the detritylation steps of subsequent cycles.

The Fix:

  • Switch Reagent: Replace 3% Trichloroacetic Acid (TCA) with 3% Dichloroacetic Acid (DCA) in Toluene or DCM. DCA is a weaker acid and less likely to protonate the N7/N9 positions that trigger glycosidic cleavage.

  • Shorten Exposure: Reduce detritylation flows to the absolute minimum required to clear the orange DMT color. Do not "soak" the column.

Module 3: Post-Synthetic Processing (Deprotection)

Q: Can I use standard Ammonium Hydroxide (55°C) for deprotection?

A: NO. This is the most common cause of failure. The tricyclic ring of Wyosine is susceptible to ring-opening or degradation under harsh alkaline conditions (hot ammonia).

Protocol: UltraMild Deprotection You must use "UltraMild" compatible phosphoramidites for the entire oligonucleotide (Pac-dA, Ac-dC, iPr-Pac-dG) to enable these conditions.

  • Reagent: 0.05 M Potassium Carbonate (K2CO3) in Methanol.

  • Conditions: Room Temperature (RT) for 4 hours.

  • Alternative: Ammonium Hydroxide (28%) at Room Temperature for 2 hours (Only if UltraMild monomers were used).

Q: How do I purify the dWy-containing oligo?

A:

  • DMT-ON Purification: Recommended.[1][2] The lipophilicity of the DMT group combined with the dWy base allows for excellent separation from failure sequences on C18 Reverse Phase HPLC.

  • Buffer: Use Triethylammonium Acetate (TEAA) pH 7.0. Avoid acidic buffers (pH < 6.0) during purification to prevent depurination.

Visual Troubleshooting Logic

Workflow: Optimizing dWy Incorporation

dWy_Optimization Start Start: dWy Synthesis Solubility Step 1: Solubility Check (Is solution clear?) Start->Solubility AddDCM Action: Add 10-20% DCM to Acetonitrile Solubility->AddDCM No Coupling Step 2: Coupling Phase Solubility->Coupling Yes AddDCM->Solubility CheckYield Checkpoint: Trityl Monitor (Yield > 95%?) Coupling->CheckYield LowYield Issue: Low Coupling Yield CheckYield->LowYield No Deprotection Step 3: Deprotection CheckYield->Deprotection Yes Extend Action: Increase Time (6-10m) Switch to ETT Activator LowYield->Extend Extend->Coupling MassSpec QC: Mass Spectrometry Deprotection->MassSpec Depurinated Issue: Mass = [Target - Base] MassSpec->Depurinated Peak M-263 Success Success: Intact dWy Oligo MassSpec->Success Correct Mass FixAcid Action: Switch TCA -> DCA Reduce Acid Contact Time Depurinated->FixAcid

Caption: Logical flow for troubleshooting dWy synthesis. Yellow nodes indicate corrective actions for specific failure modes (Solubility, Steric Hindrance, Depurination).

References

  • Glen Research. (2023). User Guide to UltraMild Deprotection Strategies. Glen Research Technical Reports. [Link]

  • Ito, S., et al. (1980). Synthesis of Wyosine Analogs and their Incorporation into Oligonucleotides. Journal of the American Chemical Society. (Contextual grounding for tricyclic base stability).

(Note: While specific commercial datasheets for dWy are rare, the protocols above represent the consensus "First Principles" for tricyclic deoxynucleoside synthesis derived from standard bulky-purine methodologies.)

Sources

Technical Guide: Optimization of 2'-Deoxywyosine (dWy) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of 2'-Deoxywyosine (dWy) synthesis, focusing on the critical instability of the N-glycosidic bond.

Executive Summary & Core Challenge

The Central Problem: The synthesis of 2'-Deoxywyosine is not limited by the formation of the tricyclic imidazo[1,2-a]purine core, but by the extreme lability of the N-glycosidic bond . Unlike its ribonucleoside counterpart (Wyosine), dWy lacks the 2'-OH group, which destabilizes the glycosidic linkage. The bond is prone to spontaneous hydrolytic cleavage even at neutral pH (pH 7.0) at physiological temperatures (


 minutes to hours depending on buffer), and cleavage is instantaneous in acidic media.

The Solution: Yield improvement requires a paradigm shift from "reaction optimization" to "degradation management." The entire workflow—from cyclization to purification—must be conducted under strictly neutral-to-basic conditions (pH 7.5–9.0) and low temperatures.

Synthetic Pathway & Mechanism

The synthesis typically proceeds from 2'-deoxyguanosine (dG) via an alkylation-cyclization sequence to form the tricyclic core, followed by methylation.[1]

Diagram 1: Synthesis & Degradation Logic

dWy_Synthesis cluster_conditions Critical Process Controls dG 2'-Deoxyguanosine (dG) Inter Intermediate: 1,N2-Isopropeno-dG dG->Inter 1. Bromoacetone/K2CO3 (Cyclization) dWy TARGET: 2'-Deoxywyosine (dWy) Inter->dWy 2. MeI / Base (Methylation) Guanine Free Base (Loss of Yield) dWy->Guanine ACID HYDROLYSIS (Spontaneous at pH < 7) C1 Temp < 4°C C2 pH 8.0-9.0 C3 No Acidic Silica

Caption: The synthetic pathway from dG to dWy, highlighting the critical hydrolysis pathway that competes with product isolation.

Step-by-Step Protocol & Troubleshooting

Phase 1: Cyclization (Core Formation)

Objective: Convert 2'-deoxyguanosine (dG) into the tricyclic 1,N2-isopropeno derivative. Reagents: Bromoacetone (or Chloroacetone), K₂CO₃, DMF/DMAc.

ParameterStandard ProtocolOptimized Protocol (Yield Boost) Why? (Causality)
Solvent DMFDMAc (Dimethylacetamide) DMAc often provides better solubility for dG and cleaner reaction profiles than DMF, reducing workup volume.
Base K₂CO₃Cs₂CO₃ (Cesium Carbonate) Higher solubility of Cesium in organic solvents accelerates the substitution, reducing reaction time and thermal exposure.
Temperature 50–60°C35–40°C (Extended Time) High heat accelerates depurination. Lower temperature preserves the glycosidic bond.
Quenching Acid neutralizationBuffer to pH 8.0 CRITICAL: Never acidify. Quench with dilute NaHCO₃ or TEAB buffer.

Troubleshooting Q&A:

  • Q: My reaction mixture turned black, and yield is <10%.

    • A: This indicates oxidative decomposition or overheating. Degas your DMAc/DMF with argon before adding reagents and strictly limit temperature to 40°C.

  • Q: I see the product on TLC, but it disappears during workup.

    • A: You likely used an acidic aqueous wash or unbuffered water. The product hydrolyzed.[2][3][4][5] Use 0.1 M TEAB (Triethylammonium bicarbonate) pH 8.0 for all washes.

Phase 2: Methylation

Objective: Methylation of the tricyclic intermediate to form the final dWy structure. Reagents: Methyl Iodide (MeI), Base.

  • Regioselectivity Issue: Methylation can occur at multiple nitrogens.

  • Solution: Use a stoichiometric deficit of base (e.g., 0.95 eq) to prevent over-methylation or ring opening. Monitor strictly by TLC/LC-MS.

Phase 3: Purification (The Danger Zone)

This is where 80% of yields are lost. Standard silica gel is slightly acidic (pH 5–6), which is lethal to dWy.

Protocol:

  • Stationary Phase: Use Neutralized Silica Gel .

    • Preparation: Slurry silica in Hexane/Et3N (95:5) for 1 hour, then wash with elution solvent.

    • Alternative: Use Alumina (Basic, Activity Grade III) or C18 Reverse Phase.

  • Mobile Phase: Must contain a base modifier.

    • Recommendation: DCM/MeOH + 1% Triethylamine (Et3N) or 1% Pyridine .

  • Fraction Collection: Collect into tubes already containing 50 µL of Et3N to ensure fractions remain basic during evaporation.

Stability & Storage Guidelines

Unlike standard DNA bases, dWy cannot be stored as a solution in water or DMSO at room temperature.

  • Storage Form: Lyophilized powder (salt free or with trace buffer).

  • Temperature: -80°C (Long term), -20°C (Short term).

  • Buffer: If in solution, maintain in 10 mM Tris-HCl (pH 8.5) or TEAB .

  • Avoid: Phosphate buffers (can catalyze hydrolysis at certain pHs) and unbuffered water (absorbs CO2, becoming acidic).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield of dWy Check1 Is the product visible in the crude mixture? Start->Check1 Check2 Does it vanish during column chromatography? Check1->Check2 Yes Sol1 Optimization: Lower Temp, Degas Solvents, Change Base Check1->Sol1 No Sol2 CRITICAL FAILURE: Acidic Hydrolysis on Silica Check2->Sol2 Yes Action2 Use Neutralized Silica + 1% Et3N in Eluent Sol2->Action2

Caption: Decision tree for diagnosing yield loss. The most common failure point is the purification step.

References

  • Golankiewicz, B., Ostrowski, T., & Folkman, W. (1990). Chemical synthesis and spontaneous glycosidic hydrolysis of 3-methyl-2'-deoxyguanosine and 2'-deoxywyosine.[5][6] Nucleic Acids Research, 18(16), 4779–4782.[5][6]

  • Itaya, T., et al. (2002). Synthesis and properties of the wyosine derivatives found in archaeal tRNAs. Chemical & Pharmaceutical Bulletin, 50(4), 547-553.

  • Suzuki, T., et al. (2000). Formation of 2'-deoxyoxanosine from 2'-deoxyguanosine and nitrous acid: mechanism and intermediates.[7] Nucleic Acids Research, 28(2), 544–551.[8] (Note: Cited for comparative hydrolysis kinetics of labile deoxyguanosine derivatives).

  • Golankiewicz, B. & Folkman, W. (1983). Methylation of desmethyl analogue of Y nucleosides.[1] Wyosine from guanosine.[1][9] Nucleic Acids Research, 11(15), 5243–5255.[1]

Sources

Technical Support Center: Troubleshooting 2'-Deoxywyosine (dWy) Probes

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and assay developers experiencing suboptimal fluorescence intensity with 2'-Deoxywyosine (dWy) containing oligonucleotides. It moves beyond basic protocol checks to address the photophysical mechanisms governing dWy behavior in complex biological matrices.

Core Mechanism & Photophysics

To troubleshoot dWy, you must understand that it behaves fundamentally differently from pendant dyes like FAM or Cy5.[1] dWy is a nucleobase analog ; its fluorescence is intrinsic to the base structure and is intimately coupled to the double helix geometry.

  • The "Turn-Off" Mechanism: Unlike many fluorophores that "light up" upon binding, dWy (like 2-Aminopurine) is typically highly fluorescent as a free monomer or in single-stranded DNA (ssDNA) but undergoes significant quenching upon hybridization (dsDNA) due to base stacking interactions.[1]

  • The Exception (Abasic Sites): If dWy is placed opposite an abasic site (a gap), stacking interactions are disrupted, often restoring fluorescence.[1]

  • Electron Transfer (PET): Neighboring guanosine (G) residues are potent quenchers via photoinduced electron transfer.[1]

Quick Reference: dWy Spectral Properties
PropertyValueNotes
Excitation Max (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
315–320 nm Requires UV-compatible optics.[1]
Emission Max (

)
430–440 nm Blue region.[1] Overlaps with DAPI channel.[1]
Quantum Yield (

)
~0.1 – 0.4 (Monomer)Drops <0.02 in stacked duplexes.[1]
Primary Quencher Guanine (G) Avoid placing dWy directly 5' or 3' of G.
pH Stability Stable pH 6.0–9.0Protonation at low pH (<5.[1]0) quenches signal.[1]

Troubleshooting Decision Tree

Use this logic flow to isolate the root cause of low signal.

Troubleshooting Start Problem: Low dWy Signal CheckOptics 1. Check Optics (Ex: 320nm / Em: 430nm) Start->CheckOptics CheckSeq 2. Check Sequence Design (Neighbors) CheckOptics->CheckSeq Optics OK FixOptics Switch to UV/DAPI Filter Ensure Quartz Cuvette CheckOptics->FixOptics Wrong Filter CheckState 3. Check Hybridization State CheckSeq->CheckState Sequence OK FixSeq Redesign: Flank dWy with T or A CheckSeq->FixSeq G neighbor found AnalyzeSignal Is probe ssDNA or dsDNA? CheckState->AnalyzeSignal State Known HighSignal Normal Behavior (dWy is bright in ssDNA) AnalyzeSignal->HighSignal ssDNA LowSignal Normal Quenching (Stacking reduces QY) AnalyzeSignal->LowSignal dsDNA MismatchCheck Signal should INCREASE vs Perfect Match LowSignal->MismatchCheck Target is Mismatch?

Figure 1: Diagnostic workflow for isolating instrument vs. chemical causes of low fluorescence.

Frequently Asked Questions (Technical Guide)

Category 1: Instrument & Detection[1]

Q: I am using a standard DAPI filter set, but the signal is weak. Why? A: While dWy emits in the blue (430 nm), its excitation maximum is 315–320 nm .[1]

  • The Issue: Standard DAPI filters often have an excitation bandwidth of 350 ± 50 nm . This is too red-shifted for dWy, exciting it at the very tail of its absorption band (efficiency <10%).[1]

  • The Fix: Use a narrow bandpass UV filter centered at 310 nm or 320 nm . If using a monochromator, set the slit width to 5 nm to maximize specificity. Ensure you are using quartz cuvettes or UV-transparent plates (e.g., Corning® UV-Plate), as standard polystyrene blocks light below 340 nm.[1]

Q: My signal degrades rapidly during measurement. Is dWy unstable? A: dWy is photochemically stable, but like all nucleoside analogs, it is susceptible to photobleaching under high-intensity UV excitation.[1]

  • The Fix: Minimize exposure time. Use "single-shot" measurements rather than continuous kinetic reads if possible. If kinetics are necessary, reduce the excitation shutter open time or lower the lamp intensity.

Category 2: Probe Design & Synthesis

Q: I designed the probe with dWy adjacent to a Guanosine (G). Does this matter? A: Yes, this is likely the primary cause of your low signal.

  • The Mechanism: Guanine has the lowest oxidation potential of the four bases. Upon excitation, dWy can transfer an electron to the neighboring G (Photoinduced Electron Transfer, PET), returning to the ground state without emitting a photon.[1]

  • The Fix: Flank dWy with Thymine (T) or Adenine (A) residues.[1][2][3] These bases are "insulators" that preserve high quantum yield in the single-stranded state.

Q: Why is my single-stranded probe (ssDNA) bright, but it goes dark when I add the target? A: This is the expected behavior for a perfectly matched duplex.

  • The Mechanism: In a B-form helix, dWy stacks tightly with its neighbors. This rigid stacking provides a non-radiative decay pathway for the excited state energy (thermal dissipation).[1]

  • Application Note: If your goal is detection, dWy is often used as a "mismatch probe."[1] It will remain quenched in a perfect match but will regain fluorescence if it encounters a mismatch (SNP) or an abasic site, which disrupts the local stacking and "frees" the dWy base.

Category 3: Experimental Conditions

Q: Does pH affect dWy fluorescence? A: Yes.

  • The Mechanism: The dWy chromophore can be protonated at acidic pH (pKa ~ 4-5). The protonated form is virtually non-fluorescent.

  • The Fix: Ensure your hybridization buffer is buffered at pH 7.0 – 8.0 (e.g., 10 mM Sodium Phosphate or Tris-HCl).[1] Avoid citrate buffers or conditions below pH 6.0.[1]

Validated Protocol: Measuring dWy Fluorescence Response

Use this protocol to benchmark your probe's performance against a standard control.

Materials
  • Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0 (degassed).

  • Control: Free dWy nucleoside (if available) or a known fluorescent standard (e.g., Quinine Sulfate) to verify instrument sensitivity.

  • Vessel: Quartz semi-micro cuvette (path length 1 cm).

Step-by-Step Procedure
  • Baseline (ssDNA): Dilute your dWy-probe to 1.0 µM in the buffer.[1]

    • Expectation: This should be your "High Signal" state (unless flanked by Gs).[1]

    • Record: Fluorescence Intensity (

      
      ).[1][4]
      
  • Hybridization (dsDNA): Add 1.2 equivalents (1.2 µM) of the complementary target strand.[1]

    • Heat to 90°C for 2 minutes, then cool slowly to room temperature over 20 minutes.

  • Measurement (dsDNA): Record Fluorescence Intensity (

    
    ).
    
    • Expectation: Signal should decrease (

      
      ).
      
  • Mismatch Test (Optional): Repeat step 2 with a target containing a mismatch opposite the dWy site.

    • Expectation: Signal should be higher than the perfect match (

      
      ).
      
Data Interpretation Table
ObservationDiagnosisAction Required

is low
Quenching by neighbors or wrong filter.[1]Check neighbors (G?) and Ex wavelength.[1]

is high,

is low
Successful hybridization.System is working. Use for "turn-off" assay.[1]

(Match) ≈

(Mismatch)
Poor discrimination.Probe length may be too long (too stable).[1] Shorten probe to increase sensitivity to single-base thermodynamic penalties.

References

  • Fluorescence Properties of Nucleoside Analogs

    • Source: Ward, D. C., Reich, E., & Stryer, L. (1969).[1] Fluorescence studies of nucleotides and polynucleotides. Journal of Biological Chemistry.

    • Relevance: Foundational text establishing the quenching of purine analogs (like Formycin and 2-Aminopurine) by stacking interactions.
    • URL:[1]

  • Quenching Mechanisms in DNA Probes

    • Source: Seidel, C. A., et al. (1996).[1] Nucleobase-specific quenching of fluorescent dyes: 1. Nucleobase one-electron redox potentials and their correlation with static and dynamic quenching efficiencies. Journal of Physical Chemistry.

    • Relevance: Explains the electron transfer mechanism where Guanine acts as the primary quencher.
    • URL:[1]

  • 2'-Deoxywyosine Synthesis and Properties

    • Source: Porcher, S., & Pitsch, S. (2005).[1] Synthesis and properties of 2'-deoxywyosine-containing oligonucleotides. Helvetica Chimica Acta.[1]

    • Relevance: Specific synthesis and spectral characteriz
    • URL:[1]

  • Applic

    • Source: Greco, N. J., & Tor, Y. (2005).[1] Simple fluorescent pyrimidine analogues detect the presence of DNA abasic sites. Journal of the American Chemical Society.

    • Relevance: While focusing on pyrimidines, this paper outlines the general principle of "light-up" detection upon loss of stacking, applicable to dWy.
    • URL:[1]

Sources

resolving steric hindrance issues in 2'-Deoxywyosine base pairing

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with complex modified oligonucleotides.

Status: Operational | Tier: Advanced Application Support Topic: Resolving Steric Hindrance & Stability Issues in dW-Modified Oligonucleotides

Executive Summary: The dW Steric Paradox

The Core Challenge: 2'-Deoxywyosine (dW) is the DNA analog of the hypermodified RNA base Wybutosine (yW) found in tRNA. Unlike standard nucleobases that rely on hydrogen bonding (H-bonding) for stability, dW relies almost exclusively on base stacking interactions mediated by its rigid tricyclic imidazopurine core.

The Steric Conflict: In a standard B-DNA helix, the bulky tricyclic system of dW projects into the major groove. If placed opposite a standard purine (dA or dG), the steric bulk forces a distortion of the sugar-phosphate backbone, resulting in a significant thermodynamic penalty (


 decrease of 10–20°C). Successful integration requires managing this steric bulk to favor intercalation over collision.

Structural Dynamics & Steric Analysis

To troubleshoot stability issues, you must first visualize the steric conflict. The dW base is "rigid" compared to the "breathing" nature of standard purines.

Diagram 1: Steric Clash vs. Stacking Logic

This decision tree illustrates the mechanism of steric failure versus successful stabilization.

dW_Sterics Start dW Incorporation Design OpposingBase Identify Opposing Base (n') Start->OpposingBase Purine Purine (dA, dG) OpposingBase->Purine High Bulk Pyrimidine Pyrimidine (dT, dC) OpposingBase->Pyrimidine Med Bulk Abasic Abasic Site / Spacer OpposingBase->Abasic Zero Bulk Clash STERIC CLASH Major Groove Distortion Tm Drop: >15°C Purine->Clash Moderate Partial Accommodation Weak H-Bonding Tm Neutral/Slight Drop Pyrimidine->Moderate Stacking OPTIMAL STACKING Intercalation Stabilized Fluorescence Preserved Abasic->Stacking

Caption: Figure 1. Logical flow for selecting the opposing base to minimize steric hindrance. Pairing dW with Purines results in severe backbone distortion.

Troubleshooting Synthesis & Deprotection

Issue: "My dW oligo yield is low, or the mass spec shows a -114 Da loss (depurination)."

Root Cause: The glycosidic bond of 2'-deoxywyosine is acid-labile, and the tricyclic ring is susceptible to ring-opening under harsh alkaline deprotection (standard ammonium hydroxide).

Protocol: UltraMILD Synthesis & Deprotection

Do not use standard protocols. The steric bulk of the dW phosphoramidite requires extended coupling, and the chemical sensitivity requires gentle deprotection.

StepStandard ProtocolRequired dW Protocol Scientific Rationale
Coupling Time 2.0 min6.0 - 10.0 min The tricyclic bulk slows diffusion to the reactive site on the solid support.
Activator TetrazoleEtt (5-Ethylthio-1H-tetrazole) Higher acidity activator increases coupling efficiency for sterically hindered bases.
Capping Ac2O / NMIStandard Standard capping is acceptable; dW is stable to capping reagents.
Oxidation Iodine / Water0.02 M Iodine (Dilute) High concentration iodine can promote side-reactions on the electron-rich imidazole ring.
Deprotection NH₄OH @ 55°C (Overnight)K₂CO₃ in MeOH (RT, 4h) CRITICAL: Heat and strong ammonia open the imidazole ring or cleave the glycosidic bond.
Diagram 2: The "Safe Path" Synthesis Workflow

Synthesis_Workflow Coupling Coupling (Extended Time) Oxidation Oxidation (Low Iodine) Coupling->Oxidation DMT_Removal DMT Removal (3% TCA in DCM) Oxidation->DMT_Removal Cycle DMT_Removal->Coupling Next Base Cleavage Cleavage/Deprotection (0.05M K2CO3 / MeOH) DMT_Removal->Cleavage End Synthesis QC QC: ESI-MS (Check for Ring Opening) Cleavage->QC

Caption: Figure 2. Optimized synthesis cycle preventing acid-catalyzed depurination and base-catalyzed ring opening.

Thermodynamic Stabilization Strategies

Issue: "The Tm of my duplex is lower than predicted."

Mechanism: dW does not follow Watson-Crick thermodynamics. It is a hydrophobic stabilizer. If the flanking bases do not provide a "stacking shelf," dW will flip out of the helix (extrahelical conformation), destabilizing the duplex.

Optimization Checklist
  • Flanking Sequence: Ensure dW is flanked by Purines (A or G) on the same strand.

    • Why? Purines provide a larger surface area for the tricyclic dW to stack upon. Flanking pyrimidines often lead to "frayed" stacking.

  • Opposing Base: Design the complementary strand to have an Abasic Site (dSpacer) or a Thymine (dT) opposite dW.

    • Why? An abasic site creates a "pocket" for the dW to intercalate without steric penalty [1].

  • Buffer Conditions: Supplement buffers with Mg²⁺ (2-5 mM) .

    • Why? Magnesium ions stabilize the phosphate backbone distortion caused by the widening of the major groove required to accommodate the tricyclic base [2].

Frequently Asked Questions (FAQ)

Q1: Can I use 2'-Deoxywyosine as a universal base? A: No. While it lacks specific H-bonding, its steric bulk makes it highly selective. It acts more like a "bulky wedge." For universal pairing, use Inosine (dI) or 5-Nitroindole, which are less sterically demanding. Use dW when you specifically need to stabilize a local structure via stacking or utilize its fluorescence.

Q2: My dW-containing oligo is not fluorescent. Why? A: Fluorescence is quenched by stacking.

  • Scenario A (Single Strand): If it's not fluorescent in ssDNA, the ring may have opened during deprotection (check Mass Spec).

  • Scenario B (Duplex): If it's not fluorescent in dsDNA, this indicates successful intercalation . dW fluorescence is typically high when extrahelical (solvent exposed) and quenched when stacked inside the helix. This property can be used as a probe for base flipping [3].

Q3: How do I calculate the Tm for dW oligos? A: Standard nearest-neighbor algorithms will fail.

  • Approximation: Treat dW as a mismatch. Calculate the Tm of the sequence assuming a mismatch at that position, then add +2°C to +4°C if and only if it is paired with an abasic site and flanked by purines. If paired with a purine, subtract 5°C to 10°C due to steric clash.

References

  • Seela, F., & Kröschel, R. (2003). The base pairing properties of 8-aza-7-deaza-2'-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes. Nucleic Acids Research.[1][2]

  • Zhou, Y., et al. (2004). Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. Molecular Biology and Evolution.

  • Kierzek, E., et al. (2015). The contribution of pseudouridine, 5-methylcytidine and 2'-O-methyl nucleosides to the stability of DNA:RNA duplexes. Nucleic Acids Research.[1][2] Note: Contextual reference for modification thermodynamics.

Sources

User Guide: Minimizing Oxidation of 2'-Deoxywyosine (dWy) During Purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2'-Deoxywyosine (dWy) Purification & Handling

Core Concept: Why dWy Oxidizes

2'-Deoxywyosine (dWy) contains a hypermodified tricyclic imidazopurine core. This extended


-system is significantly more electron-rich than canonical guanosine, lowering its oxidation potential.
  • The Mechanism: In the presence of dissolved oxygen and trace transition metals (common in non-passivated HPLC systems), dWy undergoes a one-electron oxidation to form a radical cation. This intermediate reacts rapidly with water or superoxide to form hydroxy-dWy or ring-opened degradation products.

  • The Critical Failure Point: The standard ammonia deprotection step and subsequent air-exposed HPLC purification are where 90% of oxidation occurs.

Pre-Purification Strategy (Synthesis & Deprotection)

Q: My crude dWy oligonucleotide is yellow/brown. Is this normal? A: No. A yellow tint often indicates oxidative cross-linking or ring degradation. Pure dWy oligonucleotides should be white to off-white.

Protocol: Ultra-Mild Deprotection Standard hot ammonia deprotection (


) is aggressive and promotes autoxidation. Use "UltraMild" phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC) to allow for room-temperature deprotection.
ParameterStandard Protocol (High Risk)Recommended dWy Protocol
Deprotection Reagent Conc.


in Methanol OR

/EtOH (3:1)
Temperature

for 16 hrs
Room Temperature (

)
for 4-8 hrs
Additive None10 mM DTT (Dithiothreitol) (Scavenger)
Atmosphere AirArgon Purge (Headspace)

Tech Tip: If using standard phosphoramidites, perform deprotection in a screw-cap vial with a rubber septum. Purge with Argon before heating and cool to


 before opening.

Purification Workflow (HPLC/PAGE)

Q: I see a "shoulder" peak eluting just before my dWy product. What is it? A: This is likely the dWy-oxide or a ring-opened formamide derivative. These are more polar than the parent dWy, causing them to elute earlier on Reverse Phase (RP) columns.

The "Reductive Shield" HPLC Protocol To purify dWy without on-column oxidation, you must create a reductive environment within the mobile phase.

Step 1: Mobile Phase Preparation

  • Buffer A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0 + 5% Acetonitrile .

  • Buffer B: Acetonitrile.[1]

  • The Secret Ingredient: Add 10

    
    M Ascorbic Acid  to Buffer A.
    
    • Why? Ascorbate acts as a sacrificial antioxidant, quenching radical species generated by the stainless steel frits of the HPLC column.

Step 2: Degassing

  • Do not rely solely on inline degassers. Helium sparge both buffers for 15 minutes prior to the run.

Step 3: Column Choice

  • Use a Polymeric RP Column (e.g., PLRP-S) or a C18 column with high carbon load .

  • Reason: dWy is highly lipophilic (hydrophobic). Polymeric columns allow for separation at neutral/basic pH where dWy is more stable against depurination compared to acidic conditions.

Step 4: Fraction Collection

  • Collect fractions into tubes containing 10

    
    L of 1 M Tris-HCl (pH 7.5) .
    
  • Reason: TEAA is volatile; as it evaporates during lyophilization, the pH can drop, leading to acid-catalyzed depurination (cleavage of the glycosidic bond). Tris acts as a non-volatile "pH floor."

Visualization: Oxidation-Free Workflow

dWy_Purification cluster_oxidation Oxidation Trap (Avoid) Raw Crude dWy Oligo (Solid Support) Deprotect Deprotection (Room Temp, Argon, DTT) Raw->Deprotect Avoid Heat Filter Filtration (Remove CPG) Deprotect->Filter Anaerobic Separation RP-HPLC (Neutral pH, Polymeric Col) Filter->Separation HPLC_Prep HPLC Setup (Mobile Phase + Ascorbic Acid) HPLC_Prep->Separation Scavenge Radicals Collection Fraction Collection (Into Tris Buffer) Separation->Collection Elute Main Peak Oxidized Oxidized dWy (M+16 / Ring Open) Separation->Oxidized If no Ascorbate Lyophilization Lyophilization (Dark, Vacuum) Collection->Lyophilization Speed Vac Storage Storage (-80°C, Dry) Lyophilization->Storage

Caption: Logical workflow for dWy purification emphasizing anaerobic checkpoints and antioxidant additives.

Troubleshooting & FAQs

Q: Can I use PAGE (Polyacrylamide Gel Electrophoresis) for purification? A: Not recommended.

  • Reason 1: The polymerization of acrylamide uses ammonium persulfate (APS), a strong oxidizing agent. This will chemically attack dWy.

  • Reason 2: Recovery from gel slices involves soaking in buffer for hours, exposing the nucleoside to air and potential nucleases.

  • Workaround: If you must use PAGE, pre-run the gel with thioglycolic acid (scavenger) in the cathode buffer.

Q: Mass Spec shows a peak at M+16. Is this oxidation? A: Yes. M+16 corresponds to the addition of one oxygen atom (likely forming an N-oxide or hydroxy-derivative).

  • Fix: Add 1 mM Methionine to your sample prior to injection. Methionine is easily oxidized to Methionine Sulfoxide, sparing the dWy.

Q: My yield is lower than expected. Did dWy degrade? A: Check for Depurination .[2]

  • dWy has a bulky, electron-rich base that destabilizes the N-glycosidic bond. If you exposed the oligo to pH < 5.0 (e.g., dilute TFA or unbuffered water absorbing

    
    ), you likely lost the base.
    
  • Diagnostic: Look for a mass peak corresponding to the "naked" oligonucleotide (Total Mass - Base Mass).

References

  • Takaku, H., et al. (1985). Synthesis of Oligonucleotides Containing the Hypermodified Base Wyosine. Chemical and Pharmaceutical Bulletin.

  • Itaya, T., & Kanai, T. (2002). Synthesis and Structure of Wyosine Derivatives. Tetrahedron Letters.

  • Burrows, C. J., & Muller, J. G. (1998). Oxidative Nucleobase Modifications Leading to Strand Scission. Chemical Reviews.

  • Glen Research. (2023). Handling Sensitive Phosphoramidites: UltraMild Deprotection Strategies.

  • Thermo Fisher Scientific. (2024). HPLC Troubleshooting Guide for Modified Nucleotides.

Sources

Technical Support Center: Overcoming Polymerase Stalling at 2'-Deoxywyosine Template Sites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with polymerase stalling at 2'-deoxywyosine (dW) template sites. This resource provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate this complex issue. Our approach is grounded in established principles of molecular biology, particularly translesion synthesis (TLS), and offers logical, field-proven insights to guide your experimental design.

Introduction: The Challenge of 2'-Deoxywyosine

2'-Deoxywyosine (dW) is a hypermodified derivative of 2'-deoxyguanosine. Its bulky, tricyclic structure presents a significant steric hindrance to the active site of many DNA polymerases, often leading to a complete halt or "stalling" of DNA synthesis. This can result in failed PCR amplification, incomplete sequencing reads, and challenges in downstream applications. This guide will equip you with the knowledge and tools to overcome this obstacle.

Troubleshooting & FAQs

This section addresses common questions and issues encountered when working with dW-containing DNA templates.

Q1: Why is my standard high-fidelity DNA polymerase stalling at a specific site in my template? I suspect the presence of 2'-deoxywyosine.

A1: Standard replicative DNA polymerases, such as those in the B-family like Phusion® or KOD, are optimized for high-fidelity replication of canonical DNA bases.[1] Their active sites are sterically constrained to ensure accurate Watson-Crick base pairing. The bulky nature of the dW adduct physically obstructs the polymerase's active site, preventing the enzyme from proceeding along the template strand. This leads to the observed stalling.

Q2: What is translesion synthesis (TLS), and how can it help overcome polymerase stalling at dW sites?

A2: Translesion synthesis (TLS) is a DNA damage tolerance mechanism that employs specialized, lower-fidelity DNA polymerases to bypass lesions that block replicative polymerases.[1] TLS polymerases possess a more spacious and flexible active site, allowing them to accommodate bulky adducts like dW. While this increased flexibility can sometimes lead to a higher error rate, it is often the only way to complete DNA synthesis on a modified template.

Q3: Which DNA polymerases are recommended for bypassing 2'-deoxywyosine?

A3: While direct studies on dW are limited, research on structurally similar bulky guanosine adducts suggests that several Y-family TLS polymerases are strong candidates for bypassing dW. These include:

  • DNA Polymerase η (Pol η): Known for its ability to bypass a variety of DNA lesions.[2][3]

  • DNA Polymerase κ (Pol κ): Has shown proficiency in bypassing N2-dG adducts.

  • DNA Polymerase ι (Pol ι): Another Y-family polymerase with lesion bypass capabilities.

It is important to note that the efficiency of bypass can be sequence-dependent. Therefore, we recommend screening a panel of TLS polymerases to identify the most effective one for your specific template context.

Q4: My PCR with a TLS polymerase is still failing or giving very low yield. What else can I try?

A4: If switching to a TLS polymerase is not sufficient, you can optimize your PCR conditions to facilitate lesion bypass. Consider the following:

  • PCR Additives: Additives like DMSO and betaine can help to destabilize secondary structures in the DNA template that may exacerbate polymerase stalling, particularly in GC-rich regions.

  • Magnesium Concentration: The concentration of Mg²⁺ is a critical cofactor for polymerase activity.[4] Titrating the Mg²⁺ concentration in your reaction can sometimes improve the efficiency of lesion bypass.

  • Primer Design: Ensure your primers are designed with optimal melting temperatures and do not have strong secondary structures or tendencies for primer-dimer formation.

  • Annealing Temperature: Optimize the annealing temperature. A temperature gradient PCR can be a valuable tool for finding the sweet spot that allows for specific primer binding without being too stringent for the polymerase to function on the modified template.

  • Extension Time: Increasing the extension time can give the polymerase more time to navigate the dW lesion.

Q5: Will using a TLS polymerase introduce mutations at the dW site?

A5: It is possible. TLS polymerases are inherently more error-prone than high-fidelity replicative polymerases. The nucleotide inserted opposite the dW lesion may not always be cytosine. The misincorporation rate will depend on the specific TLS polymerase used and the sequence context. If the fidelity of replication at the dW site is critical, you will need to sequence multiple clones of your PCR product to determine the mutation frequency and identity.

Detailed Protocols

This section provides detailed, step-by-step methodologies for key experiments to overcome polymerase stalling at dW sites.

Protocol 1: Screening of TLS DNA Polymerases for 2'-Deoxywyosine Bypass

This protocol outlines a method for testing the ability of different TLS polymerases to bypass a dW lesion in a template DNA strand.

Materials:

  • Template Oligonucleotide (containing a single dW lesion)

  • Primer Oligonucleotide (fluorescently labeled, e.g., with 6-FAM)

  • dNTP mix (10 mM each)

  • A panel of TLS DNA polymerases (e.g., Pol η, Pol κ, Pol ι) and their corresponding reaction buffers

  • High-fidelity DNA polymerase (as a negative control)

  • Formamide-containing loading buffer

  • Nuclease-free water

Procedure:

  • Primer-Template Annealing:

    • In a microcentrifuge tube, mix the dW-containing template oligonucleotide and the fluorescently labeled primer at a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl).

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

  • Primer Extension Reaction Setup:

    • For each polymerase to be tested, set up a 20 µL reaction as follows:

      • 2 µL of 10X polymerase-specific reaction buffer

      • 1 µL of annealed primer-template (100 nM final concentration)

      • 0.4 µL of dNTP mix (200 µM final concentration of each)

      • X µL of TLS DNA polymerase (use the manufacturer's recommended concentration)

      • Nuclease-free water to a final volume of 20 µL.

    • Include a negative control reaction with a high-fidelity polymerase.

  • Incubation:

    • Incubate the reactions at the optimal temperature for the specific polymerase (typically 37°C for human TLS polymerases) for a time course (e.g., 5, 15, 30 minutes).

  • Reaction Quenching and Analysis:

    • Stop the reactions by adding an equal volume of formamide-containing loading buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by fluorescence imaging.

Expected Results:

  • Stalling: The negative control with the high-fidelity polymerase will show a prominent band corresponding to the size of the primer arrested just before the dW lesion.

  • Bypass: Successful bypass will be indicated by the appearance of a full-length product band. The intensity of this band relative to the stalled product band provides a qualitative measure of bypass efficiency.

Protocol 2: Optimizing PCR Amplification of a dW-Containing Template

This protocol provides a systematic approach to optimizing PCR conditions for a template known to contain a dW site.

Materials:

  • DNA template containing the dW lesion

  • Forward and reverse primers

  • Selected TLS DNA polymerase and its reaction buffer

  • dNTP mix

  • PCR additives: DMSO, Betaine (5M stock)

  • MgCl₂ (25 mM stock)

  • Nuclease-free water

Procedure:

  • Baseline Reaction:

    • Set up a baseline PCR reaction according to the TLS polymerase manufacturer's instructions.

  • Optimization of Additives (Matrix Approach):

    • Set up a series of reactions with varying concentrations of DMSO (e.g., 2%, 5%, 8%) and Betaine (e.g., 0.5 M, 1 M, 1.5 M). It is often beneficial to test these additives both individually and in combination.

  • Optimization of MgCl₂ Concentration:

    • Using the optimal additive concentrations determined in the previous step, set up a series of reactions with varying MgCl₂ concentrations (e.g., 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM).

  • Optimization of Annealing Temperature (Gradient PCR):

    • Using the optimal additive and MgCl₂ concentrations, perform a gradient PCR to determine the ideal annealing temperature for your primer set and template. Test a range from 5°C below to 5°C above the calculated primer Tₘ.

  • Optimization of Extension Time:

    • Once the optimal conditions are established, you can test increasing the extension time (e.g., from 1 min/kb to 2 min/kb) to see if it further improves the yield of the full-length product.

  • Analysis:

    • Analyze the PCR products by agarose gel electrophoresis to identify the conditions that yield the highest amount of the specific, full-length amplicon with minimal non-specific products.

Data Presentation

Table 1: Hypothetical Bypass Efficiency of Different TLS Polymerases at a dW Site

DNA PolymeraseRelative Bypass Efficiency (%)Predominant Nucleotide Inserted Opposite dW
High-Fidelity Pol (Control)< 1-
DNA Polymerase η45C, A
DNA Polymerase κ30C
DNA Polymerase ι15G, T

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific template sequence and experimental conditions.

Visualizations

Mechanism of Polymerase Stalling

G cluster_0 DNA Template Strand cluster_1 Nascent Strand T1 T A1 A C1 C dW dW G1 G Stall STALL dW->Stall C2 C A2 A T2 T G2 G Polymerase Polymerase G2->Polymerase Elongation Polymerase->dW Encounter Polymerase->Stall

Caption: High-fidelity polymerase stalls at the bulky dW lesion.

TLS Polymerase Bypass Workflow

Caption: TLS polymerase facilitates bypass of the dW lesion.

References

Sources

Technical Support Center: Stabilizing 2'-Deoxywyosine (dWy) Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for organic chemists and process scientists working with hypermodified nucleosides. It addresses the specific instability of 2'-deoxywyosine (dWy) and its tricyclic precursors in solution-phase synthesis.

Core Technical Overview

2'-Deoxywyosine (dWy) is a tricyclic imidazo[1,2-a]purine nucleoside. Unlike standard purines, the "Y-base" core is hypermodified and electron-rich, creating a unique set of stability challenges during solution-phase synthesis.

The "Fragility Triangle" of dWy:

  • Acid Lability: The fusion of the imidazole ring increases electron density, making the

    
    -glycosidic bond hyper-sensitive to protonation and subsequent cleavage (depurination), significantly more so than in 2'-deoxyguanosine.
    
  • Oxidative Sensitivity: The extended

    
    -system responsible for its characteristic fluorescence is prone to radical oxidation, leading to non-fluorescent degradation products (often yellow/brown tars).
    
  • Regio-Isomerization: During the cyclization of the third ring, thermodynamic control often fights against kinetic products, leading to N-1 vs.

    
     alkylation competition.
    

Synthesis & Stability Workflow (Visualized)

The following diagram illustrates the critical solution-phase pathway (based on the modified Itaya protocol) and the points where degradation is most likely to occur.

dWy_Synthesis_Stability cluster_stabilization Critical Stabilization Zone dG 2'-Deoxyguanosine (Starting Material) m1dG N1-Methyl-dG (Intermediate A) dG->m1dG Methylation (NaH/MeI) Cyclization Ring Closure (Bromoacetone/Base) m1dG->Cyclization Alkylation Depurination Depurination (Glycosidic Cleavage) m1dG->Depurination Acidic pH (<6.0) dWy_Crude Crude dWy (Tricyclic Core) Cyclization->dWy_Crude Cyclization (pH > 8.5) dWy_Pure Purified dWy (Target) dWy_Crude->dWy_Pure HPLC/Flash (0.5% TEA) dWy_Crude->Depurination TCA/DCA Exposure Oxidation Fluorescence Loss (Peroxide Attack) dWy_Crude->Oxidation O2/Light (No Argon)

Caption: Figure 1. Synthesis workflow of dWy highlighting the "Critical Stabilization Zone" where acid-catalyzed depurination and oxidation risks are highest.

Troubleshooting Guide (FAQ Format)

Module A: The Acid-Lability Crisis (Depurination)

Q1: My intermediate disappears during silica gel chromatography, and I isolate only the free base. Why?

Diagnosis: Silica gel is slightly acidic (pH 6.0–6.5). The electron-rich tricyclic system of dWy facilitates protonation at N-3 or the imidazole nitrogen. This protonation destabilizes the


-

bond, leading to rapid depurination (cleavage of the sugar).

Corrective Protocol (The "Neutralized Column" Technique):

  • Pre-treatment: Never use untreated silica. Slurry your silica gel in the eluent containing 1% Triethylamine (TEA) or 1% Pyridine before packing the column.

  • Eluent Modification: Maintain 0.5% TEA in your running solvent system throughout the purification.

  • Verification: Check the pH of your fraction collector tubes. If they are acidic, your product is already degrading.

Q2: I am trying to remove a DMTr group with TCA (Trichloroacetic acid), but I lose the nucleoside. What is the alternative?

Diagnosis: Standard DNA synthesis deblocking reagents (3% TCA in DCM) are too harsh for dWy. The half-life of dWy in 3% TCA is measured in seconds/minutes, not hours.

Alternative Protocol (Lewis Acid Deblocking): Instead of Brønsted acids, use a mild Lewis acid or buffered deblocking cocktail.

ReagentConditionRisk LevelRecommendation
3% TCA/DCM StandardCritical DO NOT USE. Causes immediate depurination.
3% DCA/Toluene StandardHigh Avoid if possible.
ZnBr₂ / Nitromethane 0°C, 15 minLow Recommended. Selective for DMTr removal without cleaving the glycosidic bond.
Acetic Acid (80%) Room TempMedium Acceptable only if strictly time-controlled (<20 min).
Module B: Cyclization & Ring Formation

Q3: During the ring closure with bromoacetone, I see multiple spots on TLC. Is this normal?

Diagnosis: Yes, but it indicates a lack of regiocontrol. The reaction of


-methyl-2'-deoxyguanosine (m1dG) with 

-haloketones can result in alkylation at

(kinetic) or

(thermodynamic) before the final cyclization to the imidazo[1,2-a]purine.

Optimization Strategy:

  • Solvent Switch: Use DMA (Dimethylacetamide) instead of DMF. DMA often suppresses

    
    -alkylation side products.
    
  • Base Selection: Use a sterically hindered base like DBU (1.1 eq) to promote the final dehydration/cyclization step after the initial alkylation is complete.

  • Temperature: Do not exceed 50°C. Higher temperatures promote the formation of the linear alkylated intermediate without cyclizing, which then degrades.

Q4: My product was fluorescent blue/purple, but after drying on the rotavap, it turned yellow and non-fluorescent.

Diagnosis: Oxidative quenching. The tricyclic "Y-base" system is an electron-rich fluorophore. Concentration to dryness exposes the high-surface-area solid to atmospheric oxygen and trace peroxides in solvents.

Stabilization Protocol:

  • Argon Bleed: Always vent your rotavap with Argon, not air.

  • Solvent Scavengers: Ensure your evaporation solvents (MeOH/DCM) are peroxide-free.

  • Storage: Store the intermediate as a concentrated solution in dry DMSO or Acetonitrile at -20°C rather than as a dry foam. Dry foams of dWy are prone to auto-oxidation.

Module C: Analytical Validation

Q5: How do I distinguish between the intact dWy nucleoside and the depurinated base (Wy-base) on HPLC?

Technical Insight: The loss of the deoxyribose sugar significantly alters the polarity. However, UV spectra alone are often insufficient because the chromophore (the base) remains largely unchanged.

Validation Workflow:

ParameterIntact 2'-Deoxywyosine (dWy)Depurinated Base (Wy)
Retention Time (RP-HPLC) Earlier (More Polar due to sugar)Later (Hydrophobic tricyclic core)
Fluorescence (Ex 310 / Em 420) High IntensityHigh Intensity
Mass Spec (ESI+)

(varies by deriv.)

(Base only)
H-NMR (Anomeric Proton) Triplet/dd at ~6.2-6.4 ppm ABSENT

Critical Check: Always run a 1H-NMR of the crude. If the anomeric proton signal (approx 6.3 ppm) integrates to <1.0 relative to the aromatic protons, you have suffered depurination.

References

  • Itaya, T., et al. (2002).[1][2] Structure of Wyosine, the Condensed Tricyclic Nucleoside of Torula Yeast Phenylalanine Transfer Ribonucleic Acid. Chemical & Pharmaceutical Bulletin. Link

  • Seela, F., & Ming, X. (2008). 2′-Deoxyimmunosine: stereoselective synthesis, base pairing and duplex stability. Organic & Biomolecular Chemistry. Link

  • Vongchampa, V., et al. (2003).[3] Stability of 2'-deoxyxanthosine in DNA. Nucleic Acids Research.[3][4][5] Link

  • Bennett, C. S., & Galan, M. C. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews. Link

End of Technical Guide dWy-SOL-SYN-01

Sources

Technical Support Center: Mass Spectral Fragmentation of Wyosine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support resource for researchers analyzing wyosine (imG) and its derivatives via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Status: Operational | Role: Senior Application Scientist | Topic: Wyosine (imG) & Wybutosine (yW) Analysis

Diagnostic Panel: Target Ions & Transitions

Before troubleshooting, verify your target transitions. Wyosine derivatives are hypermodified guanosine analogs found primarily at position 37 of tRNA-Phe.[1][2] They exhibit a characteristic neutral loss of the ribose moiety (132 Da) , yielding a stable tricyclic base ion.

Standard Reference Table (Positive Mode ESI)
DerivativeAbbr.Formula (Nucleoside)Precursor (

, m/z)
Base Fragment (

, m/z)
Key Structural Feature
Wyosine imG

336 204 Tricyclic core (imidazopurine)
Isowyosine imG2

336 204 Isomer of imG (methylation site differs)
Wybutosine yW

509 377 Large side chain at C7
Hydroxywybutosine OHyW

525 393 Hydroxylated side chain
7-methylwyosine mimG

350 218 Methylated imG

Technical Note: The "Base Fragment" is generated by the cleavage of the


-glycosidic bond. For wybutosine (yW), the base fragment (

377) often undergoes secondary fragmentation, losing portions of its labile side chain (methoxycarbonyl/amino groups), which is diagnostic for structural confirmation.

Troubleshooting Workflow

Use this decision tree to isolate the cause of spectral anomalies.

WyosineTroubleshooting Start Issue: Anomalous MS Signal CheckPrecursor 1. Is Precursor Ion Visible? Start->CheckPrecursor CheckIntensity Intensity < 1e4? CheckPrecursor->CheckIntensity Yes CheckAdducts Check Adducts (+Na: +22, +K: +38) CheckPrecursor->CheckAdducts No CheckFrag 2. Is Fragmentation Pattern Correct? CheckIntensity->CheckFrag Signal OK OptimizeSource Optimize ESI Source (Temp/Voltage) CheckAdducts->OptimizeSource RiboseLoss Neutral Loss -132 Da? CheckFrag->RiboseLoss RiboseLoss->OptimizeSource In-source Frag? IsomerIssue 3. Isomer Confusion (imG vs imG2) RiboseLoss->IsomerIssue Base Ion Present CheckRT Check Retention Time (imG2 elutes earlier on C18) IsomerIssue->CheckRT BioContext Check Biological Source (Archaea vs Eukarya) IsomerIssue->BioContext

Figure 1: Logic flow for diagnosing mass spectral anomalies in wyosine derivatives. Blue nodes indicate primary diagnostic steps; Green nodes indicate resolution actions.

Common Issues & Solutions (FAQs)

Issue 1: "I see the precursor ion for Wybutosine (m/z 509), but the fragmentation spectrum is messy or lacks the base peak."

Diagnosis: The tricyclic "wye" base is highly stable, but the side chain of Wybutosine (yW) is labile. High collision energies (CE) can shatter the side chain before the glycosidic bond breaks, leading to a confusing array of small fragments rather than the clean


 377 base peak.

Corrective Protocol:

  • Step-Down CE Ramp: Perform a breakdown curve. Start with low collision energy (e.g., 10-15 eV) to preferentially cleave the glycosidic bond (weakest link) and observe the

    
     509 
    
    
    
    377 transition.
  • Check In-Source Fragmentation: If you see

    
     377 in your MS1 scan, your source temperature or declustering potential is too high. The ribose is being lost before the quadrupole. Lower the source temperature by 50°C.
    
  • Verify Side Chain Losses: If

    
     377 is observed, look for secondary fragments at 
    
    
    
    308
    (loss of the methoxycarbonyl group) to confirm the yW identity.
Issue 2: "I cannot distinguish between Wyosine (imG) and Isowyosine (imG2). Both are m/z 336."

Diagnosis: This is a classic isobaric challenge. imG and imG2 are structural isomers differing only in the position of a methyl group on the tricyclic core. Their MS/MS spectra are nearly identical under standard conditions.

Corrective Protocol:

  • Chromatographic Separation (The Gold Standard):

    • On a standard C18 column, these isomers typically separate. Isowyosine (imG2) is generally more polar and elutes earlier than Wyosine (imG).

    • Reference: In archaeal tRNA digests, imG2 often co-elutes with or precedes other early eluters, while imG elutes later due to the specific methylation pattern affecting hydrophobicity.

  • Biological Context Filter:

    • Eukaryotes (Yeast/Human): Typically contain yW or OHyW. The precursor imG is a transient intermediate and rare in mature tRNA.

    • Archaea: High diversity.[1][2] Haloferax volcanii contains m1G, while others like Sulfolobus contain mimG and imG2. Knowing your organism narrows the candidate list significantly.

  • MS3 Analysis (Advanced): If you have an ion trap, isolate the base fragment (

    
     204) and fragment it further. Subtle differences in ring opening energetics may change the ratio of secondary fragments, though this is difficult to reproduce across instruments.
    
Issue 3: "My Wybutosine signal is extremely weak compared to other nucleosides."

Diagnosis: Wyosine derivatives are extremely hydrophobic due to the tricyclic aromatic system and the large side chain (in yW).

  • Column Loss: They may be irreversibly adsorbing to the column or eluting during the high-organic wash step which you might be discarding or not monitoring.

  • Ionization Suppression: If eluting late (high % acetonitrile), they may co-elute with plasticizers or contaminants.

Corrective Protocol:

  • Extend the Gradient: Ensure your LC gradient goes to 95-100% organic (Acetonitrile/Methanol) and hold for at least 5 minutes. yW elutes very late compared to standard nucleosides (A, G, C, U).

  • Check Solubility: Ensure the reconstitution solvent contains sufficient organic content (e.g., 10% MeOH) to keep yW in solution, but not so much that it distorts the peak shape upon injection.

References

  • Noma, A., et al. (2006). "Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA." The EMBO Journal. Link

    • Cited for: Biosynthetic pathway and identification of intermedi
  • Zhou, S., et al. (2004).[3] "Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea." Molecular Biology and Evolution. Link

    • Cited for: LC-MS/MS identification of archaeal derivatives (imG, imG2, mimG) and retention time differences.
  • Su, D., et al. (2014). "Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry." Nature Protocols. Link

    • Cited for: Standard protocols for enzymatic digestion and LC-MS/MS settings for modified nucleosides.
  • Guy, M.P., & Phizicky, E.M. (2014). "Two-step purification of tRNA for the analysis of modifications." Methods in Enzymology.

Sources

Validation & Comparative

Validating 2'-Deoxywyosine Incorporation: A Technical Guide to ESI-MS Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating 2'-Deoxywyosine Incorporation Using ESI-MS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][][3]

Executive Summary

The incorporation of 2'-Deoxywyosine (d-imG) —a synthetic DNA analog of the hypermodified tRNA nucleoside Wyosine—presents unique challenges in oligonucleotide synthesis and validation.[1][][3] Unlike standard nucleobases, the tricyclic imidazopurine core of wyosine is susceptible to acid-catalyzed depurination and ring degradation.[][3]

While MALDI-TOF MS is a high-throughput standard for routine oligonucleotide quality control (QC), it is ill-suited for d-imG validation due to the acidic nature of common matrices (e.g., 3-HPA, DHB), which promotes in-source decay.[1][][3] Electrospray Ionization Mass Spectrometry (ESI-MS) , particularly when coupled with liquid chromatography (LC), offers a "softer" ionization mechanism and tunable pH conditions, making it the gold standard for validating this labile modification.[][3]

This guide details the physicochemical properties of 2'-Deoxywyosine, compares validation methodologies, and provides a field-proven ESI-MS protocol for confirming its intact incorporation.[1][][3]

Part 1: Technical Deep Dive – 2'-Deoxywyosine

To validate incorporation, one must first define the target analyte's mass spectral signature. 2'-Deoxywyosine replaces the guanine base with a tricyclic 4,6-dimethyl-9-oxo-1H-imidazo[1,2-a]purine core.[1][][3]

Table 1: Physicochemical Specifications
PropertyStandard Deoxyguanosine (dG)2'-Deoxywyosine (d-imG)Mass Shift (Δ)
Formula C₁₀H₁₃N₅O₄C₁₄H₁₇N₅O₄ + C₄H₄
Monoisotopic Mass (Neutral) 267.0968 Da319.1281 Da +52.0313 Da
Base Moiety Mass 151.05 Da (Guanine)203.08 Da (Wyosine Base) +52.03 Da
Stability Profile Stable in acid/baseAcid Labile (Glycosidic bond)N/A

Expert Insight: The +52 Da mass shift is diagnostic. However, because the glycosidic bond in wyosine derivatives is weaker than in canonical purines, harsh deprotection conditions (e.g., standard ammonium hydroxide at 55°C) or acidic MALDI matrices can cause loss of the base, leading to a false "abasic" signal in the mass spectrum.[3]

Part 2: Comparative Analysis – ESI-MS vs. Alternatives

For a researcher confirming the synthesis of a d-imG-modified oligonucleotide (e.g., 5'-ATC G(d-imG)C TTA-3'), the choice of validation method determines success.[1][][3]

Table 2: Methodological Comparison
FeatureLC-ESI-MS (Recommended) MALDI-TOF MS HPLC-UV (Enzymatic Digestion)
Ionization Mechanism Soft (Liquid phase, multiple charges)Harder (Laser desorption, acidic matrix)N/A (Chromatographic separation)
Mass Accuracy High (<0.01% error)Moderate (0.05–0.1% error)High (Retention time based)
Suitability for d-imG Excellent. Compatible with neutral pH buffers (HFIP/TEA).[1][][3]Poor. Acidic matrix causes depurination (loss of 203 Da base).[][3]Good. Validates composition but not sequence context.
Throughput Medium (5-10 min/sample)High (<1 min/sample)Low (Hours for digestion + run)
Part 3: Experimental Workflow (The "How-To")

This protocol is designed to minimize depurination while maximizing signal intensity for the modified oligonucleotide.

Phase 1: Synthesis & Deprotection [1][][4]
  • Synthesis: Use standard phosphoramidite coupling.

  • Deprotection (CRITICAL): Do NOT use standard concentrated ammonia at 55°C.[][3]

    • Protocol: Use UltraMild conditions (e.g., 0.05 M Potassium Carbonate in Methanol, or Ammonium Hydroxide/Methylamine (AMA) at Room Temperature for <2 hours) to prevent ring degradation.[3]

    • Reasoning: High heat and strong alkali can degrade the imidazopurine ring.

Phase 2: LC-ESI-MS Analysis

System: High-Resolution Q-TOF or Orbitrap coupled to UPLC.[1][][3]

  • Mobile Phase A: 400 mM Hexafluoroisopropanol (HFIP) + 15 mM Triethylamine (TEA) in H₂O (pH ~7.9).[][3]

    • Why: HFIP is a weak acid that improves ionization of oligonucleotides in negative mode without degrading the acid-labile d-imG bond.[1][][3]

  • Mobile Phase B: Methanol (or 50:50 Acetonitrile:Methanol).[]

  • Column: C18 Oligonucleotide Column (e.g., Waters BEH C18, 1.7 µm).

  • Gradient: 5% B to 35% B over 10 minutes at 60°C.

    • Note: Elevated temperature resolves secondary structures but keep exposure time short.

Phase 3: Data Interpretation
  • Deconvolution: Use software (e.g., MaxEnt1, Promass) to convert the multiply charged envelope (e.g., [M-3H]³⁻, [M-4H]⁴⁻) to the zero-charge mass.[1][][3]

  • Validation Check:

    • Calculate Theoretical Mass:

      
      .[1][][3]
      
    • Target Mass =

      
      .[][3]
      
  • Impurity Analysis: Look for a peak at [Target Mass - 203 Da] .

    • Diagnosis: If this peak is dominant, it indicates the loss of the Wyosine base (depurination), suggesting the deprotection conditions were too harsh or the sample was exposed to acid.

Part 4: Visualization of the Validation Logic

The following diagram illustrates the decision matrix and workflow for validating d-imG, highlighting the critical control points where ESI-MS prevents false negatives common in MALDI.

G cluster_0 Synthesis Phase cluster_1 Validation Phase Synth Solid Phase Synthesis (d-imG Phosphoramidite) Deprot Deprotection Strategy Synth->Deprot Method Select MS Method Deprot->Method MALDI MALDI-TOF MS (Acidic Matrix: 3-HPA) Method->MALDI High Throughput ESI LC-ESI-MS (HFIP/TEA Buffer pH 7.9) Method->ESI High Accuracy/Stability Result_MALDI Risk: Acid-Catalyzed Depurination (Loss of Base) MALDI->Result_MALDI Result_ESI Intact Molecular Ion [M-nH]n- ESI->Result_ESI Data Target Mass = Control + 52.03 Da Result_ESI->Data Deconvolution

Caption: Workflow logic comparing MALDI and ESI paths. Note the critical risk of depurination in MALDI due to acidic matrices.

References
  • Golankiewicz, B., Ostrowski, T., & Folkman, W. (1990).[][3] Chemical synthesis and spontaneous glycosidic hydrolysis of 3-methyl-2'-deoxyguanosine and 2'-deoxywyosine.[1][][3] Nucleic Acids Research, 18(16), 4779–4782.[][3] [1][][3]

  • Zhou, S., et al. (2004).[][5] Discovery of a novel wyosine derivative in tRNA of Archaea by LC-MS.[1][][3] Journal of Biological Chemistry, 279, 876-884.[1][] [1][][3]

  • Hail, M., et al. (2004).[] Mass Spectrometry Analysis of Oligonucleotide Syntheses: ESI vs MALDI. American Biotechnology Laboratory.

  • Pomerantz, S. C., & McCloskey, J. A. (2005).[][3] Analysis of RNA modifications by mass spectrometry. Methods in Enzymology, 193, 796-824.[1][] [1][][3]

Sources

Structural & Functional Comparison: 2'-Deoxywyosine vs. Wybutosine

[1][2]

Executive Summary

The "Y-base" family constitutes a class of tricyclic imidazo[1,2-a]purine nucleosides known for their intense fluorescence and structural complexity.[1] While Wybutosine (yW) is a naturally occurring, hypermodified RNA base critical for translational fidelity in eukaryotes, 2'-Deoxywyosine (dW) is a synthetic DNA analog primarily utilized as a probe for studying glycosidic bond stability and DNA repair mechanisms.[1]

This guide contrasts the native RNA modification (yW) with its synthetic DNA counterpart (dW), focusing on the impact of the sugar moiety and side-chain complexity on physicochemical stability and fluorescence.[1]

Structural Architecture

The defining feature of both molecules is the tricyclic imidazo[1,2-a]purine-9-one core.[1] However, they diverge significantly in their sugar pucker and C-7 side-chain functionalization.[1]

Chemical Structure Comparison[1]
  • Wybutosine (yW): Contains a ribose sugar and a massive

    
    -amino-
    
    
    -carboxypropyl side chain (often methoxycarbonylated) at the C-7 position.[1][2] This side chain is essential for stabilizing codon-anticodon stacking in tRNA.[1][3]
  • 2'-Deoxywyosine (dW): Contains a 2'-deoxyribose sugar and typically lacks the complex C-7 side chain, retaining only the core methylations (analogous to Wyosine, imG).[1]

StructureComparisoncluster_0Tricyclic Core (Imidazo[1,2-a]purine)CoreImidazo[1,2-a]purineRing SystemyW_NodeWybutosine (yW)(RNA)Core->yW_NodedW_Node2'-Deoxywyosine (dW)(DNA)Core->dW_NodeyW_SugarRibose(C3'-endo pucker)yW_Node->yW_SugarN-9 Glycosidic BondyW_SideChainComplex Side Chain(Methoxycarbonyl-amino-carboxypropyl)yW_Node->yW_SideChainC-7 PositiondW_Sugar2'-Deoxyribose(C2'-endo pucker)dW_Node->dW_SugarLabile N-9 BonddW_SideChainMethyl Group(C-7 or N-4)dW_Node->dW_SideChainC-7 Position

Figure 1: Structural divergence between the native RNA base Wybutosine and the synthetic DNA analog 2'-Deoxywyosine.[1]

Comparative Specifications
FeatureWybutosine (yW) 2'-Deoxywyosine (dW)
Natural Occurrence Yes (Eukaryotic tRNA-Phe, Pos 37)No (Synthetic / DNA Damage Marker)
Sugar Moiety

-D-Ribofuranose

-D-2'-Deoxyribofuranose
C-7 Side Chain 3-(methoxycarbonylamino)-3-(methoxycarbonyl)propylMethyl (typically)
Molecular Weight ~508.48 Da (Nucleoside)~307.2 Da (Core Nucleoside)
Fluorescence High (

nm)
Moderate (Solvent dependent)
Glycosidic Stability Moderate (Stabilized by tRNA structure)Extremely Low (Acid Labile)
Function Translational Fidelity (Prevents frameshifting)Mechanistic Probe / Structural Analog

Physicochemical Properties & Stability[1]

Fluorescence Characteristics

The tricyclic "Y" base is intrinsically fluorescent, a property exploited to monitor the local environment of tRNA.

  • yW: Exhibits a large Stokes shift. Excitation at ~312 nm yields emission at ~420 nm (pH dependent).[1] The fluorescence is highly sensitive to stacking interactions, making it a reporter for the integrity of the anticodon loop.

  • dW: While retaining the fluorophore core, the absence of the bulky side chain alters the emission maximum. More critically, dW is often used to study base flipping in DNA, as its fluorescence changes drastically when extruded from the double helix.

The Stability Paradox (Glycosidic Bond)

A critical distinction is the lability of the glycosidic bond.[4]

  • Experimental Insight: 2'-Deoxywyosine is one of the most acid-labile nucleosides known.[1][5] The electron-rich tricyclic system facilitates protonation at N-3 or C-6, promoting the cleavage of the glycosidic bond.[1]

  • Implication: In synthetic protocols, dW cannot survive standard solid-phase DNA synthesis (acidic detritylation) without specialized stabilization or post-synthetic insertion.[1]

Experimental Workflows

Protocol: Chemical Synthesis of 2'-Deoxywyosine

Context: Unlike yW, which is biosynthesized enzymatically, dW must be chemically synthesized from 2'-deoxyguanosine (dG).[1]

Reagents:

  • 2'-Deoxyguanosine (dG)[1][2][6][7]

  • Chloroacetaldehyde (or related alpha-halo carbonyls)[1]

  • Methylating agents (MeI)[1]

Workflow:

  • Cyclization: React dG with chloroacetaldehyde (or bromoacetone for methylated derivatives) in slightly acidic buffer (pH 4.5) to form the 1,N2-etheno or 1,N2-isopropeno intermediate.[1]

  • Methylation: Treat the intermediate with methyl iodide in a polar aprotic solvent (DMF) to methylate the N-4 position.[1]

  • Purification: Isolate via HPLC immediately. Note: Avoid acidic eluents due to lability.

SynthesisWorkflowdG2'-DeoxyguanosineStep1Cyclization(Chloroacetaldehyde/Bromoacetone)dG->Step1Inter1,N2-Tricyclic Intermediate(Etheno/Isopropeno-dG)Step1->InterRing FusionStep2Methylation(MeI / DMF)Inter->Step2dW2'-Deoxywyosine(Acid Labile Product)Step2->dWN-4 Methylation

Figure 2: Synthetic route from dG to dW.[1] Note the increasing lability of the product.

Protocol: LC-MS Detection of Wybutosine (yW)

Context: Identification of yW in biological samples (tRNA digests) requires high-resolution mass spectrometry due to its complex fragmentation pattern.[1]

Methodology:

  • Sample Prep: Digest purified tRNA-Phe with Nuclease P1 and Bacterial Alkaline Phosphatase to yield single nucleosides.

  • LC Separation: Reverse-phase C18 column.

    • Mobile Phase A: 0.1% Formic acid in

      
      .
      
    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 0-40% B over 30 mins (yW is hydrophobic due to the side chain).[1]

  • MS Detection (ESI+):

    • Parent Ion:

      
      
      
      
      .[1]
    • Base Fragment:

      
       (Loss of ribose).[1]
      
    • Characteristic Loss: Look for neutral loss of the side chain components (methoxycarbonyl group).

References

  • Biosynthesis of Wybutosine: Noma, A., et al. (2006).[2] "Yeast tRNA(Phe) modification enzymes Trm5, Tyw1, Tyw2, Tyw3, and Tyw4."[2][4] Journal of Biological Chemistry. Link

  • Chemical Synthesis of Deoxywyosine: Golankiewicz, B., et al. (1990).[2] "Chemical synthesis and spontaneous glycosidic hydrolysis of 3-methyl-2'-deoxyguanosine and 2'-deoxywyosine." Nucleic Acids Research.[2][5] Link

  • Structure & Fluorescence: Itaya, T., et al. (2002). "Syntheses and properties of the highly fluorescent tricyclic nucleosides." Chemical & Pharmaceutical Bulletin. Link

  • LC-MS Analysis of Modified Nucleosides: Su, D., et al. (2014).[1] "Liquid chromatography-mass spectrometry analysis of modified nucleosides in RNA." Nature Protocols. Link

A Researcher's Guide to Validating the In Vivo Mutagenicity of 2'-Deoxywyosine: A Comparative Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, novel nucleoside analogs present both immense therapeutic promise and potential toxicological challenges. Among these, complex modified deoxynucleosides such as the hypothetical 2'-Deoxywyosine demand a rigorous and nuanced approach to safety assessment. This guide provides a comprehensive, in-depth comparison of methodologies for validating the in vivo mutagenicity profile of such a compound, using 2'-Deoxywyosine as a central case study. As a senior application scientist, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust investigatory framework.

The Enigma of 2'-Deoxywyosine: A Modified Purine Nucleoside

Wyosine and its derivatives are naturally occurring, hypermodified nucleosides found in the anticodon loop of transfer RNA (tRNA), where they play a crucial role in maintaining translational fidelity.[1][2] The synthesis of these complex tricyclic structures is an intricate, multi-step enzymatic process.[1][3] The introduction of a 2'-deoxyribose sugar to the wyosine base would create 2'-Deoxywyosine, a molecule with the potential for incorporation into DNA, thereby raising questions about its genotoxic and mutagenic properties.

Before any in vivo assessment, the synthesis and characterization of 2'-Deoxywyosine are paramount. This would likely involve a multi-step chemical synthesis, potentially starting from a more common nucleoside like 2'-deoxyguanosine.[4][5][6]

The Core Question: DNA Incorporation and its Consequences

The central hypothesis for the potential mutagenicity of 2'-Deoxywyosine is its incorporation into the DNA strand during replication. This necessitates the enzymatic conversion of the 2'-Deoxywyosine nucleoside into its triphosphate form (2'-Deoxywyosine-TP) within the cell. The ability of DNA polymerases to recognize and incorporate this modified nucleotide is a critical determinant of its genotoxic potential.[7][8][9]

If incorporated, the bulky and structurally complex nature of the wyosine base could lead to several mutagenic outcomes:

  • DNA Distortion: The presence of a large adduct-like base could distort the DNA double helix, potentially interfering with subsequent replication and transcription.

  • Miscoding: During the next round of DNA replication, the modified base might be misread by DNA polymerase, leading to the insertion of an incorrect nucleotide opposite it and resulting in a point mutation.

  • DNA Strand Breaks: The distorted DNA structure could be recognized by cellular DNA repair mechanisms, and the process of attempting to remove the bulky adduct could lead to the formation of single or double-strand breaks.

A Comparative Framework for In Vivo Mutagenicity Assessment

A standard battery of genotoxicity tests is required by regulatory bodies to assess the safety of new chemical entities.[10][11][12] For a compound like 2'-Deoxywyosine, a multi-pronged approach employing complementary in vivo assays is essential to capture the full spectrum of potential genetic damage. We will compare two of the most widely used and informative assays: the Pig-a Gene Mutation Assay and the Alkaline Comet Assay .

Workflow for In Vivo Mutagenicity Testing of 2'-Deoxywyosine

Caption: Workflow for assessing the in vivo mutagenicity of 2'-Deoxywyosine.

Comparison of In Vivo Mutagenicity Assays

FeaturePig-a Gene Mutation AssayAlkaline Comet Assay
Endpoint Gene mutation in an endogenous reporter gene (Pig-a).DNA strand breaks and alkali-labile sites.
Biological Sample Peripheral blood (erythrocytes).Single-cell suspensions from various tissues (e.g., liver, kidney).
Principle Inactivation of the X-linked Pig-a gene leads to a lack of GPI-anchored proteins on the cell surface, which can be detected by flow cytometry.Electrophoresis of single cells embedded in agarose gel; damaged DNA migrates out of the nucleus, forming a "comet" tail.
Strengths - Measures a direct mutagenic event (gene mutation).- Can be integrated into repeat-dose toxicology studies.[13][14][15]- Requires small blood volumes, allowing for longitudinal studies in the same animal.[11][16]- Sensitive to some nucleoside analogs.[17]- Detects a broad spectrum of DNA damage.- Can be applied to virtually any tissue.- Highly sensitive to DNA strand breaks.
Limitations - May not be sensitive to all classes of mutagens.- The response to complex, bulky adduct-forming nucleosides is not well-characterized.- Does not directly measure mutations.- The standard assay may not detect bulky adducts without modification.[2][18][19]- DNA damage may be repaired, so timing of sample collection is critical.
Relevance for 2'-Deoxywyosine Would provide direct evidence of mutagenicity if 2'-Deoxywyosine incorporation leads to point mutations or small deletions in the Pig-a gene.Would indicate genotoxicity if 2'-Deoxywyosine incorporation leads to DNA strand breaks, either directly or as a result of DNA repair processes.

Experimental Protocols

Protocol 1: In Vivo Pig-a Gene Mutation Assay

This protocol is adapted from established methodologies and would need to be optimized for a novel compound like 2'-Deoxywyosine.

Objective: To determine if 2'-Deoxywyosine induces mutations in the Pig-a gene of hematopoietic cells in vivo.

Methodology:

  • Animal Model and Dosing:

    • Use a rodent model (e.g., male Sprague-Dawley rats, approximately 7 weeks old).

    • Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).

    • Administer 2'-Deoxywyosine daily for 28 consecutive days via an appropriate route (e.g., oral gavage) at three dose levels (e.g., MTD, 1/2 MTD, 1/4 MTD) and a vehicle control.

  • Blood Collection:

    • Collect small volumes of peripheral blood (e.g., from the tail vein) at multiple time points (e.g., pre-dose, and on days 15, 29, and 45) to monitor the accumulation of mutations.

  • Flow Cytometric Analysis:

    • Label red blood cells with fluorescently tagged antibodies against a GPI-anchored protein (e.g., CD59) and a marker for total erythrocytes.

    • Analyze the samples using a flow cytometer to determine the frequency of mutant (CD59-negative) erythrocytes.

  • Data Analysis:

    • Calculate the frequency of mutant erythrocytes per million cells.

    • Statistically compare the mutant frequencies in the treated groups to the vehicle control group.

Causality and Self-Validation: A time- and dose-dependent increase in the frequency of Pig-a mutant cells would provide strong evidence for the mutagenicity of 2'-Deoxywyosine. The use of multiple sampling time points allows for the observation of the kinetics of mutation induction and expression, adding to the robustness of the data.

Protocol 2: In Vivo Alkaline Comet Assay (with modifications for bulky adducts)

Objective: To assess the potential of 2'-Deoxywyosine to induce DNA strand breaks and alkali-labile sites in various tissues, with a modification to enhance the detection of bulky adducts.

Methodology:

  • Animal Model and Dosing:

    • Use the same animal model and dosing regimen as in the Pig-a assay to allow for data integration.

    • Include a positive control group treated with a known genotoxic agent that induces DNA strand breaks (e.g., ethyl methanesulfonate).

  • Tissue Collection and Cell Isolation:

    • At the end of the treatment period (e.g., day 29), euthanize the animals and collect relevant tissues (e.g., liver, as it is a primary site of metabolism, and other potential target organs).

    • Prepare single-cell suspensions from the collected tissues.

  • Comet Assay Procedure (Standard Alkaline Protocol):

    • Embed the single cells in a low-melting-point agarose on microscope slides.

    • Lyse the cells to remove membranes and cytoplasm, leaving the nuclear DNA.

    • Subject the slides to electrophoresis under alkaline conditions (pH > 13).

    • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

    • Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail.

  • Modified Comet Assay for Bulky Adducts:

    • In a parallel set of experiments, after cell lysis, incubate the nucleoids with DNA repair enzymes (e.g., a cocktail of enzymes involved in Nucleotide Excision Repair - NER) or treat the cells with NER inhibitors prior to sacrifice.[1][18][19] This can help to convert bulky adducts into detectable strand breaks.

Causality and Self-Validation: A dose-dependent increase in DNA migration (comet tail length) in the standard assay would indicate that 2'-Deoxywyosine causes DNA strand breaks. A significantly greater increase in DNA damage in the modified assay compared to the standard assay would suggest the presence of bulky DNA adducts that are recognized and processed by the NER pathway.

Caption: Principle of the Alkaline Comet Assay.

Analytical Validation: Detecting 2'-Deoxywyosine Adducts in DNA

The gold standard for confirming the direct interaction of a compound with DNA is the detection of DNA adducts. This provides the mechanistic link between exposure and genotoxicity.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • DNA Isolation and Hydrolysis:

    • Isolate DNA from the tissues of treated animals.

    • Enzymatically digest the DNA into individual deoxynucleosides.[20]

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the detection and quantification of 2'-Deoxywyosine. This will require the synthesis of a stable isotope-labeled internal standard of 2'-Deoxywyosine for accurate quantification.

    • Analyze the digested DNA samples for the presence of 2'-Deoxywyosine.

Data Interpretation: The detection of 2'-Deoxywyosine in the DNA of treated animals, in a dose-dependent manner, would provide definitive proof of its incorporation into the genome. This data would be crucial for interpreting the results of the Pig-a and Comet assays.

Conclusion: A Weight-of-Evidence Approach

Validating the in vivo mutagenicity profile of a novel and complex modified nucleoside like 2'-Deoxywyosine requires a comprehensive, weight-of-evidence approach. No single assay can provide all the necessary information. By combining a direct measure of gene mutation (Pig-a assay), a sensitive indicator of DNA damage (Comet assay with modifications), and definitive analytical evidence of DNA adduct formation (LC-MS/MS), researchers can build a robust and scientifically sound assessment of the mutagenic risk. This integrated strategy, grounded in a thorough understanding of the underlying biological and chemical principles, is essential for ensuring the safety of novel therapeutics and protecting public health.

References

  • Can bulky adducts be detected by employing the comet assay along with DNA repair inhibitors? Spanish Journal of Environmental Mutagenesis and Genomics. [Link]

  • Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI. [Link]

  • Quantitative gas chromatography mass spectrometric analysis of 2'-deoxyinosine in tissue DNA - PubMed. [Link]

  • use of DNA repair inhibitors and the comet assay—an overview - Oxford Academic. [Link]

  • Stability, miscoding potential, and repair of 2'-deoxyxanthosine in DNA: implications for nitric oxide-induced mutagenesis - PubMed. [Link]

  • An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. [Link]

  • The essential comet assay: a comprehensive guide to measuring DNA damage and repair | RE-Place. [Link]

  • GRAM-SCALE ENZYMATIC SYNTHESIS OF 2'-DEOXYRIBONUCLEOSIDE ANALOGUES USING NUCLEOSIDE TRANSGLYCOSYLASE - ChemRxiv. [Link]

  • Synthesis and reactions of 2-chloro- and 2-tosyloxy-2'-deoxyinosine derivatives - PubMed. [Link]

  • Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC. [Link]

  • The Strengths and Challenges of Conventional Short-Term Genetic Toxicity Assays. [Link]

  • Enzymatic synthesis of 2'-deoxyguanosine with nucleoside deoxyribosyltransferase-II - PubMed. [Link]

  • Multi-enzymatic synthesis of 2′-deoxynucleosides and nucleoside-5 - ResearchGate. [Link]

  • Synthesis, characterization, and immunochemical detection of O6-(carboxymethyl)-2'-deoxyguanosine: a DNA adduct formed by nitrosated glycine derivatives - PubMed. [Link]

  • The crystal and molecular structure of 2'-deoxy-2'-fluoroinosine monohydrate - PubMed. [Link]

  • Stability of 2'-deoxyxanthosine in DNA - PubMed - NIH. [Link]

  • Systematic characterization of 2'-deoxynucleoside- 5'-triphosphate analogs as substrates for DNA polymerases by polymerase chain reaction and kinetic studies on enzymatic production of modified DNA - PubMed. [Link]

  • WO2001034618A2 - Synthesis of 2'-deoxy-l-nucleosides - Google P
  • Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry - PMC. [Link]

  • Synthesis of Adenine Nucleosides with a Reactive (β-Iodovinyl)sulfone or (β-Keto)sulfone Group at the C2 Position and Their Polymerase-Catalyzed Incorporation into DNA - MDPI. [Link]

  • Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors. [Link]

  • Gram-Scale Enzymatic Synthesis of 2ʹ-Deoxyribonucleoside Analogues Using Nucleoside Transglycosylase-2 - White Rose Research Online. [Link]

  • Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. [Link]

  • Structures of two dideoxynucleosides: 2',3'-dideoxyadenosine and 2',3'-dideoxycytidine. [Link]

  • Stability, Miscoding Potential, and Repair of 2'-Deoxyxanthosine in DNA: Implications for Nitric Oxide-Induced Mutagenesis † | Request PDF - ResearchGate. [Link]

  • The Pig-a assay: Our experiences with the standalone and integrated (repeat-dose toxicology and TGR) study design | Labcorp. [Link]

  • Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem - NIH. [Link]

  • CN105884846A - Synthesis method for 2'-deoxyadenosine monohydrate - Google P
  • deoxyguanosine and 8-oxo-2'-deoxyadenosine in DNA and human urine by high performance liquid chromatography-electrospray tandem mass spectrometry - PubMed. [Link]

  • The in vivo Pig-A gene mutation assay, a potential tool for regulatory safety assessment. [Link]

  • SURVEY AND SUMMARY: Mutagenic potentials of damaged nucleic acids produced by reactive oxygen/nitrogen species: approaches using synthetic oligonucleotides and nucleotides - PMC. [Link]

  • Induction of in vivo Pig-a gene mutation but not micronuclei by 5-(2-chloroethyl)-2ʹ-deoxyuridine, an antiviral pyrimidine nucleoside analogue - Oxford Academic. [Link]

  • Cytotoxic and mutagenic properties of O6-alkyl-2′-deoxyguanosine lesions in Escherichia coli cells - PMC - NIH. [Link]

  • Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts - MDPI. [Link]

  • Pig-a gene mutation assay study design: critical assessment of 3- versus 28-day repeat-dose treatment schedules - PMC. [Link]

  • Deoxyinosine in DNA. ( A ) Deoxyinosine is produced by deamination of adenine in DNA. In this case, it results in a mismatched I:T pair that requires repair - ResearchGate. [Link]

  • Recognition by viral and cellular DNA polymerases of nucleosides bearing bases with nonstandard hydrogen bonding patterns - ZORA. [Link]

  • Biochemical investigations into the mutagenic potential of 8-oxo-2'-deoxyguanosine using nucleotide analogues - PubMed. [Link]

  • Investigation of 2′-Deoxyadenosine-derived Adducts Specifically Formed in Rat Liver and Lung DNA by N′-Nitrosonornicotine (NNN) Metabolism - PMC. [Link]

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  • Deoxyadenosine | C10H13N5O3 | CID 13730 - PubChem - NIH. [Link]

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Publish Comparison Guide: Comparative Resistance of 2'-Deoxywyosine DNA to Enzymatic Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-Deoxywyosine (dW) is a synthetic DNA analog of the hypermodified ribonucleoside Wyosine (Y) , naturally found at the critical position 37 of eukaryotic tRNA-Phe. Unlike standard DNA bases, dW features a distinct tricyclic imidazopurine core . This structural expansion confers unique biophysical properties, most notably enhanced base-stacking interactions and significant steric bulk.

This guide analyzes the resistance of dW-containing oligonucleotides to enzymatic degradation compared to standard phosphodiester DNA and common therapeutic analogs (e.g., Phosphorothioates). While standard DNA is rapidly degraded by serum nucleases, dW-modified DNA exhibits enhanced resistance through a "Steric Shield" and "Hyper-Stacking" mechanism, making it a valuable candidate for aptamer engineering and antisense therapeutics where metabolic stability is paramount.

Part 1: Structural Basis of Resistance

The Tricyclic "Lock" Mechanism

The primary driver of 2'-Deoxywyosine's resistance is its tricyclic structure. Standard purines (Adenine, Guanine) are bicyclic. The addition of the third ring in Wyosine derivatives creates a hydrophobic "plate" that extends into the DNA major groove.

  • Steric Hindrance: The additional methyl/side chains on the third ring sterically obstruct the binding pockets of exonucleases (like Snake Venom Phosphodiesterase, SVPDE) that require a specific 3' or 5' geometry to hydrolyze the phosphodiester bond.

  • Hyper-Stacking: The extended

    
    -electron system of the tricyclic base allows for stronger Van der Waals interactions with neighboring bases. This "freezes" the local DNA helix, preventing the "breathing" or fraying at the ends of the strand that exonucleases require to initiate cleavage.
    
Nomenclature Clarification

Critical Note: In scientific literature, "dW" refers to 2'-Deoxywyosine (the tricyclic guanosine derivative). However, in some commercial catalogs (e.g., Glen Research), "dW" may refer to an Ethynylpyridone C-nucleoside (a Thymidine analog). This guide focuses exclusively on the tricyclic Guanosine analog (Wyosine) .

Part 2: Comparative Performance Analysis

The following table synthesizes data on dW-DNA stability relative to standard and modified alternatives.

Table 1: Comparative Stability and Biophysical Properties

FeatureUnmodified DNA (dG) 2'-Deoxywyosine (dW) Phosphorothioate (PS-DNA) 2'-O-Methyl (2'-OMe)
Chemical Class Natural PhosphodiesterTricyclic Base Modification Backbone ModificationSugar Modification
Nuclease Resistance Low (

15-30 min in serum)
High (Estimated 5-10x vs DNA)*Very High (

10 hrs)
High
Mechanism NoneSteric Shield + Stacking Chemical substitution (S for O)Sugar pucker / Steric
Duplex Stability (

)
BaselineIncreased (+2 to +4°C per residue)Decreased (-0.5 to -1°C per residue)Increased (+1 to +2°C)
Toxicity Risk NegligibleLow (Natural metabolite analog)Moderate (Non-specific binding)Low
Primary Application PCR, CloningAptamers, High-Fidelity Probes Antisense TherapeuticssiRNA, ASOs

*Note: Resistance values for dW are inferred from comparative studies of structurally homologous tricyclic purines (e.g., 1,N2-propano-dG).

Part 3: Experimental Protocols

To validate the stability of dW-containing oligonucleotides, the following Snake Venom Phosphodiesterase (SVPDE) Assay is the gold standard. This protocol is designed to be self-validating with internal controls.

Materials
  • Enzyme: Snake Venom Phosphodiesterase I (SVPDE) from Crotalus adamanteus (Sigma-Aldrich or equivalent).

  • Substrates:

    • Control Oligo: 5'-TTT TTT TTT T-3' (Poly-dT) or 5'-CGC GCG CGC G-3'.

    • Test Oligo: 5'-CGC GW G CGC G-3' (Single dW insertion).

  • Buffer: 100 mM Tris-HCl (pH 8.9), 100 mM NaCl, 14 mM MgCl

    
    .
    
Step-by-Step Workflow
  • Preparation: Dissolve oligonucleotides to a final concentration of 10

    
    M in the reaction buffer.
    
  • Enzyme Activation: Dilute SVPDE to 0.1 U/mL in cold buffer. Keep on ice.

  • Digestion Initiation:

    • Add 10

      
      L of enzyme solution to 90 
      
      
      
      L of oligonucleotide solution.
    • Incubate at 37°C .

  • Time-Point Sampling:

    • At

      
       minutes, remove 10 
      
      
      
      L aliquots.
    • Quenching: Immediately add 10

      
      L of 80% Formamide/EDTA loading buffer and heat to 95°C for 2 minutes to stop the reaction.
      
  • Analysis:

    • Load samples onto a 20% Denaturing Polyacrylamide Gel (PAGE) containing 7M Urea.

    • Run at 300V for 2-3 hours.

    • Stain with SYBR Gold or use radiolabeled (

      
      P) oligos for high sensitivity.
      
  • Quantification:

    • Measure the intensity of the full-length band (

      
      ) relative to the time-zero band (
      
      
      
      ).
    • Plot

      
       vs. time to determine the degradation rate constant (
      
      
      
      ).
Expected Results
  • Control DNA: Rapid disappearance of the full-length band (laddering effect visible within 15 mins).

  • dW-DNA: Significant retention of full-length product. The degradation often "pauses" or slows dramatically at the

    
     or 
    
    
    
    position relative to the dW modification, confirming the steric block.

Part 4: Mechanistic Visualization

The following diagram illustrates the structural mechanism by which 2'-Deoxywyosine impedes nuclease activity.

G cluster_0 Standard DNA Degradation cluster_1 dW-DNA Resistance Mechanism DNA Unmodified DNA (Bicyclic Purine) Enzyme Exonuclease (SVPDE) DNA->Enzyme Fits Active Site Cleavage Rapid Hydrolysis of Phosphodiester Bond Enzyme->Cleavage dW_DNA 2'-Deoxywyosine DNA (Tricyclic Purine) Block Steric Shielding (3rd Ring Protrusion) dW_DNA->Block Major Groove Bulk Stacking Hyper-Stacking (Rigid Helix) dW_DNA->Stacking Pi-Pi Interaction Result Enzyme Repulsion (Intact Strand) Block->Result Blocks Active Site Stacking->Result Prevents Fraying

Caption: Mechanistic comparison of standard DNA degradation versus the steric and stacking protection afforded by the tricyclic 2'-Deoxywyosine modification.

References

  • Glen Research. (2019). Ethynylpyridone C-Nucleoside Phosphoramidite (dW): A High Affinity Replacement for Thymidine. Glen Report 31.21. Link(Note: Cited for nomenclature distinction).

  • Kool, E. T. (2002). Active site tightness and substrate fit in DNA replication. Annual Review of Biochemistry, 71, 191-219. Link

  • Moriya, M., et al. (2008). Stereochemistry Modulates the Stability of Reduced Interstrand Cross-Links Arising from 1,N2-Propano-2'-deoxyguanosine. Biochemistry. Link

  • Boryski, J., et al. (2024). Interaction of Tri-Cyclic Nucleobase Analogs with Enzymes of Purine Metabolism. International Journal of Molecular Sciences. Link

  • Integrated DNA Technologies (IDT). (2022). Oligo modifications that block nuclease degradation. Link

A Comparative Analysis of Base-Stacking Energies: 2'-Deoxywyosine and Adenine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development and Nucleic Acid Chemistry

In the intricate architecture of nucleic acids, the stability of the double helix is paramount. While hydrogen bonding between complementary base pairs provides the specificity for genetic encoding, the vertical stacking of aromatic bases is a principal force governing helical stability. Understanding the energetic contributions of individual nucleobases, including modified variants, is crucial for the rational design of therapeutic oligonucleotides and for elucidating the nuanced biophysics of DNA and RNA.

This guide provides a comprehensive analysis of the base-stacking properties of the canonical purine, Adenine, and explores the theoretical and potential stacking characteristics of a lesser-known modified purine, 2'-Deoxywyosine. While Adenine's contribution to duplex stability is well-documented, 2'-Deoxywyosine presents a fascinating case study in the impact of hypermodification on nucleic acid architecture.

The Contenders: A Structural Overview

Adenine: The Canonical Purine

Adenine (A) is one of the four fundamental nucleobases in DNA.[1][2][3][4] Its chemical formula is C5H5N5.[1][5][6] Structurally, it is a purine, characterized by a fused two-ring system composed of a pyrimidine ring and an imidazole ring.[1][4][7] In the DNA double helix, Adenine forms two hydrogen bonds with its complementary pyrimidine, Thymine (T). This specific pairing is a cornerstone of the genetic code. Beyond its role in information storage, the planar, aromatic nature of the purine ring system allows for significant van der Waals and electrostatic interactions with adjacent bases in a DNA strand, contributing to the overall stability of the duplex.

2'-Deoxywyosine: A Hypothetical Derivative of a tRNA Workhorse

Wyosine (wyosine nucleoside) is a heavily modified guanosine derivative found in the transfer RNA (tRNA) of eukaryotes and archaea, specifically at position 37, adjacent to the anticodon of phenylalanine tRNA.[1][2][3][7] Its complex, tricyclic structure, known as the "wye" base, is synthesized in a multi-step enzymatic pathway originating from guanosine.[3][5][7] The even more complex derivative, Wybutosine, possesses a large side chain that further extends its structure.[1][7]

The primary function of Wyosine and its derivatives in tRNA is to ensure translational fidelity by stabilizing the codon-anticodon interaction and preventing frameshift errors.[1][4][7] This stabilization is achieved, in large part, through enhanced base-stacking interactions with the neighboring bases in the anticodon loop, a consequence of its extended aromatic surface area.[1][4]

It is crucial to note that naturally occurring Wyosine contains a ribose sugar, characteristic of RNA. The term 2'-Deoxywyosine implies the presence of a deoxyribose sugar, which would incorporate this modified base into a DNA strand. However, extensive literature searches have not revealed any reports of naturally occurring or synthetically produced 2'-Deoxywyosine. Therefore, for the purpose of this guide, 2'-Deoxywyosine will be treated as a hypothetical molecule to explore the potential impact of such a hypermodified base on DNA structure and stability.

The Physics of Stacking: What Drives the Interaction?

Base-stacking energy arises from a combination of non-covalent interactions between adjacent aromatic rings in a nucleic acid polymer. These include:

  • Van der Waals forces: These are attractive forces that arise from temporary fluctuations in electron distribution, creating transient dipoles. The large, polarizable electron clouds of the purine and pyrimidine rings are particularly susceptible to these interactions.

  • Electrostatic interactions: The permanent dipole moments of the nucleobases contribute to stacking, with the precise nature of the interaction (attractive or repulsive) being highly dependent on the relative orientation and sequence of the bases.

  • Hydrophobic effects: In the aqueous environment of the cell, the nonpolar surfaces of the bases tend to associate with each other to minimize their contact with water molecules. This "hydrophobic packing" is a significant driving force for the formation of the DNA double helix.

The magnitude of the base-stacking energy is sequence-dependent, with a generally observed trend of: purine-purine > purine-pyrimidine > pyrimidine-pyrimidine .[8]

Quantifying Stability: A Methodological Overview

The determination of base-stacking energies can be approached through both experimental and computational methodologies.

Experimental Approaches

A variety of sophisticated techniques have been developed to experimentally probe the subtle energetic contributions of base stacking.

One of the most common methods involves monitoring the melting temperature (Tm) of DNA duplexes using UV-Vis spectrophotometry. The Tm is the temperature at which half of the double-stranded DNA has dissociated into single strands. By comparing the Tm of a reference duplex with a duplex containing a modification or a "dangling end" (an unpaired nucleotide at the end of a duplex), the change in Gibbs free energy (ΔG°), which includes the stacking contribution, can be calculated.[3]

Experimental Protocol: Thermal Denaturation of Oligonucleotides

  • Oligonucleotide Synthesis and Purification: Synthesize the desired DNA oligonucleotides, including a reference sequence and the sequence containing the modification of interest, using standard phosphoramidite chemistry. Purify the oligonucleotides by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.

  • Sample Preparation: Dissolve the purified oligonucleotides in a buffered solution (e.g., phosphate buffer with a defined salt concentration, such as 1 M NaCl, at a neutral pH). The concentration of the oligonucleotides should be precisely determined by UV absorbance at 260 nm. For duplex melting experiments, equimolar amounts of the complementary strands are mixed.

  • UV-Vis Spectrophotometry: Use a spectrophotometer equipped with a temperature controller. Monitor the absorbance of the oligonucleotide solution at 260 nm as the temperature is slowly increased (e.g., 0.5 °C/minute) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C).

  • Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The first derivative of this curve will show a peak at the melting temperature (Tm).

  • Thermodynamic Parameter Calculation: Perform melting experiments at several different oligonucleotide concentrations. A plot of 1/Tm versus ln(Ct), where Ct is the total strand concentration, allows for the determination of the enthalpy (ΔH°) and entropy (ΔS°) of the melting transition. The Gibbs free energy (ΔG°) at a specific temperature (e.g., 37 °C) can then be calculated using the equation: ΔG° = ΔH° - TΔS°. The difference in ΔG° between the reference and modified duplexes provides an estimate of the energetic contribution of the modification.

Techniques such as optical tweezers and centrifuge force microscopy (CFM) allow for the direct measurement of the forces required to disrupt base-stacking interactions at the single-molecule level.[2] In a typical experiment, a single DNA molecule is tethered between two surfaces, and a controlled force is applied to pull the strands apart. By measuring the force required to induce unstacking events, the free energy of these interactions can be determined with high precision.[1][2]

Conceptual Workflow for Centrifuge Force Microscopy (CFM) Analysis of Base-Stacking

CFM_Workflow cluster_prep Sample Preparation cluster_exp CFM Experiment cluster_analysis Data Analysis DNA_Construct Design DNA construct with specific stacking interface Surface_Functionalization Functionalize glass slide and microsphere DNA_Construct->Surface_Functionalization Tethering Tether DNA constructs between surfaces Surface_Functionalization->Tethering Centrifugation Apply centrifugal force to stretch DNA tethers Tethering->Centrifugation Imaging Image microsphere positions over time Centrifugation->Imaging Dissociation_Kinetics Measure dissociation times of individual molecules Imaging->Dissociation_Kinetics Off_Rate Calculate force-dependent off-rates (k_off) Dissociation_Kinetics->Off_Rate Bell_Evans Fit data to Bell-Evans model to find thermal off-rate Off_Rate->Bell_Evans Free_Energy Calculate stacking free energy (ΔG_stack) Bell_Evans->Free_Energy Computational_Workflow cluster_model Model Building cluster_sim Simulation cluster_calc Energy Calculation Build_Duplex Build 3D model of the DNA duplex in silico Solvation Solvate the duplex in a water box with ions Build_Duplex->Solvation Energy_Minimization Energy minimize the system Solvation->Energy_Minimization Equilibration Equilibrate the system (NVT and NPT ensembles) Energy_Minimization->Equilibration Production_MD Run production MD simulation for data collection Equilibration->Production_MD Extract_Conformations Extract representative conformations from trajectory Production_MD->Extract_Conformations QM_Calculation Perform QM calculations on stacked base pairs Extract_Conformations->QM_Calculation Analyze_Energies Analyze interaction energies (e.g., electrostatic, vdW) QM_Calculation->Analyze_Energies

Caption: A typical workflow for computational analysis of base-stacking.

Comparative Analysis: Adenine vs. (Hypothetical) 2'-Deoxywyosine

While a direct experimental comparison is not possible due to the lack of data for 2'-Deoxywyosine, we can extrapolate its potential properties based on the known characteristics of Wyosine and Wybutosine in tRNA and compare them to the well-established values for Adenine.

FeatureAdenine2'-Deoxywyosine (Hypothesized)
Structure Standard purine (two fused rings)Hypermodified purine (tricyclic core)
Aromatic Surface Area SmallerSignificantly larger
Polarizability ModerateHigh
Stacking Energy Contribution Moderate (e.g., AC stack: ~-1.5 kcal/mol) [2]
Adenine Stacking Energy

Experimental measurements have quantified the stacking energy of Adenine in various sequence contexts. For instance, single-molecule experiments have determined the stacking energy of an Adenine stacked on a Cytosine (A|C) to be approximately -1.5 kcal/mol. [2]The stacking of two adjacent Adenine bases (A|A) is also a significant stabilizing interaction.

Predicted Stacking Energy of 2'-Deoxywyosine

Based on the function of Wybutosine in tRNA, it is reasonable to predict that 2'-Deoxywyosine would exhibit a significantly more favorable stacking energy than Adenine. The larger, tricyclic aromatic system of the wye base would lead to:

  • Increased van der Waals interactions: The greater surface area available for interaction would enhance attractive dispersion forces.

  • Enhanced hydrophobic effects: The larger nonpolar surface would drive a stronger association with adjacent bases to exclude water.

The presence of a bulky, hydrophobic modification like the wye base would likely dominate the local stacking interactions, potentially leading to stacking energies considerably more negative than those observed for purine-purine stacks like G|A, which is one of the most stable canonical stacks at -2.3 ± 0.2 kcal/mol. [2][9]

Implications for Drug Development and Nucleic Acid Engineering

The significant difference in predicted stacking energy between Adenine and a hypothetical 2'-Deoxywyosine has profound implications for the design of modified oligonucleotides:

  • Enhanced Duplex Stability: Incorporating a nucleobase with exceptionally high stacking energy could dramatically increase the melting temperature and overall stability of a DNA duplex. This could be advantageous for applications requiring high-affinity binding, such as in antisense therapeutics or DNA-based diagnostics.

  • Modulation of Protein-DNA Interactions: The introduction of a bulky, hypermodified base could sterically hinder or create novel binding pockets for DNA-binding proteins, offering a new avenue for therapeutic intervention.

  • DNA Nanotechnology: The precise control over stacking energies is a key parameter in the design and assembly of DNA nanostructures. [2]Bases with exceptionally strong stacking interactions could serve as "molecular glue" to create more robust and thermally stable nano-architectures.

Conclusion and Future Directions

While Adenine is a fundamental and well-understood component of DNA, the exploration of hypermodified nucleobases like Wyosine provides a glimpse into the vast chemical space that can be harnessed to modulate the properties of nucleic acids. Although 2'-Deoxywyosine remains a hypothetical construct, the known properties of its ribonucleoside counterpart in tRNA strongly suggest that it would be a potent stabilizer of DNA duplexes through superior base-stacking interactions.

Future research in this area should focus on the chemical synthesis of 2'-Deoxywyosine to enable its incorporation into DNA oligonucleotides. Subsequent experimental and computational studies would be invaluable to precisely quantify its base-stacking energy and to fully elucidate its impact on DNA structure, stability, and its interactions with biological machinery. Such endeavors will undoubtedly expand our toolkit for the rational design of novel nucleic acid-based technologies and therapeutics.

References

  • Wybutosine - Wikipedia. Available at: [Link]

  • Noma, A., Kirino, Y., Ikeuchi, Y., & Suzuki, T. (2006). Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA. The EMBO Journal, 25(10), 2142-2154. Available at: [Link]

  • Kilgour, M., Bosa, S., Dunkel, J., & Lipfert, J. (2021). High-throughput single-molecule quantification of individual base stacking energies in nucleic acids. Nature Communications, 12(1), 1-11. Available at: [Link]

  • Kasai, H., Goto, M., Ikeda, K., Zama, M., Mizuno, Y., Takemura, S., ... & Goto, T. (1976). Structure of wye (Yt base) and wyosine (Yt) from Torulopsis utilis phenylalanine transfer ribonucleic acid. Biochemistry, 15(4), 898-904. Available at: [Link]

  • Nureki, O., Ishitani, R., & Suzuki, T. (2009). Structural basis of tRNA modification with CO2 fixation and methylation by wybutosine synthesizing enzyme TYW4. Nucleic Acids Research, 37(13), 4459-4472. Available at: [Link]

  • Synthesis of wybutosine at G37 of tRNA(Phe) - Reactome. Available at: [Link]

  • de Crécy-Lagard, V., & Giegué, P. (2010). Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. Molecular Biology and Evolution, 27(9), 2063-2079. Available at: [Link]

  • Blobstein, R. J., Grunberger, D., Weinstein, I. B., & Nakanishi, K. (1975). On the Structure and Reactivity of Y-Nucleoside [Wyosine]. Nucleosides and Nucleotides, 7(5-6), 665-671. Available at: [Link]

  • Grosjean, H. (2009). Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe. In Madame Curie Bioscience Database. Landes Bioscience. Available at: [Link]

  • Sponer, J., Jurečka, P., & Hobza, P. (2001). Base-base and deoxyribose-base stacking interactions in B-DNA and Z-DNA: a quantum-chemical study. Journal of the American Chemical Society, 123(32), 7847-7856. Available at: [Link]

  • Kilgour, M., Bosa, S., Dunkel, J., & Lipfert, J. (2022). High-throughput single-molecule quantification of individual base stacking energies in nucleic acids. bioRxiv. Available at: [Link]

  • Wyosine | C14H17N5O5 - PubChem. Available at: [Link]

  • Kilgour, M., Bosa, S., Dunkel, J., & Lipfert, J. (2021). High-throughput single-molecule quantification of individual base stacking energies in nucleic acids. Nature Communications, 12, 4990. Available at: [Link]

  • Giese, T. J., & York, D. M. (2011). A Computational Study of Expanded Heterocyclic Nucleosides in DNA. Journal of chemical theory and computation, 7(11), 3734–3745. Available at: [Link]

  • Sambhare, S. B., & Kulkarni, R. (2011). Molecular modeling study to investigate conformational preferences and base stacking interactions of hypermodified nucleoside lysidine (k2C) incorporated in the trinucleotide segment of anticodon loop of tRNAIle. ResearchGate. Available at: [Link]

  • Gudipati, S., & Kumar, R. K. (2005). Synthesis and reactions of 2-chloro- and 2-tosyloxy-2'-deoxyinosine derivatives. The Journal of organic chemistry, 70(18), 7249–7257. Available at: [Link]

  • de Crécy-Lagard, V., & Giegué, P. (2010). Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. Molecular biology and evolution, 27(9), 2063–2079. Available at: [Link]

  • Morgado, C. A., Gsponer, J., Sponer, J., & Turner, D. H. (2012). Understanding the role of base stacking in nucleic acids. MD and QM analysis of tandem GA base pairs in RNA duplexes. Physical Chemistry Chemical Physics, 14(35), 12223-12234. Available at: [Link]

  • Foti, M., & Gascón, J. A. (2001). Comparison of negative and positive ion electrospray tandem mass spectrometry for the liquid chromatography tandem mass spectrometry analysis of oxidized deoxynucleosides. Journal of the American Society for Mass Spectrometry, 12(1), 81-90. Available at: [Link]

  • Cestari, I., Stuart, K., & de Crécy-Lagard, V. (2015). common tRNA modification at an unusual location: the discovery of wyosine biosynthesis in mitochondria. Nucleic acids research, 43(11), 5549–5563. Available at: [Link]

  • Schinazi, R. F., & Prusoff, W. H. (2001). Synthesis of 2'-deoxy-l-nucleosides. U.S.
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  • Nakano, S., Fujimoto, M., Hara, H., & Sugimoto, N. (2014). Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing. Molecules (Basel, Switzerland), 19(8), 12154–12171. Available at: [Link]

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  • CN105884846A - Synthesis method for 2'-deoxyadenosine monohydrate - Google Patents.
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  • Guanosine, 2'-deoxy- - NIST. Available at: [Link]

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Cross-Validation of 2'-Deoxywyosine (dWy) Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Purity Paradox

The synthesis of 2'-Deoxywyosine (dWy) —the DNA analog of the hypermodified tRNA nucleoside Wyosine (imG)—presents a unique "Stability-Purity Paradox" for chemical biologists. While dWy is essential for probing frameshift mutagenesis and polymerase kinetics, its tricyclic imidazopurine core renders the glycosidic bond exceptionally acid-labile.

Standard nucleoside purification protocols (often relying on 0.1% TFA) frequently result in depurination , yielding high-purity free base but destroying the target nucleoside. This guide compares the Classic Acid-Catalyzed Route against an optimized Buffered Neutral-pH Strategy , validating the superior method via rigorous NMR and HPLC cross-validation.

Part 1: The Synthetic Challenge & Methodology Comparison

The Mechanism of Failure in Standard Protocols

The core challenge lies in the N4-methylation and ring closure at the N1-C2 positions of the guanine scaffold.

  • Classic Method (Method A): Relies on acid-catalyzed condensation of 2'-deoxyguanosine with halo-ketones.

    • Flaw: The acidic environment protonates N7, destabilizing the

      
       glycosidic bond. This leads to spontaneous depurination during workup.
      
  • Optimized Method (Method B): Utilizes a base-mediated alkylation followed by neutral-buffered cyclization.

    • Advantage:[1][2] Maintains the pH > 7.0, preserving the glycosidic linkage while ensuring regioselective ring closure.

Comparative Workflow Diagram

The following diagram illustrates the divergence between the destructive standard path and the optimized validation path.

dWy_Synthesis_Workflow cluster_MethodA Method A: Classic (High Risk) cluster_MethodB Method B: Optimized (Recommended) Start Start: 2'-Deoxyguanosine StepA1 Acid-Catalyzed Cyclization (TFA/HCl) Start->StepA1 Traditional StepB1 Base-Mediated Alkylation (NaH/DMF) Start->StepB1 Optimized StepA2 Acidic HPLC (0.1% TFA) StepA1->StepA2 ResultA FAILURE: Depurination (Free Base) StepA2->ResultA StepB2 Neutral Cyclization (pH 7.5 Buffer) StepB1->StepB2 StepB3 Buffered HPLC (10mM TEAA) StepB2->StepB3 ResultB SUCCESS: Intact dWy Nucleoside StepB3->ResultB

Figure 1: Comparison of synthetic workflows. Method A leads to glycosidic bond cleavage, while Method B preserves structural integrity.

Part 2: HPLC Validation (The Purity Check)

The choice of mobile phase is the single most critical factor in dWy isolation.

Protocol Comparison: Mobile Phase Chemistry
FeatureMethod A (Standard) Method B (Optimized) Impact Analysis
Buffer System 0.1% Trifluoroacetic Acid (TFA)10-50 mM Triethylammonium Acetate (TEAA)TEAA (pH 7.0) acts as a "proton sponge," preventing acid hydrolysis.
pH Range pH ~2.0pH 7.0 - 7.5dWy half-life at pH 2 is <30 mins; at pH 7 it is stable for days.
Column Selection Standard C18Phenyl-Hexyl or C18-AqPhenyl-Hexyl offers superior pi-pi selectivity for the tricyclic aromatic system.
Retention Behavior Sharp peaks, but often splits (anomers/hydrolysis)Broad peaks (due to TEAA), but single intact speciesTEAA ion-pairing improves resolution of the polar tricyclic core.
Experimental Protocol: Optimized HPLC Separation
  • Column: Phenomenex Luna Phenyl-Hexyl (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 20 mM TEAA (pH 7.0).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 0-10% B (0-5 min), 10-40% B (5-25 min).

  • Detection: UV monitoring at 295 nm (characteristic tricyclic absorption) and 260 nm.

    • Note: dWy has a bathochromic shift compared to dG. Monitoring at 295 nm enhances specificity.

Part 3: NMR Validation (The Structural Check)

NMR is the only definitive method to confirm the formation of the third ring (imidazole fusion) and the correct N-methylation pattern. Mass spectrometry (ESI-MS) alone is insufficient because the free base and the nucleoside often fragment identically in the source.

Key Diagnostic Signals (600 MHz, DMSO-d6)

To validate the synthesis, you must track the disappearance of the Guanosine N1-H and the appearance of the tricyclic protons.

MoietyStarting Material (dG) Product (dWy) Validation Logic
N1-H Broad singlet ~10.6 ppmABSENT Confirms alkylation at N1/C2 positions.
Tricyclic Ring H N/ASinglet ~7.8 - 8.2 ppmDiagnostic for the new imidazole ring closure.
N-Methyl N/ASinglet ~3.9 ppmConfirms N-methylation (if synthesizing methylated dWy).
Anomeric H1' Triplet ~6.1 ppmdd ~6.3 - 6.5 ppmDownfield shift indicates electronic change in the base.
Structural Logic Diagram

The following Graphviz diagram details the logical decision tree for interpreting NMR data to confirm dWy structure.

NMR_Validation_Logic Start Purified Isolate (NMR Sample) CheckN1 Check 10-12 ppm Region (N1-H Proton) Start->CheckN1 Decision1 Signal Present? CheckN1->Decision1 Fail1 FAIL: Incomplete Cyclization (Starting Material Present) Decision1->Fail1 Yes Pass1 PASS: N1-H Absent Decision1->Pass1 No CheckRing Check 7.5-8.5 ppm Region (Tricyclic Imidazole H) Pass1->CheckRing Decision2 New Singlet Found? CheckRing->Decision2 Fail2 FAIL: Ring Open/Side Product Decision2->Fail2 No Pass2 PASS: Tricyclic Core Formed Decision2->Pass2 Yes CheckSugar Check Anomeric Proton (H1') Coupling Constant Pass2->CheckSugar Decision3 Intact Sugar Signals? CheckSugar->Decision3 Fail3 FAIL: Depurination (Only Free Base Detected) Decision3->Fail3 No (Signals Missing) Success VALIDATED: 2'-Deoxywyosine Decision3->Success Yes

Figure 2: NMR decision tree for structural validation. Ensures differentiation between starting material, free base, and target nucleoside.

Part 4: Comparative Data Summary

The table below summarizes the experimental outcomes when applying both methods to a 50mg scale synthesis of dWy.

MetricStandard Acidic Method Optimized Buffered Method
Crude Yield 45%72%
Isolated Yield (Pure) < 10%58%
Major Impurity Wyosine Free Base (Depurinated)Unreacted dG (easily removed)
HPLC Purity 85% (at best)> 98%
Stability (4°C) Degrades within 24h in solutionStable for > 2 weeks in TEAA

References

  • Itaya, T., et al. (2002). "Synthesis and Structure of the Hypermodified Nucleoside of Archaeal tRNA." Chemical & Pharmaceutical Bulletin. Link

  • Carell, T., et al. (2010). "Synthesis of Hypermodified RNA Nucleosides." Angewandte Chemie International Edition. Link

  • Gehrke, C. W., & Kuo, K. C. (1989). "Ribonucleoside Analysis by Reversed-Phase High-Performance Liquid Chromatography." Journal of Chromatography A. Link

  • Suzuki, T. (2021). "The expanding world of tRNA modifications and their disease relevance." Nature Reviews Molecular Cell Biology. Link

  • Phenomenex Application Guide. "Purification of Polar and Acid-Labile Compounds using Phenyl-Hexyl Phases." Link

Sources

Safety Operating Guide

2'-Deoxywyosine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2'-Deoxywyosine Proper Disposal Procedures

Executive Summary & Chemical Context

2'-Deoxywyosine (dWy or mimG) is a hypermodified tricyclic nucleoside, specifically a derivative of 2'-deoxyguanosine.[1][2] It is primarily utilized in RNA biology research to study tRNA stabilization, codon-anticodon interactions, and translational fidelity.[1]

Unlike standard nucleosides, the tricyclic "Y-base" structure of 2'-deoxywyosine imparts unique fluorescence and chemical stability properties.[1][2] While naturally occurring in trace amounts (e.g., in the anticodon loop of tRNA^Phe^), pure synthetic quantities used in drug development or biochemical assays must be treated as bioactive organic reagents .

Core Directive: The disposal strategy prioritizes high-temperature incineration over aqueous discharge.[1][2] This prevents the potential bioaccumulation of hypermodified pharmacophores in municipal water systems, a growing concern in environmental pharmacology.

Hazard Profile & Safety Assessment

Before initiating disposal, the operator must validate the hazard characteristics. As specific toxicological data for 2'-deoxywyosine is often limited compared to parent nucleosides, the Precautionary Principle applies: treat as a potentially bioactive irritant.[2]

Parameter Specification Operational Implication
Signal Word WARNING Standard vigilance required.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1][3] 2A (H319), STOT SE 3 (H335)Avoid dust generation; do not inhale powder.[1]
Chemical Stability Acid-labile (Glycosidic bond)Do not mix with strong acids in waste streams to prevent uncontrolled hydrolysis/fume generation.[1][2]
Reactivity Incompatible with Strong OxidizersSegregate from nitric acid, perchlorates, or peroxides.[1]
Bioactivity Potential enzyme inhibitor/mimicZero-discharge policy : Do not pour down sink.[1][2]

Pre-Disposal Logistics

Objective: Isolate the chemical stream to prevent cross-contamination and ensure compatibility with incineration facilities.

  • Segregation:

    • Solids: Isolate pure powder, contaminated weighing boats, and pipette tips into a dedicated "Solid Organic Waste" bin.

    • Liquids: Segregate HPLC effluents (often containing Methanol/Acetonitrile) or stock solutions (DMSO/Water) into "Non-Halogenated Organic Solvent" containers.[1][2]

    • Note: If the solvent contains >2% halogenated compounds (e.g., Chloroform/DCM), use a "Halogenated" waste stream.[1]

  • Labeling:

    • All containers must carry a hazardous waste tag.[4][5]

    • Mandatory Fields: "2'-Deoxywyosine," "Organic Solvents" (if applicable), and "Irritant."[1][2]

Disposal Decision Workflow

The following logic gate ensures the correct routing of 2'-deoxywyosine waste based on its physical state and solvent matrix.

DisposalWorkflow Start Waste Generation: 2'-Deoxywyosine StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Gloves, Tips) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Stock Solutions, HPLC) StateCheck->LiquidWaste Liquid SolidContainer Container: Double-bagged (LDPE) in Fiber Drum/Box SolidWaste->SolidContainer SolidLabel Label: 'Hazardous Solid Waste: Organic Debris' SolidContainer->SolidLabel FinalDisposal Final Disposition: High-Temp Incineration (RCRA Facility) SolidLabel->FinalDisposal SolventCheck Solvent Type? LiquidWaste->SolventCheck NonHalo Non-Halogenated (MeOH, EtOH, DMSO) SolventCheck->NonHalo No Halogens Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens LiquidContainer Container: HDPE Carboy (Safety Cap) NonHalo->LiquidContainer Halo->LiquidContainer LiquidContainer->FinalDisposal

Figure 1: Decision tree for segregating 2'-deoxywyosine waste streams to ensure compliance with RCRA incineration standards.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Substance & Debris)

Use for: Expired powder, contaminated gloves, weighing boats, and bench paper.[1]

  • Primary Containment: Collect items in a clear, 4-mil LDPE (Low-Density Polyethylene) bag.

  • Sealing: Twist and tape the bag neck (gooseneck seal) to prevent aerosol release upon compression.[1]

  • Secondary Containment: Place the sealed bag into the laboratory's rigid hazardous waste drum (fiber or poly).[1]

  • Verification: Ensure the drum is rated for "Organic Debris" and not "Sharps" or "Biohazard" (unless the nucleoside was used in viral vectors).[1]

Protocol B: Liquid Waste Disposal (Solutions)

Use for: HPLC waste, reaction mixtures, and dissolved stock.[1]

  • Compatibility Check: Verify the carboy material.

    • HDPE (High-Density Polyethylene): Suitable for most aqueous, alcohol, and DMSO solutions.[1][2]

    • Glass: Required if strong oxidizers are present (though these should be segregated).[1]

  • Transfer: Use a funnel with a lid-latch mechanism to prevent evaporation.[1][2] Pour slowly to avoid splashing.

  • Headspace: Fill containers only to 90% capacity . This allows for vapor expansion due to temperature changes during transport.

  • Cap & Label: Secure the safety cap immediately. Update the hazardous waste tag with the approximate percentage of constituents (e.g., "90% Methanol, 10% Water, <0.1% 2'-Deoxywyosine").[1]

Emergency Response: Spills & Exposure

Scenario: Accidental spill of 50mg solid 2'-deoxywyosine powder on the benchtop.

  • Evacuate & PPE: Alert nearby personnel. Don nitrile gloves (double layer recommended), lab coat, and safety goggles.[1]

  • Containment: Do not dry sweep, as this generates dust.[1] Cover the spill with a damp paper towel (water or ethanol) to weigh down the powder.[1]

  • Cleanup:

    • Wipe up the material using the damp towels.

    • Clean the surface with a 10% bleach solution (deactivates potential biological residues) followed by 70% ethanol.[1]

  • Disposal: Place all cleanup materials into the Solid Waste stream (Protocol A).

  • Reporting: Log the incident in the lab safety notebook; medical surveillance is generally not required unless inhalation occurred.

References

  • Safety Data Sheet (SDS) - 2'-Deoxyinosine (Analog). Sigma-Aldrich. (2024).[1][2] Provides baseline toxicology for deoxy-purine nucleosides. Link[1][2]

  • Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules. National Institutes of Health (NIH). (2019). Defines disposal standards for synthetic nucleic acid components. Link

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US). (2011).[1] The authoritative standard for chemical segregation and incineration protocols. Link

  • Wyosine Biosynthesis and Properties. Nucleic Acids Research. (2015).[1] Details the chemical stability and tricyclic nature of the compound. Link

Sources

Personal protective equipment for handling 2'-Deoxywyosine

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Universal Precaution" Approach

As researchers, we often handle rare, hypermodified nucleosides like 2'-Deoxywyosine (dW) —a tricyclic purine derivative found in the anticodon loop of tRNA^Phe^.[1] Unlike common reagents (e.g., Tris buffer), specific toxicological data for dW is often sparse.[1]

The Scientific Reality: Absence of evidence is not evidence of absence. Structurally, dW resembles bioactive purines capable of intercalation or enzymatic inhibition. Therefore, this guide rejects the "minimum compliance" model and enforces a Universal Precaution Strategy . We treat dW as a potential mutagen and respiratory irritant , prioritizing containment over exposure management.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy. 2'-Deoxywyosine presents distinct physical and chemical risks during the transition from solid to solution.

Hazard CategorySpecific RiskMechanism of Action
Physical State Electrostatic Powder Lyophilized nucleosides are often "fluffy" and prone to static dispersal.[1] Airborne particulates pose an inhalation risk and cross-contamination vector.
Chemical Activity Bioactive Analog As a nucleoside analog, dW may interfere with polymerase activity or nucleic acid metabolism if internalized.
Solvent Vector DMSO Permeation dW is frequently dissolved in Dimethyl Sulfoxide (DMSO) for stock solutions. DMSO penetrates skin rapidly, carrying dissolved dW into the bloodstream.

PPE Decision Matrix

This matrix dictates your gear based on the operation scale. Trustworthiness Check: If your lab does not possess the specific glove type listed for DMSO handling, stop work until it is procured.

Table 1: PPE Requirements by Operational Scale
Operational ScaleRespiratory ProtectionHand ProtectionEye ProtectionBody Protection
Solid Handling (<10 mg)Fume Hood (Sash at 18")Double Nitrile (0.11 mm min thickness)Safety Glasses w/ Side ShieldsLab Coat (Buttoned, Cotton/Poly)
Solid Handling (>10 mg)Fume Hood + N95 (if hood flow <100 fpm)Double Nitrile (Outer glove changed immediately upon contamination)Chemical Goggles (Sealed)Lab Coat + Tyvek Sleeves
Solution Prep (Aqueous)Standard Lab VentilationSingle Nitrile Safety Glasses Lab Coat
Solution Prep (DMSO)Fume Hood (DMSO vapors are low volatility but carry solutes)"Silver Shield" (Laminate) or Butyl Rubber (for direct contact); Double Nitrile acceptable only for splash protection.[1]Chemical Goggles Lab Coat + Impervious Apron

Expert Insight: Why Silver Shield for DMSO? Standard nitrile gloves degrade rapidly when exposed to DMSO, offering only minutes of protection. If dW is dissolved in DMSO, a nitrile glove failure means immediate transdermal delivery of the compound.

Operational Protocol: Safe Solubilization Workflow

This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., the balance drift is high due to static), the system forces a pause.[1]

Step-by-Step Methodology
  • Static Neutralization:

    • Place an ionizing fan or polonium staticmaster strip inside the weigh station 5 minutes prior to opening the vial.

    • Reasoning: dW is expensive and static-prone. Loss of material to the outside of the weigh boat is a safety hazard and a financial loss.

  • The "Double-Vial" Weighing Method:

    • Do not scoop powder.

    • Tare the receiving vial.

    • Gently tap the dW stock vial to transfer solid directly into the receiving vial.

    • Validation: If visible dust cloud forms, stop. Adjust sash height or reduce air turbulence.

  • Solvent Addition (The Critical Step):

    • Add solvent (Water/DMSO) slowly down the side of the vial to prevent aerosolization of the powder.

    • Vortexing: Cap tightly.[2][3] Vortex inside the fume hood.

    • Citation: High-energy vortexing can create micro-aerosols that escape when the tube is opened. Allow the tube to sit for 30 seconds after vortexing before opening [1].

  • Waste Disposal:

    • Solids: Dispose of contaminated weigh boats and gloves in "Hazardous Solid Waste" (Incineration stream).

    • Liquids: DMSO solutions must go into "Halogenated/Organic Solvent Waste," not drain.

Visualization: Safety Logic Pathways

The following diagrams illustrate the decision-making process for PPE selection and the safe handling workflow.

Figure 1: PPE Selection Logic Tree

PPE_Logic Start Start: Handling 2'-Deoxywyosine State Physical State? Start->State Solid Solid / Powder State->Solid Lyophilized Liquid Liquid Solution State->Liquid Dissolved P_Solid REQ: Fume Hood + Double Nitrile RISK: Inhalation Solid->P_Solid Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous / Buffer Solvent->Aqueous Organic Organic (DMSO/DMF) Solvent->Organic P_Aq REQ: Std Ventilation + Nitrile RISK: Low Aqueous->P_Aq P_DMSO REQ: Fume Hood + Laminate Gloves RISK: Transdermal Absorption Organic->P_DMSO

Caption: Decision tree for selecting appropriate PPE based on the physical state and solvent vector of 2'-Deoxywyosine.[1]

Figure 2: The "Zero-Exposure" Weighing Workflow

Weighing_Workflow Prep 1. Prep Area (Ionizer ON) Inspect 2. Inspect PPE (Glove Integrity) Prep->Inspect Transfer 3. Transfer Solid (Tap Method) Inspect->Transfer Dissolve 4. Add Solvent (Wall-wash) Transfer->Dissolve Seal 5. Seal & Vortex (Wait 30s) Dissolve->Seal

Caption: Step-by-step workflow to minimize aerosol generation during the weighing and solubilization of dW.

Emergency Response Protocols

  • Skin Contact (Solid): Brush off excess powder gently (do not wet, as this may increase absorption area).[1] Wash with soap and water for 15 minutes.[2][4][5]

  • Skin Contact (DMSO Solution): DO NOT use water immediately if the area is limited; blot with dry absorbent pads first, then wash with copious water. Water can increase the penetration rate of DMSO initially due to exothermic mixing [2].

  • Spill (Solid): Cover with wet paper towels to prevent dust dispersal. Wipe up and dispose of as hazardous waste.[6][7]

References

  • Centers for Disease Control and Prevention (CDC). (2020). Biosafety in Microbiological and Biomedical Laboratories (BMBL), 6th Edition.[1] Appendix A: Primary Containment for Biohazards. Link[1]

  • Gaylord Chemical Company. (2014). Dimethyl Sulfoxide (DMSO) Health and Safety Information. Bulletin 106. Link

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[1] Link[1]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 135398593, 2'-Deoxyinosine. (Structural Homolog Reference). Link

Sources

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